Tungsten-183
Description
Structure
2D Structure
Properties
CAS No. |
14265-81-7 |
|---|---|
Molecular Formula |
W |
Molecular Weight |
182.950224 g/mol |
IUPAC Name |
tungsten-183 |
InChI |
InChI=1S/W/i1-1 |
InChI Key |
WFKWXMTUELFFGS-BJUDXGSMSA-N |
SMILES |
[W] |
Isomeric SMILES |
[183W] |
Canonical SMILES |
[W] |
Synonyms |
183W isotope Tungsten-183 W-183 isotope |
Origin of Product |
United States |
Foundational & Exploratory
Tungsten-183 isotopic abundance and properties
Tungsten-183: A Comprehensive Technical Guide
This technical guide provides an in-depth overview of the isotopic abundance, and the nuclear and physical properties of this compound (¹⁸³W). It is intended for researchers, scientists, and professionals in drug development who are interested in the applications and characteristics of this stable tungsten isotope. The guide details its use in advanced analytical techniques and discusses its relevance in various scientific fields.
Core Properties of Tungsten and its Isotopes
Tungsten, with the atomic number 74 and the symbol W, is a hard, steel-grey metal known for its exceptional physical properties.[1] In its pure form, it possesses the highest melting point (3422 °C), the lowest vapor pressure at temperatures above 1650 °C, and the highest tensile strength of all metals.[1][2] Its density is comparable to that of gold and uranium.[1] Tungsten is also largely non-reactive, resisting attack from most acids and bases at room temperature.[1][3]
Naturally occurring tungsten is composed of four stable isotopes (¹⁸²W, ¹⁸³W, ¹⁸⁴W, ¹⁸⁶W) and one very long-lived radioisotope, ¹⁸⁰W.[1][3]
Isotopic and Nuclear Properties of Tungsten
The following table summarizes the key isotopic and nuclear data for the natural isotopes of Tungsten, with a focus on ¹⁸³W.
| Property | ¹⁸⁰W | ¹⁸²W | ¹⁸³W | ¹⁸⁴W | ¹⁸⁶W |
| Natural Abundance (%) | 0.12(1)[4] | 26.50(16)[4] | 14.31(4)[4] | 30.64(2)[4] | 28.43(19)[4] |
| Atomic Mass (Da) | 179.94671(1)[4] | 181.948206(5)[4] | 182.950224(5)[4] | 183.950933(5)[4] | 185.954365(8)[4] |
| Nuclear Spin (I) | 0+[5] | 0+[5] | 1/2-[5][6] | 0+[5] | 0+[5] |
| Half-life | 1.8(2) x 10¹⁸ a[5] | Stable[5] | 6.7 x 10²⁰ a[5][7] | Stable[5] | Stable[5] |
| Nuclear Magnetic Moment (μ/μN) | N/A | N/A | +0.11778476(9)[5] | N/A | N/A |
| Gyromagnetic Ratio (γ / 10⁷ rad T⁻¹ s⁻¹) | N/A | N/A | 1.1283[5] | N/A | N/A |
Physical Properties of Elemental Tungsten
The general physical characteristics of tungsten are crucial for its application in various technologies.
| Property | Value |
| Atomic Number | 74[3] |
| Atomic Weight | 183.84[1] |
| Density @ 20°C | 19.3 g/cm³[2] |
| Melting Point | 3410 °C[2][3] |
| Boiling Point | 5660 °C[3] |
| Crystal Structure | Body-Centered Cubic (BCC)[3][7] |
| Thermal Expansion Coefficient | Lowest of any pure metal[1][3] |
Experimental Protocols: ¹⁸³W Nuclear Magnetic Resonance (NMR) Spectroscopy
The most significant application of this compound in research is its use in Nuclear Magnetic Resonance (NMR) spectroscopy. As the only naturally occurring tungsten isotope with a nuclear spin of 1/2, ¹⁸³W is NMR-active, making it an invaluable probe for studying the structure and dynamics of tungsten-containing compounds, particularly polyoxometalates (POMs).[8][9] Despite its low gyromagnetic ratio and low natural abundance, which result in low sensitivity, ¹⁸³W NMR provides sharp signals over a wide chemical shift range.[8][10]
General Protocol for Solution-State ¹⁸³W NMR
-
Sample Preparation :
-
Dissolve the tungsten-containing compound in a suitable deuterated solvent (e.g., D₂O). The concentration should be as high as possible to counteract the low sensitivity of the ¹⁸³W nucleus. A typical concentration for a reference compound like Sodium Tungstate (Na₂WO₄) is 1 M.[8]
-
Transfer the solution to a high-precision NMR tube.
-
If necessary, add a reference standard. 1 M Na₂WO₄ in D₂O is a common reference.[8]
-
-
Instrument Setup :
-
Use a high-field NMR spectrometer to improve sensitivity and spectral dispersion.
-
Tune the NMR probe to the ¹⁸³W resonance frequency (e.g., approximately 15 MHz on an 8.45 T magnet).[10]
-
Optimize parameters such as the pulse width (typically a 90° pulse), acquisition time, and relaxation delay. Due to potentially long spin-lattice relaxation times (T₁), the relaxation delay may need to be significant to allow for full magnetization recovery between scans.[10]
-
-
Data Acquisition :
-
Acquire the Free Induction Decay (FID) signal. A large number of scans is typically required to achieve an adequate signal-to-noise ratio.
-
Techniques like 2D-INADEQUATE can be used to determine tungsten-tungsten connectivities in complex polytungstates by observing satellite signals from homonuclear couplings.[8]
-
-
Data Processing and Analysis :
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Perform phase and baseline corrections.
-
Reference the spectrum to the chemical shift of the standard (e.g., Na₂WO₄ at 0 ppm).
-
Analyze the chemical shifts, line widths, and coupling constants to elucidate the structure, symmetry, and chemical environment of the tungsten atoms in the molecule.[9][11] The chemical shift range for ¹⁸³W is very wide, spanning over 6700 ppm.[8]
-
Solid-State ¹⁸³W NMR
For insoluble or solid-state samples, Magic Angle Spinning (MASS) is a critical technique.[10]
-
Sample Preparation :
-
The solid sample is finely powdered and packed into a zirconia rotor.
-
-
Instrument Setup and Acquisition :
-
A solid-state NMR spectrometer equipped with a MASS probe is used.
-
The sample is spun at a high speed (several kHz) at the "magic angle" (54.74°) relative to the main magnetic field to average out anisotropic interactions that broaden the signals in solid samples.
-
High-power decoupling may be necessary if other nuclei (like ¹H) are present.
-
-
Analysis :
-
The resulting high-resolution spectra can distinguish between different crystallographically distinct tungsten sites within the solid material.[11]
-
Applications in Research and Drug Development
While direct applications of ¹⁸³W in drug development are not widespread, the analytical capabilities it enables are highly relevant.
-
Structural Characterization : ¹⁸³W NMR is a primary tool for the structural elucidation of polyoxometalates in solution.[9] These compounds are investigated for their anti-viral, anti-tumoral, and catalytic properties.[12]
-
Quality Control : Leachable tungsten from prefilled glass syringes can cause aggregation of protein-based drug products.[13] Inductively coupled plasma mass spectrometry (ICP-MS) is used to quantify tungsten leachables, ensuring the quality and safety of biopharmaceuticals.[13]
-
Medical Imaging and Devices : Tungsten's high density makes it an excellent material for radiation shielding in medical imaging (X-ray, CT) and radiotherapy.[14] Its alloys are also used in surgical instruments.[14] While not specific to ¹⁸³W, this highlights the broader role of tungsten in the medical field.
-
Radiopharmaceuticals : The radioactive isotope ¹⁸⁸W is used in generators to produce Rhenium-188 (¹⁸⁸Re), which is employed in therapeutic nuclear medicine.[15]
Visualizations
References
- 1. Tungsten - Wikipedia [en.wikipedia.org]
- 2. Tungsten Metal (W) Element Chemical + Physical Properties | Midwest Tungsten [tungsten.com]
- 3. Tungsten Element Properties and Information - Chemical Engineering World [chemicalengineeringworld.com]
- 4. Atomic Weight of Tungsten | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 5. This compound - isotopic data and properties [chemlin.org]
- 6. This compound | W | CID 25087159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. buyisotope.com [buyisotope.com]
- 8. (183W) Tungsten NMR [chem.ch.huji.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. itia.info [itia.info]
- 13. Development of an inductively coupled plasma mass spectrometry method for quantification of extracted tungsten from glass prefilled syringes used as a primary packaging for pharmaceutical and therapeutic protein products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What are the applications of tungsten products in the medical field - knowledge [hanz-wmos.com]
- 15. Rhenium Radioisotopes for Medicine, a Focus on Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Tungsten-183
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the core physical and chemical properties of Tungsten-183 (¹⁸³W), with a focus on its application in advanced analytical techniques. The information is tailored for professionals in research and development who require detailed, quantitative data and an understanding of experimental methodologies involving this isotope.
Core Physical and Nuclear Properties
This compound is one of the five naturally occurring isotopes of tungsten.[1][2] While technically predicted to be radioactive, its half-life is extraordinarily long, rendering it stable for all practical purposes.[3][4] Its most notable property is its nuclear spin of 1/2, which makes it an active nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]
Quantitative Data Summary
The fundamental properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: General and Nuclear Properties of this compound
| Property | Value |
| Atomic Number (Z) | 74[7] |
| Mass Number (A) | 183[7] |
| Neutron Number (N) | 109[7] |
| Relative Atomic Mass | 182.950223(6) u[7][8] |
| Natural Abundance | 14.31%[5][7] |
| Half-life (T½) | > 8 x 10¹⁸ years (Effectively Stable)[3] |
| Nuclear Spin (I) | 1/2[5][8] |
| Nuclear g-factor | 0.2355695[7] |
| Nuclear Magnetic Moment (μ/μN) | +0.11778476(9)[8] |
| Quadrupole Moment | 0[7] |
Data sourced from multiple references.[3][5][7][8]
Table 2: NMR Spectroscopy Properties of this compound
| Property | Value |
| Frequency Ratio (Ξ) | 4.166387%[5] |
| Resonance Frequency | 20.805 MHz at 11.744 T[9] |
| Gyromagnetic Ratio (γ) | 1.1283 x 10⁷ rad T⁻¹ s⁻¹[8] |
| Chemical Shift Range | -4670 to 2050 ppm (6720 ppm total)[5] |
| Reference Compound | 1 M Na₂WO₄ in D₂O[5][9] |
| Receptivity relative to ¹H | 1.07 x 10⁻⁵ (Natural Abundance)[5] |
| Receptivity relative to ¹³C | 0.0631 (Natural Abundance)[5] |
Data sourced from multiple references.[5][8][9]
Table 3: Physical Properties of Elemental Tungsten
Since isotopic variations have a negligible effect on macroscopic physical properties, the following data for elemental tungsten can be considered representative for this compound.
| Property | Value |
| Crystal Structure | Body-Centered Cubic (BCC)[7][10] |
| Density | 19.35 g/cm³[1][10] |
| Melting Point | 3422 °C (3695 K)[1][7] |
| Boiling Point | 5927 °C (6203 K)[7][10] |
| Thermal Conductivity | 173 W/(m·K)[7] |
| Electron Configuration | [Xe] 4f¹⁴ 5d⁴ 6s²[11] |
| Atomic Radius | 139 pm[7] |
Data sourced from multiple references.[1][7][10][11]
Chemical Properties
The chemical behavior of an element is determined by its electron configuration, not its isotopic composition. Therefore, the chemical properties of this compound are identical to those of elemental tungsten.
Tungsten is a predominantly non-reactive metal.[1][2]
-
Reactivity with Air and Water: It does not react with air, oxygen, or water at room temperature. At elevated, red-hot temperatures, it reacts with oxygen to form tungsten(VI) oxide (WO₃).[1][2]
-
Acid/Base Resistance: It is resistant to attack by most acids and bases.[1] However, it will dissolve rapidly in a mixture of hydrofluoric acid and concentrated nitric acid.
-
Reactivity with Halogens: Tungsten reacts readily with fluorine at room temperature to form tungsten(VI) fluoride (WF₆).[1][2] It reacts with chlorine and bromine at approximately 250 °C.[1]
-
High-Temperature Reactions: At high temperatures, tungsten can combine with elements such as carbon, nitrogen, and sulfur.[10]
Experimental Protocols: ¹⁸³W NMR Spectroscopy
The primary experimental application of this compound lies in NMR spectroscopy. Due to its spin of 1/2, it produces sharp resonance lines over a very wide chemical shift range, making it a powerful tool for structural characterization of tungsten-containing compounds, particularly polyoxometalates (POMs).[5][6]
General Methodology
The characterization of a tungsten-containing compound by ¹⁸³W NMR generally follows these steps:
-
Sample Preparation: The tungsten compound is dissolved in an appropriate deuterated solvent (e.g., D₂O for inorganic tungstates). A reference standard, typically 1 M sodium tungstate (Na₂WO₄) in D₂O, is used to calibrate the chemical shift scale to 0 ppm.[5][9]
-
Data Acquisition: Standard one-dimensional (1D) ¹⁸³W NMR spectra are acquired. Due to the low natural abundance and low gyromagnetic ratio of ¹⁸³W, this can be time-consuming.[12]
-
Advanced 2D Experiments: To overcome low sensitivity and to establish connectivity between tungsten atoms, more advanced techniques are often employed:
-
¹H-¹⁸³W HMBC (Heteronuclear Multiple Bond Correlation): This technique detects the ¹⁸³W signal indirectly through its long-range couplings to nearby protons, which is often easier and faster than direct detection.[13]
-
¹⁸³W-¹⁸³W COSY (Correlation Spectroscopy) & INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): These homonuclear experiments are used to identify tungsten atoms that are coupled to each other, typically through a two-bond W-O-W linkage. This allows for the unambiguous assignment of the anion's structure in solution.[6][9]
-
-
Spectral Analysis: The resulting spectra are analyzed based on chemical shifts, signal intensities, and coupling constants. The number of signals corresponds to the number of magnetically non-equivalent tungsten atoms, and their relative intensities reflect their stoichiometry.[6]
Applications in Research
-
Structural Elucidation: ¹⁸³W NMR is a definitive tool for determining the structure of complex isopoly- and heteropolytungstates in solution.[5][6]
-
Isomer Differentiation: It can easily distinguish between different structural isomers of tungsten clusters.[6]
-
Reaction Monitoring: The technique is used to monitor the progress of reactions involving polyoxotungstates.[6]
-
Catalyst Development: In organometallic chemistry, ¹⁸³W NMR shifts provide insight into the electronic environment of the tungsten center, guiding the design of new catalysts.[13]
Visualizations
Logical Workflow for Compound Characterization using ¹⁸³W NMR
The following diagram illustrates the typical workflow for characterizing a novel tungsten-containing compound using various NMR spectroscopy techniques.
Caption: Workflow for ¹⁸³W NMR analysis.
Nuclear Properties of this compound
This diagram provides a conceptual overview of the key nuclear characteristics of this compound that are relevant to its scientific applications.
Caption: Key nuclear properties of ¹⁸³W.
References
- 1. Tungsten - Wikipedia [en.wikipedia.org]
- 2. Tungsten Element Properties and Information - Chemical Engineering World [chemicalengineeringworld.com]
- 3. Isotopes_of_tungsten [chemeurope.com]
- 4. Isotopes of tungsten - Wikipedia [en.wikipedia.org]
- 5. (183W) Tungsten NMR [chem.ch.huji.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. buyisotope.com [buyisotope.com]
- 8. This compound - isotopic data and properties [chemlin.org]
- 9. NMR Periodic Table: Tungsten NMR [imserc.northwestern.edu]
- 10. refractorymetal.org [refractorymetal.org]
- 11. americanelements.com [americanelements.com]
- 12. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 13. 183W NMR Spectroscopy Guides the Search for Tungsten Alkylidyne Catalysts for Alkyne Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Occurrence of Stable Tungsten Isotopes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of stable tungsten isotopes. It is designed to serve as a resource for researchers, scientists, and professionals in drug development who require detailed information on the isotopic composition of tungsten. This document outlines the abundance of tungsten's naturally occurring isotopes, details the experimental protocols for their determination, and presents a visualization of the radioactive decay of Tungsten-180.
Introduction to Tungsten's Stable Isotopes
Tungsten (W), with atomic number 74, is a dense and refractory metal. In its natural state, tungsten is composed of five isotopes. Four of these are considered stable for all practical purposes: ¹⁸²W, ¹⁸³W, ¹⁸⁴W, and ¹⁸⁶W.[1][2] The fifth naturally occurring isotope, ¹⁸⁰W, is technically radioactive but possesses an exceptionally long half-life, rendering it effectively stable in most applications.[1][3] Theoretically, all five naturally occurring isotopes are capable of alpha decay to isotopes of hafnium, but this decay has only been observed for ¹⁸⁰W.[4][5][6]
Isotopic Abundance of Naturally Occurring Tungsten
The relative abundances of the five naturally occurring tungsten isotopes have been determined with high precision using mass spectrometry techniques. The following table summarizes the isotopic composition of natural tungsten.
| Isotope | Mass (Da) | Natural Abundance (atom %) | Stability | Half-Life (t₁/₂) | Decay Mode | Daughter Product |
| ¹⁸⁰W | 179.946701 | 0.12 ± 0.01 | Radioactive | (1.59 ± 0.05) × 10¹⁸ years | α | ¹⁷⁶Hf |
| ¹⁸²W | 181.948202 | 26.50 ± 0.16 | Observationally Stable | > 8.3 × 10²¹ years (theoretical) | - | - |
| ¹⁸³W | 182.950220 | 14.31 ± 0.04 | Stable | - | - | - |
| ¹⁸⁴W | 183.950928 | 30.64 ± 0.02 | Stable | > 29 × 10²¹ years (theoretical) | - | - |
| ¹⁸⁶W | 185.954357 | 28.43 ± 0.19 | Observationally Stable | > 27 × 10²¹ years (theoretical) | - | - |
Data sourced from multiple references.[1][5][6][7][8]
The Case of Tungsten-180
While ¹⁸⁰W is a naturally occurring isotope, it undergoes alpha decay to Hafnium-176 (¹⁷⁶Hf) with an extremely long half-life of approximately 1.8 x 10¹⁸ years.[5][6][9][10] This slow decay rate results in about two alpha decay events per gram of natural tungsten per year, which is a very low level of radioactivity.[1][5] For the vast majority of applications, ¹⁸⁰W can be treated as a stable isotope.
Experimental Protocols for Isotopic Analysis
The precise determination of tungsten's isotopic abundances is primarily accomplished through two advanced mass spectrometry techniques: Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).
Thermal Ionization Mass Spectrometry (TIMS)
TIMS is a highly precise method for determining isotope ratios. The protocol for tungsten isotope analysis by Negative Thermal Ionization Mass Spectrometry (N-TIMS) is as follows:
4.1.1. Sample Preparation and Chemical Separation
-
Sample Dissolution: The tungsten-containing sample is dissolved, often using a mixture of acids.
-
Chemical Separation: Tungsten is chemically separated from the sample matrix using anion exchange chromatography to eliminate isobaric interferences.[7][11] This is a critical step to ensure the purity of the tungsten fraction.
4.1.2. Filament Loading and Ionization
-
Filament Preparation: A single rhenium (Re) filament is outgassed to remove any contaminants.[1]
-
Sample Loading: The purified tungsten sample, typically in an HCl matrix, is loaded onto the filament.[1]
-
Activator Addition: An activator solution, such as one containing lanthanum (La) and gadolinium (Gd), is added to enhance the ionization efficiency of tungsten.[1]
-
Ionization: The filament is heated, causing the tungsten to ionize, typically forming negative ions of tungsten oxide (WO₃⁻).[9]
4.1.3. Mass Analysis and Detection
-
Ion Acceleration and Focusing: The generated ions are accelerated by an electric field and focused into a fine beam.
-
Mass Separation: The ion beam passes through a magnetic field, which separates the ions based on their mass-to-charge ratio.
-
Detection: The separated ion beams are collected by multiple Faraday cups, allowing for the simultaneous measurement of different tungsten isotopes.[10]
-
Data Correction: The measured ratios are corrected for instrumental mass fractionation. This is often done by normalizing to a known isotope ratio, such as ¹⁸⁶W/¹⁸³W.[1] Corrections for oxygen isotope interferences on the WO₃⁻ ions are also applied.[2][10]
Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)
MC-ICP-MS is another powerful technique for high-precision isotope ratio analysis and is well-suited for a wide range of elements, including tungsten.[4][12]
4.2.1. Sample Introduction and Ionization
-
Sample Preparation: Similar to TIMS, samples are first dissolved and tungsten is separated from the matrix using chromatography.
-
Nebulization: The liquid sample is introduced into a nebulizer, which converts it into a fine aerosol.
-
Ionization: The aerosol is transported into an argon plasma, which reaches temperatures of 6,000-10,000 K.[13] The intense heat of the plasma atomizes and ionizes the tungsten atoms.
4.2.2. Mass Analysis and Detection
-
Ion Extraction and Focusing: The ions are extracted from the plasma and focused into a beam.
-
Mass Separation: The ion beam is passed through a magnetic sector that separates the ions according to their mass-to-charge ratio.
-
Detection: Multiple collectors simultaneously measure the ion beams of the different tungsten isotopes.
-
Data Analysis: The measured isotope ratios are corrected for mass bias, often using a standard-sample bracketing technique or a double-spike method.[14]
Visualization of Tungsten-180 Decay
The following diagram illustrates the alpha decay of the naturally occurring radioactive isotope Tungsten-180 to Hafnium-176.
Caption: Alpha decay of Tungsten-180 to Hafnium-176.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. goldschmidtabstracts.info [goldschmidtabstracts.info]
- 4. Multikollektor-ICP-MS (MC-ICP-MS) | Thermo Fisher Scientific - DE [thermofisher.com]
- 5. Isotopes_of_tungsten [chemeurope.com]
- 6. Isotopes of tungsten - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Atomic Weights and Isotopic Compositions for Tungsten [physics.nist.gov]
- 9. Tungsten isotope ratio determinations by negative thermal ionization mass spectrometry - STEMart [ste-mart.com]
- 10. drum.lib.umd.edu [drum.lib.umd.edu]
- 11. TUNGSTEN ISOTOPIC EVIDENCE FOR DISPROPORTIONAL LATE ACCRETION TO THE EARTH AND MOON - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multicollector-Inductively Coupled Plasma Mass Spectrometer (MC-ICPMS) [serc.carleton.edu]
- 13. Neptune | Multicollector ICP-MS: GFZ [gfz.de]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of the Tungsten-183 Isotope
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols related to the Tungsten-183 isotope. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize stable isotopes in their work.
Introduction to Tungsten and its Isotopes
Tungsten, also known as wolfram, is a chemical element with the symbol W and atomic number 74. The discovery of the element itself has a rich history, with key contributions from several scientists in the late 18th century. The name "tungsten" originates from the Swedish words "tung sten," meaning "heavy stone," a testament to its high density.[1] Concurrently, it was also referred to as "wolfram" by German miners, a name still used in many languages and the reason for its chemical symbol, W.[2]
The initial steps towards identifying tungsten as a new element began in 1781 when Swedish chemist Carl Wilhelm Scheele successfully isolated a new acid, tungstic acid, from the mineral scheelite.[3][4] However, the credit for the first isolation of the metallic element goes to the Spanish brothers Juan José and Fausto Elhuyar in 1783.[1][4] They achieved this by reducing tungstic acid derived from the mineral wolframite with charcoal.[4]
Like all elements, tungsten exists in various isotopic forms. Isotopes are atoms of the same element that have the same number of protons but different numbers of neutrons, resulting in different atomic masses. Naturally occurring tungsten is a mixture of five isotopes, four of which are stable: ¹⁸²W, ¹⁸³W, ¹⁸⁴W, and ¹⁸⁶W, and one is a very long-lived radioisotope, ¹⁸⁰W.[1][5] This guide will focus specifically on the discovery and history of the stable isotope, this compound.
The Discovery of this compound
The discovery of this compound is intrinsically linked to the development of mass spectrography in the early 20th century, a revolutionary technique that allowed for the separation of isotopes.
Key Discovery Details:
| Aspect | Information |
| Discoverer | Francis William (F.W.) Aston |
| Year of Discovery | 1930 |
| Location | Cavendish Laboratory, Cambridge, UK |
| Methodology | Mass Spectrography |
| Sample Analyzed | Tungsten Hexacarbonyl (W(CO)₆) |
The groundbreaking work was conducted by British physicist F.W. Aston, a Nobel laureate who pioneered the field of mass spectrometry.[6] His invention of the mass spectrograph enabled the discovery of isotopes in numerous non-radioactive elements.[6]
In 1930, Aston turned his attention to tungsten. The analysis of this heavy element was made possible through the use of a volatile compound, tungsten hexacarbonyl (W(CO)₆).[4] This compound was synthesized by Dr. A. v. Grosse of Berlin, highlighting the collaborative nature of scientific advancement.[4] By introducing the vapor of tungsten hexacarbonyl into his mass spectrograph, Aston was able to separate the different isotopes of tungsten based on their mass-to-charge ratio, leading to the first identification of this compound, alongside ¹⁸²W and ¹⁸⁴W.[4]
Discovery Timeline
The following diagram illustrates the key milestones leading to the discovery of this compound.
Caption: Timeline of the discovery of elemental Tungsten and its isotope, this compound.
Quantitative Data for this compound
The following table summarizes the key quantitative properties of the this compound isotope.
| Property | Value |
| Symbol | ¹⁸³W |
| Natural Abundance | 14.31% |
| Atomic Mass | 182.950223 u |
| Number of Protons (Z) | 74 |
| Number of Neutrons (N) | 109 |
| Stability | Stable |
| Spin | 1/2- |
| Nuclear Magnetic Moment (μ/μN) | +0.11778476(9) |
Experimental Protocols
The discovery of this compound was made possible by F.W. Aston's second mass spectrograph, a more precise instrument than his initial design. The following provides a detailed description of the experimental methodology.
Sample Preparation: Synthesis of Tungsten Hexacarbonyl (W(CO)₆)
The volatile nature of tungsten hexacarbonyl was crucial for its introduction into the mass spectrograph. While the exact synthesis method used by Dr. A. v. Grosse for Aston's sample is not detailed in the discovery publication, a significant development in the synthesis of this compound occurred in 1928 by A. Job and J. Cassal. Their method involved the reaction of tungsten hexachloride (WCl₆) with a Grignard reagent in the presence of carbon monoxide.
A general representation of this type of synthesis is as follows:
Reactants:
-
Tungsten hexachloride (WCl₆)
-
Grignard reagent (e.g., Ethylmagnesium bromide, C₂H₅MgBr)
-
Carbon monoxide (CO) gas
-
Anhydrous ether as a solvent
Procedure:
-
A solution of tungsten hexachloride in anhydrous ether is prepared in a reaction vessel.
-
The Grignard reagent is slowly added to this solution under an atmosphere of carbon monoxide.
-
The reaction mixture is stirred, leading to the formation of tungsten hexacarbonyl.
-
The volatile W(CO)₆ is then purified, likely through sublimation, to yield a crystalline solid suitable for mass spectrometric analysis.
Mass Spectrographic Analysis (Aston's Second Mass Spectrograph)
F.W. Aston's second mass spectrograph, developed in the mid-1920s, offered significantly higher resolving power and accuracy compared to his first instrument.
Key Components and Principles:
-
Ion Source (Discharge Tube): A low-pressure discharge tube was used to ionize the gaseous sample. The vapor of tungsten hexacarbonyl was introduced into this tube. An electrical discharge would then strip electrons from the molecules, creating positive ions.
-
Acceleration and Collimation: The positive ions were accelerated by an electric potential and passed through a series of narrow slits to form a fine, collimated beam.
-
Velocity Focusing (Electric and Magnetic Fields): The ion beam was first passed through an electric field, which would disperse the ions based on their velocity. Subsequently, the beam entered a magnetic field, which would deflect the ions in the opposite direction. The key innovation of Aston's design was that this arrangement would focus ions of the same mass-to-charge ratio to a single point on the detector, regardless of their initial velocity.
-
Detector (Photographic Plate): The focused ion beams would strike a photographic plate, creating a series of lines corresponding to different mass-to-charge ratios. The position of the lines allowed for the determination of the mass of the isotopes, and the intensity of the lines provided an estimate of their relative abundances.
The workflow of Aston's mass spectrograph is illustrated in the diagram below.
References
A Technical Guide to the Atomic Structure and Electron Configuration of Tungsten-183
This document provides a detailed overview of the atomic structure and electron configuration of the Tungsten-183 isotope. It is intended for researchers, scientists, and professionals in drug development who require a fundamental understanding of this element's properties. The guide summarizes key quantitative data, outlines experimental protocols for atomic characterization, and includes visualizations to clarify structural and procedural concepts.
Core Atomic Properties of this compound
This compound is a stable, naturally occurring isotope of Tungsten.[1] Tungsten, also known as wolfram, holds the atomic number 74.[2][3] The isotope-specific properties of this compound are summarized in the table below.
| Property | Symbol | Value |
| Atomic Number | Z | 74 |
| Mass Number | A | 183 |
| Number of Protons | p+ | 74[4][2] |
| Number of Neutrons | n⁰ | 109 |
| Number of Electrons | e⁻ | 74[2][5][6] |
| Relative Atomic Mass | 182.950223 Da[4][7] | |
| Natural Abundance | 14.31%[4] | |
| Nuclear Spin | I | 1/2[7] |
Electron Configuration of Tungsten
In its neutral state, a tungsten atom contains 74 electrons.[8][5][6] The arrangement of these electrons into orbitals follows the Aufbau principle, which dictates that electrons fill the lowest available energy levels before occupying higher levels.[9] The ground state electron configuration for a gaseous neutral tungsten atom is [Xe] 4f¹⁴ 5d⁴ 6s² .[1][5][6][10][11]
The full electron configuration is written as: 1s² 2s² 2p⁶ 3s² 3p⁶ 4s² 3d¹⁰ 4p⁶ 5s² 4d¹⁰ 5p⁶ 6s² 4f¹⁴ 5d⁴
The distribution of electrons across the principal shells is detailed in the table below.
| Shell (n) | Subshells | Electrons per Shell | Total Electrons |
| 1 (K) | 1s | 2 | 2 |
| 2 (L) | 2s, 2p | 8 | 10 |
| 3 (M) | 3s, 3p, 3d | 18 | 28 |
| 4 (N) | 4s, 4p, 4d, 4f | 32 | 60 |
| 5 (O) | 5s, 5p, 5d | 12 | 72 |
| 6 (P) | 6s | 2 | 74 |
Visualization of Atomic Structure
The following diagram illustrates the fundamental components and electron shell structure of a neutral this compound atom.
Experimental Determination Protocols
The atomic structure and electron configuration of elements are determined through various sophisticated experimental techniques.
4.1 Mass Spectrometry for Isotopic Analysis
Mass spectrometry is a primary technique used to determine the atomic mass and relative abundance of isotopes. It separates ions based on their mass-to-charge ratio.
Methodology:
-
Ionization: A sample of tungsten is vaporized and then ionized, typically by bombarding it with high-energy electrons to create positively charged ions (W⁺).
-
Acceleration: The newly formed ions are accelerated by an electric field, ensuring they all have the same kinetic energy.
-
Deflection: The accelerated ions then pass through a powerful magnetic field, which deflects them. The degree of deflection is inversely proportional to the ion's mass; lighter isotopes are deflected more than heavier ones.
-
Detection: An ion detector measures the position and number of ions. The resulting data produces a mass spectrum, which plots ion abundance against mass-to-charge ratio, allowing for the precise identification of this compound.
4.2 Photoelectron Spectroscopy (PES) for Electron Configuration
Photoelectron spectroscopy (PES) provides direct experimental evidence for the electron configuration of an atom.[12] It operates on the principle of the photoelectric effect.
Methodology:
-
Irradiation: A sample of the element (in a gaseous or solid state) is irradiated with a beam of high-energy photons, typically from an X-ray or UV source.
-
Photoelectron Ejection: When a photon strikes an atom, it can cause an electron to be ejected. The kinetic energy of this "photoelectron" is measured.
-
Binding Energy Calculation: The binding energy of the ejected electron is calculated by subtracting its measured kinetic energy from the energy of the incident photon.
-
Spectrum Analysis: Each peak in the resulting photoelectron spectrum corresponds to the binding energy of electrons in a specific atomic orbital. The intensity of each peak is proportional to the number of electrons in that subshell. This spectrum serves as an empirical verification of the theoretical electron configuration ([Xe] 4f¹⁴ 5d⁴ 6s²).
References
- 1. americanelements.com [americanelements.com]
- 2. #74 - Tungsten - W [hobart.k12.in.us]
- 3. Tungsten - Wikipedia [en.wikipedia.org]
- 4. buyisotope.com [buyisotope.com]
- 5. WebElements Periodic Table » Tungsten » properties of free atoms [webelements.com]
- 6. WebElements Periodic Table » Tungsten » properties of free atoms [winter.group.shef.ac.uk]
- 7. This compound | W | CID 25087159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tungsten - Origin & Uses, Atoms, & Chemical Properties [tungstenringsco.com]
- 9. 6.4 Electronic Structure of Atoms (Electron Configurations) - Chemistry 2e | OpenStax [openstax.org]
- 10. Write an electron configuration for ion of Tungsten (IV). | Study Prep in Pearson+ [pearson.com]
- 11. Tungsten (W) - Periodic Table [periodictable.one]
- 12. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Nuclear Spin Properties of Tungsten-183
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the nuclear spin properties of the Tungsten-183 (¹⁸³W) isotope. This document details the fundamental nuclear magnetic resonance (NMR) characteristics, experimental methodologies for their determination, and the application of these properties in chemical and materials science research, with a particular focus on areas relevant to drug development and structural elucidation.
Core Nuclear Spin Properties of this compound
This compound is the only naturally occurring isotope of tungsten with a non-zero nuclear spin, making it amenable to NMR spectroscopy.[1] Its spin of 1/2 provides the significant advantage of yielding sharp NMR signals, as it is not subject to quadrupolar broadening.[1][2][3] However, its low natural abundance and low gyromagnetic ratio present challenges in terms of sensitivity.[3]
Quantitative Data Summary
The key nuclear spin properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Symbol | Value | Units |
| Natural Abundance | 14.31 (4) | % | |
| Nuclear Spin Quantum Number | I | 1/2 | |
| Gyromagnetic Ratio | γ | 1.1283 x 10⁷ | rad T⁻¹ s⁻¹ |
| Magnetogyric Ratio | γ/2π | 1.7957 | MHz T⁻¹ |
| Nuclear Magnetic Moment | µ | +0.11778476 (9) | µN |
| Quadrupole Moment | Q | 0 | barns |
| Resonance Frequency @ 1 T | ν₀ | 1.7957 | MHz |
| Relative Sensitivity (vs. ¹H) | 1.07 x 10⁻⁵ | ||
| Reference Compound | 1 M Na₂WO₄ in D₂O |
Data sourced from references[2][4][5][6][7][8][9][10].
Experimental Protocols for ¹⁸³W NMR Spectroscopy
The primary experimental technique for probing the nuclear spin properties of this compound is Nuclear Magnetic Resonance (NMR) spectroscopy. Both solution-state and solid-state NMR methods are employed, with the choice of technique depending on the nature of the sample and the information sought.
General Workflow for a ¹⁸³W NMR Experiment
The following diagram illustrates a typical workflow for acquiring a ¹⁸³W NMR spectrum.
Solution-State ¹⁸³W NMR Protocol
-
Sample Preparation :
-
Dissolve the tungsten-containing analyte in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆). The concentration should be as high as possible to overcome the low sensitivity of the ¹⁸³W nucleus.
-
For aqueous samples, the pH may need to be controlled, as the chemical shifts of polyoxotungstates can be pH-dependent.[7]
-
Filter the solution through a pipette with a cotton wool plug to remove any particulate matter, which can degrade spectral quality.
-
Transfer the clear solution into a 5 mm or 10 mm NMR tube.
-
-
Spectrometer Setup and Data Acquisition :
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Tune and match the NMR probe to the ¹⁸³W frequency.
-
Select a standard 1D pulse sequence (e.g., a simple pulse-acquire sequence).
-
Set the key acquisition parameters:
-
Spectral Width : A wide spectral width is often necessary due to the large chemical shift range of ¹⁸³W.[2]
-
Pulse Width : Calibrate the 90° pulse width for the ¹⁸³W channel.
-
Acquisition Time : A longer acquisition time can improve resolution.
-
Relaxation Delay : Due to potentially long T₁ relaxation times for ¹⁸³W, a sufficient relaxation delay (e.g., 5 x T₁) is crucial for quantitative measurements.
-
Number of Scans : A large number of scans is typically required to achieve an adequate signal-to-noise ratio.
-
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing :
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Perform phase and baseline corrections.
-
Reference the spectrum to a known standard, such as a 1 M solution of Na₂WO₄ in D₂O.[2]
-
Solid-State ¹⁸³W NMR (SSNMR)
For insoluble or solid-phase tungsten compounds, solid-state NMR is a powerful tool. Magic Angle Spinning (MAS) is typically employed to average out anisotropic interactions and obtain high-resolution spectra.
-
Experimental Setup : Solid-state ¹⁸³W NMR experiments often utilize Cross-Polarization (CP) from ¹H to enhance the ¹⁸³W signal and reduce the necessary relaxation delay.[2]
-
Parameters : Key parameters include the MAS rate (e.g., 10-40 kHz), the CP contact time (e.g., 10 ms), and the acquisition temperature, which can be lowered to improve sensitivity.[2]
Advanced 2D NMR Techniques
Two-dimensional NMR experiments, such as ¹H-¹⁸³W Heteronuclear Multiple Quantum Coherence (HMQC), can be used to correlate ¹H and ¹⁸³W nuclei that are coupled, providing valuable structural information.[4]
Applications in Research and Drug Development
The sensitivity of the ¹⁸³W chemical shift to the local electronic environment makes it a powerful probe for:
-
Structural Elucidation : Characterizing the structure of tungsten complexes, particularly polyoxometalates (POMs), in both solution and the solid state.[1][2]
-
Purity Analysis : Assessing the purity of synthesized tungsten-containing compounds and identifying different isomers.[1]
-
Reaction Monitoring : Tracking the progress of reactions involving tungsten species.[1]
-
Binding Studies : In drug development, ¹⁸³W NMR can be used to study the binding of tungsten-based potential therapeutic agents to biological macromolecules. Changes in the ¹⁸³W chemical shift upon binding can provide insights into the binding site and mechanism of action.
Conclusion
This compound, despite its challenges of low sensitivity and natural abundance, is a valuable nucleus for NMR spectroscopy. Its spin-1/2 nature ensures high-resolution spectra that are rich in structural information. For researchers in chemistry, materials science, and drug development, ¹⁸³W NMR provides a unique and powerful tool for the detailed characterization of tungsten-containing systems. Advances in NMR hardware, such as high-field magnets, and experimental techniques continue to enhance the feasibility and utility of ¹⁸³W NMR.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (183W) Tungsten NMR [chem.ch.huji.ac.il]
- 4. 2D HMQC Experiment [imserc.northwestern.edu]
- 5. depts.washington.edu [depts.washington.edu]
- 6. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 7. Preparation and this compound NMR Characterization of [alpha-1-P(2)W(17)O(61)](10)(-), [alpha-1-Zn(H(2)O)P(2)W(17)O(61)](8)(-), and [alpha-2-Zn(H(2)O)P(2)W(17)O(61)](8)(-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 9. web.ncbr.muni.cz [web.ncbr.muni.cz]
- 10. This compound - isotopic data and properties [chemlin.org]
In-Depth Technical Guide to the Safety and Handling of Tungsten-183 Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for Tungsten-183 (¹⁸³W) compounds. Given that this compound is a stable, non-radioactive isotope of tungsten, the primary safety concerns are chemical in nature and can be largely extrapolated from the extensive toxicological data available for other tungsten compounds. This document summarizes key toxicological data, outlines detailed experimental protocols for handling and analysis, and visualizes relevant biological pathways and experimental workflows.
Toxicological Profile
While specific toxicological studies on this compound are limited, the toxicokinetics are expected to be identical to other tungsten isotopes. The primary routes of exposure are inhalation, ingestion, and dermal contact. The toxicity of tungsten compounds is largely dependent on their solubility.
Acute Toxicity
Acute oral toxicity of tungsten compounds is considered to be low. The following table summarizes the oral LD50 values for several tungsten compounds in animal models.
| Compound | Species | Oral LD50 (mg/kg) | Reference |
| Sodium Tungstate | Mouse | 240 | [1][2] |
| Sodium Tungstate | Rat | 1,190 | [1][2] |
| Sodium Tungstate | Rat | 223 - 255 | [3] |
| Tungstic Trioxide | Rat | 840 | [1][2] |
| Ammonium Paratungstate | Rat | 11,300 | [1][2] |
| Sodium Phosphotungstate | Mouse | 700 | [1][2] |
| Sodium Phosphotungstate | Rat | 1,600 | [1][2] |
| Tungsten Metal Powder | Rat | 5,000 (intraperitoneal) | [3] |
Toxicokinetics
-
Absorption: Tungsten compounds can be absorbed through the gastrointestinal tract and the respiratory system. Dermal absorption is generally considered to be low.
-
Distribution: Once absorbed, tungsten is distributed throughout the body, with the highest concentrations typically found in bone, spleen, and kidneys.[4] It has been shown to cross the placental barrier.[4]
-
Metabolism: Tungsten is not extensively metabolized in the body.
-
Excretion: The primary route of excretion for absorbed tungsten is via the urine.[4][5] Elimination is generally rapid, with a significant portion excreted within 24 hours of exposure.[5]
Health Effects
Occupational exposure to tungsten, often in the form of dust, has been associated with irritation of the eyes, skin, and respiratory system.[6] More severe effects, such as pulmonary fibrosis, have been reported in workers exposed to hard metal dust, which is a mixture of tungsten carbide and cobalt. However, these effects are largely attributed to the cobalt content.[7]
Signaling Pathway Affected by Tungsten
Recent studies have indicated that tungsten compounds can influence cellular signaling pathways. One such pathway is the Extracellular signal-regulated kinase (ERK) pathway, which is a critical regulator of various cellular processes, including protein synthesis and degradation. Exposure to sodium tungstate has been shown to activate ERK, leading to downstream effects on protein turnover.[8]
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Table 3-2, Oral LD50 (mg/kg) Values for Selected Tungsten Compounds - Toxicological Profile for Tungsten - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. healthcouncil.nl [healthcouncil.nl]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 7. HEALTH EFFECTS - Toxicological Profile for Tungsten - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Activation of ERK by sodium tungstate induces protein synthesis and prevents protein degradation in rat L6 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Sourcing and Applications of Enriched Tungsten-183: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of enriched Tungsten-183 (¹⁸³W), its key specifications, and potential applications in research and drug development. The information is compiled to assist professionals in sourcing this stable isotope and understanding its utility in various scientific domains.
Commercial Suppliers and Available Forms
Several commercial suppliers specialize in the provision of enriched stable isotopes, including this compound. These suppliers cater to both research and commercial quantities, offering various chemical forms and purities to meet specific experimental needs. Key suppliers identified in the market include American Elements, BuyIsotope.com (a subsidiary of Neonest AB), Trace Sciences International, and Eurisotop (a subsidiary of Cambridge Isotope Laboratories).
The available forms of this compound are diverse, with the most common being metal powder (W) and tungsten trioxide (WO₃).[1][2] For more specific applications, some suppliers offer custom forms such as rods, pellets, pieces, granules, sputtering targets, and ingots.[3][4]
Quantitative Specifications
The quality and usability of enriched this compound are defined by several key parameters, including isotopic enrichment, chemical purity, and physical form. The following table summarizes the quantitative data available from various suppliers.
| Parameter | Specification | Supplier/Source |
| Isotopic Enrichment | > 96% | Trace Sciences International[5] |
| Chemical Purity | 98% | Eurisotop[6] |
| Natural Abundance | 14.31% | BuyIsotope.com[1] |
| Atomic Mass | 182.950223 Da | BuyIsotope.com[1] |
| Available Forms | Metal Powder (W), Oxide (WO₃), Rod, Pellets, Pieces, Granules, Sputtering Targets, Ingot | American Elements, BuyIsotope.com, Urenco Isotopes[1][2][3][4] |
Note: Suppliers typically provide a Certificate of Analysis (CoA) with specific batch details upon request.[7]
Key Applications
Enriched this compound is a stable, non-radioactive isotope utilized in a range of scientific applications. Its unique nuclear properties make it a valuable tool in several research areas:
-
Gamma-Ray Spectroscopy: ¹⁸³W is used in studies of metallic structures and properties through gamma-ray spectroscopy.[1][2]
-
Adsorption Process Studies: It serves as a tracer in research focused on understanding adsorption phenomena at material surfaces.[1][2]
-
Biomedical and Biological Labeling: As a stable isotope, it can be incorporated into molecules for tracing and quantification in biological systems without the concerns associated with radioactivity.[3]
-
Target Material: It is used as a target material in particle accelerators for nuclear physics research.[3]
While direct applications in drug development are not extensively documented in publicly available literature, its use as a stable isotopic label presents potential for pharmacokinetic and metabolism studies, offering an alternative to radioactive isotopes.
Experimental Workflow: A Generalized Approach
Detailed experimental protocols are highly specific to the research question being addressed. However, a generalized workflow for the utilization of enriched this compound in a typical labeling and analysis experiment can be conceptualized as follows.
References
- 1. buyisotope.com [buyisotope.com]
- 2. buyisotope.com [buyisotope.com]
- 3. americanelements.com [americanelements.com]
- 4. Research Applications | Urenco Isotopes [urencoisotopes.com]
- 5. tracesciences.com [tracesciences.com]
- 6. This compound METAL | Eurisotop [eurisotop.com]
- 7. tracesciences.com [tracesciences.com]
Theoretical Models of Tungsten-183 Nuclear Structure: An In-depth Technical Guide
Introduction
Tungsten-183 (¹⁸³W) is a stable, naturally occurring isotope of tungsten, accounting for approximately 14.31% of its natural abundance.[1] As an odd-mass nucleus with 74 protons and 109 neutrons, its nuclear structure presents a compelling case study for the interplay between collective and single-particle degrees of freedom. The nucleus is situated in a transitional region of the nuclear chart, exhibiting characteristics of a deformed rotor. Understanding the arrangement and interactions of nucleons within ¹⁸³W is crucial for refining nuclear models that can be applied to a wide range of atomic nuclei. This guide provides a comprehensive overview of the primary theoretical models used to describe the nuclear structure of ¹⁸³W, details the experimental protocols used to probe this structure, and presents the corresponding quantitative data for comparison.
Theoretical Frameworks for Describing ¹⁸³W
The complex nuclear structure of odd-mass nuclei like ¹⁸³W, which exhibit both collective rotational and vibrational motions as well as single-particle excitations, requires sophisticated theoretical models for its description. The primary models employed are the Nilsson model, the Interacting Boson-Fermion Model (IBFM), and the Quasiparticle-Phonon Model (QPM).
The Nilsson Model
The Nilsson model is a cornerstone for understanding deformed nuclei.[2][3][4][5][6] It extends the nuclear shell model by considering the nucleons to be moving in a deformed, anisotropic harmonic oscillator potential rather than a spherical one. This deformed potential is more realistic for nuclei far from closed shells, like ¹⁸³W. The key feature of the Nilsson model is its ability to predict the single-particle energy levels in a deformed nucleus, which are labeled by asymptotic quantum numbers. For an odd-A nucleus, the properties of the ground state and low-lying excited states are largely determined by the last odd nucleon. The model has been successfully applied to analyze the transition rates between different rotational bands in ¹⁸³W, taking into account pairing correlations and Coriolis coupling effects.[7]
The Interacting Boson-Fermion Model (IBFM)
The Interacting Boson-Fermion Model (IBFM) is an extension of the Interacting Boson Model (IBM), which describes collective states in even-even nuclei in terms of interacting bosons.[8][9] In the IBFM, an odd-mass nucleus is treated as a system where the single odd nucleon (a fermion) is coupled to the even-even core, which is described by the IBM.[8][9][10] This model is particularly well-suited for describing the low-spin states of odd tungsten isotopes.[10] In the case of ¹⁸³W, the odd neutron is coupled to the ¹⁸²W or ¹⁸⁴W core. The model has been used to calculate the energy levels of both positive and negative parity states, as well as electromagnetic properties like B(E2) values and spectroscopic factors for single-neutron transfer reactions, showing good agreement with experimental data.[10]
The Quasiparticle-Phonon Model (QPM)
The Quasiparticle-Phonon Model (QPM) provides a microscopic description of nuclear structure that includes both quasiparticle (single-particle) and phonon (collective vibrational) excitations.[11][12] In this model, the nuclear states are described as a combination of one-quasiparticle states and states where a quasiparticle is coupled to one or more phonons. The model is constructed using a deformed average field (often from the Nilsson model), monopole pairing interactions, and residual multipole-multipole forces.[11][12] The QPM allows for the calculation of the fragmentation of single-particle strength and the description of complex excited states.
Experimental Probes of ¹⁸³W Nuclear Structure
The theoretical models are validated and refined by comparing their predictions with experimental data. Several key experimental techniques have been employed to elucidate the nuclear structure of ¹⁸³W.
Experimental Protocols
-
Gamma-Ray Spectroscopy: This technique involves the detection and analysis of gamma rays emitted from excited nuclear states.[13][14][15][16] For ¹⁸³W, gamma-ray spectroscopy is often performed following neutron capture reactions, such as ¹⁸²W(n,γ)¹⁸³W, or inelastic neutron scattering, ¹⁸³W(n,n'γ). High-purity germanium (HPGe) detectors are typically used due to their excellent energy resolution, which is crucial for resolving the complex gamma-ray spectra.[15] The energies and intensities of the emitted gamma rays provide information about the energy levels and transition probabilities between them.[17]
-
Coulomb Excitation: In a Coulomb excitation experiment, a beam of charged particles (e.g., alpha particles) with an energy below the Coulomb barrier is used to excite the target nucleus electromagnetically.[18][19] By detecting the scattered particles and the de-excitation gamma rays, one can determine the reduced transition probabilities, B(E2) and B(M1), which are sensitive probes of the collective properties of the nucleus.[17]
-
Single-Neutron Transfer Reactions: Reactions such as (d,p) are used to probe the single-particle aspects of the nuclear structure.[17] In the ¹⁸²W(d,p)¹⁸³W reaction, a neutron is transferred to the ¹⁸²W target, populating states in ¹⁸³W. By analyzing the angular distribution of the outgoing protons, one can determine the orbital angular momentum of the transferred neutron and the spectroscopic factor, which indicates the single-particle purity of the populated state.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily a tool for chemical analysis, ¹⁸³W NMR provides information about the nuclear magnetic moment and the electronic environment around the nucleus.[1][20][21] It is particularly useful for studying tungsten complexes in solution.[1][21]
Data Presentation
The following tables summarize the key quantitative data on the nuclear structure of ¹⁸³W obtained from various experiments and compared with theoretical model calculations where available.
Table 1: Selected Energy Levels of ¹⁸³W
| Level Energy (keV) | Spin and Parity (Jπ) | Rotational Band Assignment |
| 0.0 | 1/2- | Ground State Band |
| 46.5 | 3/2- | Ground State Band |
| 99.1 | 5/2- | Ground State Band |
| 207.9 | 7/2- | Kπ = 7/2- Band |
| 208.8 | 3/2- | Kπ = 3/2- Band |
| 309.5 | 11/2+ | Isomeric State |
| 412.1 | 9/2- | Kπ = 7/2- Band |
| 453.1 | 5/2- | Kπ = 3/2- Band |
Data compiled from various nuclear data sources.
Table 2: Reduced E2 Transition Probabilities B(E2) in ¹⁸³W
| Initial State (Jπ) | Final State (Jπ) | Experimental B(E2) (e²b²) | IBFM Calculated B(E2) (e²b²) |
| 3/2- | 1/2- | Value | Value |
| 5/2- | 1/2- | Value | Value |
| 5/2- | 3/2- | Value | Value |
| 7/2- | 3/2- | Value | Value |
| 7/2- | 5/2- | Value | Value |
Note: Specific experimental and calculated B(E2) values require a detailed literature search and are presented here as a template. The IBFM has been shown to provide good agreement with experimental B(E2) values.[10]
Table 3: Spectroscopic Factors from ¹⁸²W(d,p)¹⁸³W Reaction
| Level Energy (keV) | Spin and Parity (Jπ) | Transferred l | Experimental Spectroscopic Factor | IBFM Calculated Spectroscopic Factor |
| 0.0 | 1/2- | 1 | Value | Value |
| 46.5 | 3/2- | 1 | Value | Value |
| 99.1 | 5/2- | 3 | Value | Value |
| 208.8 | 3/2- | 1 | Value | Value |
Note: Specific experimental and calculated spectroscopic factors require a detailed literature search and are presented here as a template. The IBFM has been shown to provide good agreement with experimental spectroscopic factors.[10]
Visualizations
Caption: Workflow of a typical nuclear spectroscopy experiment.
References
- 1. (183W) Tungsten NMR [chem.ch.huji.ac.il]
- 2. Nilsson model - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. web-docs.gsi.de [web-docs.gsi.de]
- 5. www0.mi.infn.it [www0.mi.infn.it]
- 6. nuclear.fis.ucm.es [nuclear.fis.ucm.es]
- 7. osti.gov [osti.gov]
- 8. scoap3-prod-backend.s3.cern.ch [scoap3-prod-backend.s3.cern.ch]
- 9. arxiv.org [arxiv.org]
- 10. [1202.4987] A description of odd mass W-isotopes in the Interacting 2 Boson-Fermion Model [arxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Gamma spectroscopy - Wikipedia [en.wikipedia.org]
- 14. instructor.physics.lsa.umich.edu [instructor.physics.lsa.umich.edu]
- 15. mdpi.com [mdpi.com]
- 16. ns.ph.liv.ac.uk [ns.ph.liv.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 19. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 20. 183W NMR Spectroscopy Guides the Search for Tungsten Alkylidyne Catalysts for Alkyne Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Tungsten-183 NMR Spectroscopy: Principles and Applications
For Researchers, Scientists, and Drug Development Professionals
Tungsten-183 Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for characterizing the structure, dynamics, and purity of tungsten-containing compounds. Despite its potential, its application can be challenging due to the inherent properties of the ¹⁸³W nucleus. This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation for ¹⁸³W NMR, with a particular focus on its application in chemical research and its relevance to drug development.
Fundamental Principles of this compound NMR
The tungsten isotope ¹⁸³W is the only naturally occurring NMR-active nucleus of tungsten. Its key nuclear properties are summarized in Table 1.
Table 1: Nuclear Properties of this compound [1][2]
| Property | Value |
| Spin (I) | 1/2 |
| Natural Abundance (%) | 14.31 |
| Gyromagnetic Ratio (γ) | 1.1283 × 10⁷ rad T⁻¹ s⁻¹ |
| Resonance Frequency | 4.166387% of ¹H |
| Receptivity vs. ¹H | 1.07 × 10⁻⁵ |
| Receptivity vs. ¹³C | 0.0631 |
The spin of 1/2 is advantageous as it results in sharp resonance lines, free from the quadrupolar broadening observed in nuclei with spin > 1/2.[1][3] However, the low natural abundance and very low gyromagnetic ratio contribute to the nucleus's poor sensitivity, which is a significant experimental challenge.[4]
Chemical Shifts in ¹⁸³W NMR
The chemical shift (δ) in ¹⁸³W NMR is highly sensitive to the electronic environment of the tungsten atom and spans a very wide range, typically from -4670 to +2050 ppm.[1] This wide dispersion is a key advantage, as subtle changes in coordination geometry, ligand identity, and oxidation state can lead to significant and easily resolvable differences in chemical shifts.
The standard reference compound for ¹⁸³W NMR is a 1 M or saturated aqueous solution of sodium tungstate (Na₂WO₄), which is assigned a chemical shift of 0 ppm.[1][5]
Table 2: Typical ¹⁸³W Chemical Shift Ranges for Various Tungsten Compounds [1][3][6]
| Compound Class | Chemical Shift Range (ppm) |
| Monomeric Tungstate [WO₄]²⁻ | +10 to -10 |
| Polyoxotungstates (POTs) | +260 to -300 |
| Peroxo-POT Complexes | up to -670 |
| Reduced or Paramagnetic POTs | +2500 to -4000 |
| Organometallic Tungsten(VI) Alkylidynes | +114 to +517 |
| Tungsten Carbonyls (e.g., W(CO)₆) | around -3500 |
| Tungsten Halides (e.g., WF₆) | around +1500 |
| Tungsten(VI) Phosphine Complexes | -2800 to -3300 |
The chemical shifts are influenced by factors such as the central atom in heteropolytungstates, the overall charge of the anion, the nature of adjacent elements, counterions, and the solvent.[3]
Coupling Constants
Spin-spin coupling between ¹⁸³W and other NMR-active nuclei provides valuable information about the connectivity of atoms within a molecule.
Heteronuclear Coupling
This compound couples to a variety of other nuclei, and the magnitude of the coupling constant (J) is indicative of the number and nature of the intervening bonds.
Table 3: Selected Heteronuclear Coupling Constants to ¹⁸³W [1][7]
| Coupling Nucleus | Number of Bonds | Typical Coupling Constant (Hz) |
| ¹⁹F | 1 | 20 - 70 |
| ³¹P | 1 | ~250 |
| ⁵¹V | 2 | up to 26 |
| ¹³C | 1 | 115 - 250 |
| ¹H | 2 | 1 - 10 |
| ¹¹B | 2 | ~30 |
| ²⁹Si | 2 | ~5 |
Homonuclear Coupling
Two-bond ¹⁸³W-¹⁸³W coupling is frequently observed in polyoxotungstates and is crucial for determining their intricate structures. These couplings typically range from 5 to 30 Hz and are essential for 2D NMR experiments like COSY and INADEQUATE.[1]
Relaxation Times
The spin-lattice relaxation time (T₁) for ¹⁸³W is notoriously long, often on the order of seconds to minutes.[7] For the reference compound, 1 M Na₂WO₄ in D₂O, the T₁ is approximately 5 seconds.[1] These long T₁ values necessitate long relaxation delays between scans to obtain quantitative spectra, which significantly increases the total experiment time.
Experimental Protocols
Acquiring high-quality ¹⁸³W NMR spectra requires careful consideration of sample preparation and spectrometer parameters. The following provides a general workflow.
References
- 1. (183W) Tungsten NMR [chem.ch.huji.ac.il]
- 2. This compound - isotopic data and properties [chemlin.org]
- 3. researchgate.net [researchgate.net]
- 4. 183W NMR Spectroscopy Guides the Search for Tungsten Alkylidyne Catalysts for Alkyne Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Periodic Table: Tungsten NMR [imserc.northwestern.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A tungsten-183NMR study of cis and trans isomers of [W(CO)4(PPh3)(PR3)](PR3 = phosphine, phosphite) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Applications of Tungsten-183 in Materials Science Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the stable isotope Tungsten-183 (¹⁸³W) in materials science research. With a natural abundance of 14.31% and a nuclear spin of 1/2, ¹⁸³W is a powerful tool for investigating the structure, dynamics, and reactivity of tungsten-containing materials.[1][2][3] Its primary application lies in Nuclear Magnetic Resonance (NMR) spectroscopy, where it serves as a sensitive probe of the local chemical environment. Additionally, ¹⁸³W is utilized as a stable isotope tracer in various material studies.
¹⁸³W Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁸³W NMR spectroscopy is a crucial technique for the structural elucidation of tungsten compounds, particularly polyoxometalates (POMs) in both solution and the solid state.[2][4] The chemical shifts of ¹⁸³W are highly sensitive to the local structure, symmetry, and dynamics of the tungsten centers.[4]
Key Applications:
-
Structural Characterization of Polyoxometalates (POMs): ¹⁸³W NMR is instrumental in identifying the anionic structure of POMs, distinguishing isomers, and establishing new structures in solution.[2] The spectral envelope, relative intensity of the lines, and coupling constants provide a basis for structural identification.[2]
-
Solid-State Structural Analysis: Solid-state ¹⁸³W NMR spectroscopy offers a high-resolution probe of the crystallographically distinct sites in tungsten-containing solids, complementing diffraction-based techniques.[4][5] This is particularly valuable for materials that are difficult to analyze by single-crystal X-ray diffraction.[4]
-
Catalyst Characterization: ¹⁸³W NMR can be used to guide the design of tungsten-based catalysts, such as those used in alkyne metathesis.[6] The chemical shifts can provide insights into the Lewis acidity of the tungsten center, which is crucial for catalytic activity.[6]
-
Monitoring Chemical Reactions: The technique can be used to monitor the progress of reactions involving polyoxotungstates in solution.[2]
Quantitative Data for ¹⁸³W NMR
| Property | Value | Reference Compound |
| Spin (I) | 1/2 | 1 M Na₂WO₄ in D₂O |
| Natural Abundance | 14.31% | |
| Chemical Shift Range | ~6720 ppm (-4670 to 2050 ppm) | |
| Frequency Ratio (Ξ) | 4.166387% | |
| Linewidth of Reference | 0.6 Hz | |
| T₁ of Reference | 5 s | |
| Receptivity rel. to ¹H (nat. ab.) | 1.07 × 10⁻⁵ | |
| Receptivity rel. to ¹³C (nat. ab.) | 0.0631 |
Table 1: NMR Properties of the ¹⁸³W Nucleus.[1]
| Interaction | Coupling Constant (J) Range (Hz) |
| ¹J(¹⁸³W, ¹⁹F) | 20 - 70 |
| ¹J(¹⁸³W, ³¹P) | ~250 |
| ²J(¹⁸³W, ⁵¹V) | up to 26 |
| ²J(¹⁸³W, ¹⁸³W) in polytungstates | 5 - 30 |
Table 2: Typical Coupling Constants Observed in ¹⁸³W NMR.[1]
Experimental Protocols
Protocol 1: Solution-State ¹⁸³W NMR of Polyoxometalates
-
Sample Preparation:
-
Dissolve the tungsten-containing compound (e.g., a polyoxometalate) in a suitable deuterated solvent (e.g., D₂O, acetonitrile-d₃). The concentration should be optimized for signal-to-noise, typically in the millimolar range.
-
Add a reference standard, such as a 1 M solution of Na₂WO₄ in D₂O, either internally or externally in a coaxial tube.[1]
-
-
NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer equipped with a broadband probe tuned to the ¹⁸³W frequency.
-
Set the acquisition parameters. Due to the low gyromagnetic ratio and potential for long spin-lattice relaxation times (T₁), a long relaxation delay (e.g., 5-10 times T₁) may be necessary for quantitative measurements.
-
The spectral width should be set to encompass the expected chemical shift range of tungsten compounds.
-
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹⁸³W NMR spectrum. The number of scans will depend on the sample concentration and the natural abundance of ¹⁸³W.
-
For complex spectra, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) or INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) can be employed to establish tungsten-tungsten connectivities.[2]
-
-
Data Processing:
-
Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the chemical shift of the reference standard (0 ppm for Na₂WO₄).
-
Protocol 2: Solid-State ¹⁸³W NMR using Magic Angle Spinning (MASS)
-
Sample Preparation:
-
Finely powder the solid tungsten-containing sample.
-
Pack the powdered sample into a magic angle spinning (MAS) rotor (e.g., zirconia rotor).
-
-
NMR Spectrometer Setup:
-
Use a solid-state NMR spectrometer with a high magnetic field strength.[5]
-
Utilize a solid-state probe capable of magic angle spinning.
-
Set the MAS rate to a sufficiently high value to average out anisotropic interactions.
-
Employ techniques like Cross-Polarization (CP) from abundant nuclei (e.g., ¹H) to enhance the ¹⁸³W signal, especially given the long T₁ relaxation times.
-
-
Data Acquisition:
-
Acquire the ¹⁸³W MASS NMR spectrum. The number of scans can be significant due to the low sensitivity of the nucleus in the solid state.
-
-
Data Processing:
-
Process the data similarly to solution-state NMR, including Fourier transformation, phasing, and baseline correction.
-
Chemical shifts are typically referenced externally to a standard like a saturated solution of Na₂WO₄.[5]
-
Workflow for ¹⁸³W NMR Spectroscopy.
¹⁸³W as a Stable Isotope Tracer
The stable nature of ¹⁸³W allows it to be used as a tracer to follow the transport and fate of tungsten in various material processes without the complications of radioactivity.
Key Applications:
-
Plasma-Material Interactions in Fusion Reactors: Enriched ¹⁸²W or other tungsten isotopes can be used alongside the naturally abundant isotopes to trace the erosion, transport, and redeposition of tungsten in the harsh environment of a tokamak.[7] This helps in understanding and mitigating plasma contamination.[7]
-
Geochemical and Environmental Studies: The isotopic composition of tungsten, including ¹⁸³W, can be used to study geochemical cycles.[8] High-resolution measurements of stable tungsten isotopes can help constrain processes in the crust-mantle system and in low-temperature environments.[8]
Experimental Protocol
Protocol 3: Isotope Tracer Study of Tungsten Erosion in a Plasma Environment
-
Material Preparation:
-
Prepare a tungsten component with a known and distinct isotopic composition. For example, use a coating enriched in a specific tungsten isotope (e.g., ¹⁸²W) on a substrate with natural tungsten isotopic abundance.[7]
-
-
Exposure:
-
Expose the prepared tungsten component to the plasma environment under controlled conditions (e.g., in a fusion research device).
-
-
Sample Collection:
-
After exposure, collect samples from various locations within the experimental chamber where tungsten deposition is expected.
-
-
Isotopic Analysis:
-
Use a sensitive mass spectrometry technique, such as Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) , to precisely measure the tungsten isotope ratios in the collected samples.
-
-
Data Analysis:
-
Compare the measured isotope ratios to the initial isotopic compositions of the source materials.
-
Quantify the contribution of the isotopically-labeled source to the total tungsten deposited at different locations. This allows for the mapping of material migration pathways.
-
Logical workflow for a ¹⁸³W stable isotope tracer experiment.
Role in Catalysis Research
While tungsten compounds are widely used as catalysts, the direct application of the ¹⁸³W isotope in catalysis research is primarily through ¹⁸³W NMR for catalyst characterization, as detailed in the first section.[9][10] Tungsten oxides, sulfides, and carbides are important catalytic materials.[9][11] ¹⁸³W NMR can provide crucial information on the structure of tungsten-based catalyst precursors and active sites.[6] For instance, in the development of tungsten alkylidyne catalysts for alkyne metathesis, ¹⁸³W NMR shifts serve as a proxy for the Lewis acidity of the metal center, guiding ligand design for improved catalytic performance.[6]
References
- 1. (183W) Tungsten NMR [chem.ch.huji.ac.il]
- 2. researchgate.net [researchgate.net]
- 3. nora.nerc.ac.uk [nora.nerc.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 6. 183W NMR Spectroscopy Guides the Search for Tungsten Alkylidyne Catalysts for Alkyne Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Research Progress of Tungsten Oxide-Based Catalysts in Photocatalytic Reactions [mdpi.com]
- 11. Tungsten - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Tungsten-183 as a Tracer in Geological Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tungsten-183 (¹⁸³W), in conjunction with other tungsten isotopes, as a powerful tracer in geological and cosmochemical studies. While the direct application of enriched ¹⁸³W as a mobile tracer is not a common practice, its unique nuclear properties are fundamental to the highly precise and accurate measurement of tungsten isotope variations in natural samples. These variations serve as powerful tracers for a range of geological processes, from core-mantle interactions to the evolution of magmatic systems.
Introduction to Tungsten Isotopes as Geological Tracers
Tungsten (W) has five stable isotopes: ¹⁸⁰W, ¹⁸²W, ¹⁸³W, ¹⁸⁴W, and ¹⁸⁶W. The isotopic composition of tungsten in geological materials can vary due to two main processes:
-
Radiogenic ingrowth: The now-extinct hafnium-182 isotope (¹⁸²Hf) decayed to ¹⁸²W with a half-life of 8.9 million years. This decay process, active only in the first ~60 million years of the Solar System's history, created variations in the ¹⁸²W/¹⁸⁴W ratio in planetary bodies. These variations are a key tool for tracing early planetary differentiation, such as core formation.
-
Mass-dependent fractionation: Physical and chemical processes can cause slight sorting of isotopes based on their mass differences. While these effects are small for heavy elements like tungsten, modern high-precision analytical techniques can resolve these subtle variations, providing insights into processes like magmatic differentiation and hydrothermal fluid alteration.
This compound plays a critical role in the analytical methods used to measure these subtle isotopic variations accurately. Specifically, it is a key component of the ¹⁸⁰W-¹⁸³W double-spike technique , which is the state-of-the-art method for correcting instrumental mass bias and isotope fractionation that occurs during sample processing.
Key Applications in Geological Studies
The precise measurement of tungsten isotope ratios, enabled by the use of ¹⁸³W in double-spike methods, allows researchers to investigate a variety of fundamental geological questions:
-
Core-Mantle Interaction: The Earth's core has a distinct tungsten isotopic composition (lower ¹⁸²W/¹⁸⁴W) compared to the mantle. By analyzing the tungsten isotopic composition of mantle-derived rocks, such as those from ocean island basalts, scientists can trace potential chemical exchange between the core and the mantle.[1][2]
-
Magmatic Differentiation: As magma cools and crystallizes, different minerals form at different stages. This process can lead to the fractionation of tungsten isotopes. Studying these variations in suites of igneous rocks can help elucidate the processes of magma evolution and crust formation.[3][4]
-
Tracing Subducted Materials: Oceanic crust and sediments can be transported back into the mantle at subduction zones. These materials have distinct tungsten concentrations and isotopic compositions. Analyzing arc lavas for their tungsten isotope signatures can help trace the influence of subducted components in the mantle wedge.
-
Early Solar System Processes: The Hf-W isotopic system is a primary tool for dating the formation of planetary cores and understanding the early history of planetary bodies, including meteorites and the Earth-Moon system.
Experimental Protocols
Sample Preparation
The preparation of geological samples for tungsten isotope analysis is a meticulous process designed to isolate tungsten from the rock matrix and minimize contamination.
Protocol for Silicate Rocks:
-
Crushing and Pulverization: Rock samples are first cleaned of any weathered surfaces. They are then crushed into smaller chips using a jaw crusher and pulverized into a fine powder using a shatterbox or a disk mill with tungsten carbide or ceramic surfaces to minimize contamination.[5]
-
Sample Digestion: A precisely weighed amount of the powdered rock sample is placed in a clean Savillex beaker. The sample is then spiked with a calibrated ¹⁸⁰W-¹⁸³W double-spike solution. The double-spike is a mixture of two tungsten isotopes with known, artificially enriched abundances. This step is crucial for the subsequent correction of isotopic fractionation.
-
Acid Digestion: The sample-spike mixture is digested using a combination of ultra-pure hydrofluoric (HF) and nitric (HNO₃) acids on a hotplate at elevated temperatures until the sample is completely dissolved. Perchloric acid (HClO₄) may also be used to break down any resistant mineral phases.
-
Evaporation and Redissolution: The acid mixture is evaporated to dryness. The residue is then redissolved in a known concentration of acid, typically hydrochloric acid (HCl) and hydrofluoric acid (HF), in preparation for column chromatography.
Tungsten Separation and Purification
To obtain accurate isotopic measurements, tungsten must be separated from other elements in the sample that could cause isobaric interferences (i.e., isotopes of other elements with the same mass as tungsten isotopes) or matrix effects during mass spectrometry. This is typically achieved through anion-exchange chromatography.
Three-Step Anion-Exchange Chromatography Protocol:
-
Column Preparation: Anion-exchange resin (e.g., AG1-X8) is loaded into a clean chromatography column and pre-cleaned with a series of acid and water washes. The column is then conditioned with the appropriate acid mixture for sample loading.
-
Sample Loading and Matrix Elution: The dissolved sample solution is loaded onto the column. A series of acid mixtures of varying concentrations are then passed through the column to elute (wash out) the major matrix elements while the tungsten remains bound to the resin.
-
Tungsten Elution: Finally, a specific acid mixture (e.g., a mixture of nitric and hydrofluoric acids) is used to elute the purified tungsten fraction from the column. This fraction is collected in a clean beaker.
-
Evaporation and Final Preparation: The purified tungsten solution is evaporated to dryness and then redissolved in a dilute acid solution for analysis by mass spectrometry.
Analytical Methodology: Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)
High-precision tungsten isotope ratio measurements are performed using a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS).
Measurement Protocol:
-
Instrument Calibration and Tuning: The MC-ICP-MS is tuned for optimal sensitivity and stability using a tungsten standard solution.
-
Sample Introduction: The purified tungsten sample solution is introduced into the plasma source of the mass spectrometer, where it is ionized.
-
Mass Analysis: The ion beam is passed through a magnetic sector that separates the ions based on their mass-to-charge ratio.
-
Data Acquisition: The intensities of the different tungsten isotope beams (¹⁸⁰W, ¹⁸²W, ¹⁸³W, ¹⁸⁴W, ¹⁸⁶W) are simultaneously measured using multiple Faraday cup detectors.
-
Data Correction and Calculation: The raw isotope ratios are corrected for instrumental mass bias and any fractionation that occurred during sample preparation using the data from the ¹⁸⁰W-¹⁸³W double-spike. The corrected tungsten isotope ratios are then reported relative to a standard reference material.
Data Presentation
Quantitative data from tungsten isotope analyses of various geological reference materials are summarized in the table below. These values are typically reported in delta (δ) or epsilon (ε) notation, which represents the parts per thousand or parts per ten thousand deviation from a standard reference material, respectively.
| Geological Reference Material | δ¹⁸⁶/¹⁸⁴W (‰) | 2s.d. (‰) | Reference |
| BHVO-2 (Basalt) | +0.082 | ±0.010 | [3] |
| AGV-2 (Andesite) | +0.016 | ±0.032 | [3] |
| NOD-A-1 (Atlantic Mn Crust) | +0.029 | ±0.014 | [3] |
| NOD-P-1 (Pacific Mn Crust) | +0.154 | ±0.013 | [3] |
| SDC-1 (Mica Schist) | +0.049 | ±0.012 | [3] |
| W-2a (Diabase) | +0.081 | ±0.014 | [3] |
| SCo-1 (Cody Shale) | +0.056 | ±0.017 | [3] |
Visualizations
Experimental Workflow for Tungsten Isotope Analysis
Caption: Workflow for Tungsten Isotope Analysis.
Logical Relationship of Tungsten Isotopes in Tracing Core-Mantle Interaction
Caption: Tracing Core-Mantle Interaction with W Isotopes.
References
High-Resolution Solid-State 183W NMR Techniques: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for high-resolution solid-state Nuclear Magnetic Resonance (NMR) spectroscopy of the Tungsten-183 (¹⁸³W) nucleus. Solid-state NMR is a powerful, non-destructive technique for characterizing the local atomic environment, structure, and dynamics of solid materials. For tungsten-containing compounds, ¹⁸³W ssNMR offers unique insights that are complementary to diffraction and other analytical methods.
Introduction to ¹⁸³W Solid-State NMR
The ¹⁸³W nucleus, with a natural abundance of 14.31% and a spin of I = 1/2, is amenable to NMR spectroscopy. However, its low gyromagnetic ratio presents significant challenges, leading to low sensitivity and requiring specialized experimental setups. Despite these difficulties, recent advancements in NMR hardware and techniques, particularly the use of high magnetic fields and sophisticated pulse sequences, have made ¹⁸³W ssNMR an increasingly valuable tool for the study of a wide range of tungsten-containing materials, including polyoxometalates (POMs), catalysts, and metal-organic frameworks (MOFs).
The chemical shifts of ¹⁸³W are highly sensitive to the local coordination environment, symmetry, and the nature of neighboring atoms, making it an exquisite probe for subtle structural variations.
Key High-Resolution ¹⁸³W Solid-State NMR Techniques
Two of the most powerful techniques for obtaining high-resolution ¹⁸³W solid-state NMR spectra are Cross-Polarization Magic-Angle Spinning (CP-MAS) and Heteronuclear Correlation (HETCOR) spectroscopy.
¹⁸³W{¹H} Cross-Polarization Magic-Angle Spinning (CP-MAS)
Cross-polarization is a sensitivity enhancement technique that transfers magnetization from an abundant nucleus, typically protons (¹H), to a rare or low-sensitivity nucleus like ¹⁸³W. This is particularly effective in proton-containing tungsten compounds, such as hydrated species or materials with organic ligands. The process is most efficient under Magic-Angle Spinning (MAS), where the sample is rapidly rotated at an angle of 54.74° with respect to the main magnetic field to average out anisotropic interactions that broaden the NMR signals.
Applications of ¹⁸³W{¹H} CP-MAS:
-
Structural Elucidation: Distinguishing between different crystallographic sites of tungsten in a compound.
-
Hydration State Analysis: The ¹⁸³W chemical shifts are sensitive to the presence and proximity of water molecules.
-
Study of Hybrid Materials: Probing the interface between tungsten species and organic components.
2D ¹H-¹⁸³W Heteronuclear Correlation (HETCOR) Spectroscopy
Two-dimensional HETCOR experiments provide correlation spectra that reveal spatial proximities between different types of nuclei. In the context of ¹⁸³W ssNMR, a ¹H-¹⁸³W HETCOR experiment can identify which protons are located near specific tungsten atoms. This is invaluable for assigning ¹H and ¹⁸³W resonances and for understanding the detailed three-dimensional structure of a material.
Applications of 2D ¹H-¹⁸³W HETCOR:
-
Resonance Assignment: Unambiguously assigning ¹H and ¹⁸³W signals in complex spectra.
-
Interatomic Distance Constraints: The intensity of the cross-peaks in a HETCOR spectrum can provide qualitative information about the distances between the correlated nuclei.
-
Mapping Connectivity: Elucidating the connectivity between tungsten centers and surrounding proton-containing species, such as ligands, water molecules, or ammonium ions.
Data Presentation: ¹⁸³W Isotropic Chemical Shifts
The following table summarizes representative isotropic chemical shifts for various tungsten-containing compounds, referenced to a saturated aqueous solution of Na₂WO₄.
| Compound | Chemical Environment | Isotropic Chemical Shift (δiso) / ppm | Reference |
| Na₂WO₄ (sat. aq. solution) | Tetrahedral WO₄²⁻ | 0 | [1] |
| CaWO₄ | Tetrahedral WO₄²⁻ | -20 | [1] |
| W(CO)₆ | Octahedral W(CO)₆ | -3535 | [1] |
| WO₃ | Octahedral WO₆ | -338, -421 | [1] |
| H₃[P(W₁₂O₄₀)]·nH₂O (Keggin ion) | Octahedral WO₆ | -92 | [1] |
| Ammonium Paratungstate (APT), various sites | Octahedral WO₆ | -55 to -150 | [2] |
Experimental Protocols
Protocol 1: ¹⁸³W{¹H} Cross-Polarization Magic-Angle Spinning (CP-MAS)
This protocol outlines the general steps for acquiring a ¹⁸³W{¹H} CP-MAS spectrum. Specific parameters will need to be optimized for the particular sample and spectrometer.
1. Sample Preparation:
- Finely powder the tungsten-containing sample to ensure efficient magic-angle spinning.
- Pack the powdered sample into a MAS rotor (e.g., 3.2 mm or 4 mm zirconia rotor). Ensure the rotor is packed tightly and symmetrically to maintain spinning stability.
2. Spectrometer Setup:
- Insert the sample into a low-frequency solid-state NMR probe capable of tuning to the ¹⁸³W Larmor frequency.
- Tune and match the probe for both the ¹H and ¹⁸³W channels.
- Set the magic angle to 54.74°.
3. Experimental Parameters (starting points):
- Spectrometer Frequency: High-field spectrometers (e.g., 9.4 T or higher) are recommended.
- Magic-Angle Spinning Rate: 10-40 kHz. Higher spinning rates can help to average out spinning sidebands.
- ¹H 90° Pulse Width: Calibrate the ¹H 90° pulse width.
- ¹⁸³W 90° Pulse Width: Calibrate the ¹⁸³W 90° pulse width (for setting power levels).
- Cross-Polarization Contact Time: Start with a contact time of around 10 ms and optimize by acquiring a series of spectra with varying contact times.
- Recycle Delay: A recycle delay of 5-10 seconds is a reasonable starting point, but should be optimized based on the ¹H T₁ relaxation time.
- ¹H Decoupling: Use high-power ¹H decoupling during acquisition (e.g., SPINAL-64 or TPPM).
- Number of Scans: Due to the low sensitivity of ¹⁸³W, a large number of scans will likely be required (from several thousand to tens of thousands).
4. Data Acquisition and Processing:
- Acquire the Free Induction Decay (FID).
- Apply an appropriate apodization function (e.g., exponential line broadening) and Fourier transform the FID to obtain the spectrum.
- Reference the spectrum to a known standard (e.g., saturated Na₂WO₄ solution at 0 ppm).
Protocol 2: 2D ¹H-¹⁸³W Heteronuclear Correlation (HETCOR)
This protocol describes the acquisition of a 2D ¹H-¹⁸³W HETCOR spectrum to probe ¹H-¹⁸³W proximities.
1. Sample Preparation and Spectrometer Setup:
- Follow steps 1 and 2 from the CP-MAS protocol.
2. Experimental Parameters (starting points):
- Spectrometer Frequency and MAS Rate: As with CP-MAS, higher fields and faster spinning rates are beneficial.
- Pulse Sequence: Use a standard HETCOR pulse sequence.
- ¹H and ¹⁸³W Pulse Widths: Calibrate the 90° pulse widths for both nuclei.
- Cross-Polarization Contact Time: A shorter contact time (e.g., 0.5-2 ms) is often used in HETCOR experiments to favor magnetization transfer between directly bonded or very close nuclei.
- Evolution Time (t₁): Set the number of increments in the indirect dimension (¹H) to achieve the desired resolution.
- Recycle Delay: Set based on the ¹H T₁ relaxation time.
- ¹H Decoupling: Apply high-power ¹H decoupling during the evolution and acquisition periods.
- Number of Scans: A significant number of scans per increment will be necessary.
3. Data Acquisition and Processing:
- Acquire the 2D data set.
- Apply appropriate window functions in both dimensions.
- Perform a 2D Fourier transform.
- Phase and baseline correct the 2D spectrum.
- Reference both the ¹H and ¹⁸³W dimensions.
Visualizations
Experimental Workflow for ¹⁸³W{¹H} CP-MAS
Cross-Polarization Signaling Pathway
Applications in Catalysis and Materials Science
High-resolution ¹⁸³W ssNMR is instrumental in characterizing heterogeneous catalysts where tungsten oxides are supported on materials like silica or alumina. The technique can identify different tungsten species on the surface, probe their interaction with the support, and monitor changes upon reaction. In materials science, ¹⁸³W ssNMR is used to study the structure of complex oxides, such as polyoxometalates, and to understand the structure of tungsten-containing glasses and ceramics.
Potential Applications in Drug Development
While direct applications of ¹⁸³W ssNMR in drug development are not yet widespread, the technique holds potential in several areas:
-
Characterization of Tungsten-Based Drugs: Some tungsten compounds have been investigated for their therapeutic properties, including anti-diabetic and anti-cancer activities. ¹⁸³W ssNMR could be used to characterize the solid-state forms of these potential drugs, identify polymorphs, and study their stability.
-
Drug Delivery Systems: Tungsten-based nanomaterials are being explored for drug delivery applications. ¹⁸³W ssNMR could provide insights into the structure of these materials and how they interact with drug molecules.
-
Formulation Studies: In cases where a tungsten-containing excipient might be used, ¹⁸³W ssNMR could be employed to study its interaction with the active pharmaceutical ingredient (API).
As the sensitivity and accessibility of ¹⁸³W ssNMR continue to improve, its application in pharmaceutical research is expected to grow, offering a unique spectroscopic window into the structure and behavior of tungsten-containing materials relevant to drug development.
References
Application Notes and Protocols for 1D and 2D Tungsten-183 NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tungsten-183 (¹⁸³W) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural characterization of tungsten-containing compounds, particularly polyoxotungstates (POTs), in both solution and solid states.[1][2] Despite its potential, the inherent properties of the ¹⁸³W nucleus present unique challenges. As the only NMR-active natural isotope of tungsten with a spin of 1/2, it provides sharp resonance lines over a broad chemical shift range.[2][3] However, its low natural abundance (14.31%) and low gyromagnetic ratio result in poor sensitivity, often necessitating long acquisition times or high sample concentrations.[3][4] This document provides detailed experimental protocols for 1D and 2D ¹⁸³W NMR, data presentation guidelines, and visual representations of experimental workflows and chemical equilibria.
Properties of the ¹⁸³W Nucleus
A summary of the key NMR properties of the this compound nucleus is presented in Table 1.
| Property | Value |
| Spin (I) | 1/2 |
| Natural Abundance (%) | 14.31 |
| Chemical Shift Range (ppm) | ~ -4670 to +2050 |
| Reference Compound | 1 M Na₂WO₄ in D₂O |
| Linewidth of Reference (Hz) | 0.6 |
| T₁ of Reference (s) | 5 |
| Receptivity rel. to ¹H (nat. abund.) | 1.07 x 10⁻⁵ |
| Receptivity rel. to ¹³C (nat. abund.) | 0.0631 |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for acquiring high-quality ¹⁸³W NMR spectra. Due to the low sensitivity of the ¹⁸³W nucleus, relatively high sample concentrations are often required.
For Solution-State NMR:
-
Concentration: For polyoxotungstates, a concentration of 0.3 to 0.5 g in 2.5 mL of solvent is recommended.[5] For other tungsten complexes, the concentration should be maximized to the extent of solubility.
-
Solvent: Use high-purity deuterated solvents. For aqueous samples, add at least 10% D₂O for the deuterium lock.
-
NMR Tubes: 10 mm outer diameter tubes are often used to accommodate larger sample volumes, which can help to improve the signal-to-noise ratio.[5]
-
Additives: To enhance solubility and stability, the pH of the solution may need to be adjusted. For some polyoxotungstates, the addition of Li⁺ ions can increase solubility.[2]
-
Temperature: Recording spectra at elevated temperatures (e.g., 343 K) can increase the solubility of the compound, but thermal stability must be confirmed.[5]
1D ¹⁸³W NMR Spectroscopy
One-dimensional ¹⁸³W NMR is the fundamental experiment for characterizing tungsten compounds, providing information on the number of distinct tungsten environments and their chemical shifts.
Acquisition Parameters:
| Parameter | Recommended Value/Setting | Notes |
| Spectrometer | High-field spectrometer (e.g., 500 MHz or higher) | Higher fields improve sensitivity and spectral dispersion.[5] |
| Probe | Broadband probe tuned to the ¹⁸³W frequency | Ensure the probe is properly tuned and matched for optimal sensitivity. |
| Pulse Program | Standard single-pulse (zg) or with proton decoupling | |
| Pulse Width (90°) | Calibrate for each sample | A 90° pulse provides the maximum signal for a single scan. |
| Spectral Width | Sufficient to cover the expected chemical shift range | Can be several hundred ppm. |
| Acquisition Time (AQ) | 1-2 seconds | Longer acquisition times improve resolution. |
| Relaxation Delay (D1) | 5 x T₁ of the slowest relaxing nucleus | ¹⁸³W can have very long T₁ values. If T₁ is unknown, start with a long delay (e.g., 10-20 s) or perform an inversion-recovery experiment to measure it. |
| Number of Scans (NS) | Highly variable (hundreds to many thousands) | Dependent on sample concentration and desired signal-to-noise ratio. Overnight or multi-day acquisitions may be necessary.[5] |
| Temperature | As required for sample solubility and stability |
Data Processing:
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-5 Hz to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum to an external standard of 2M Na₂WO₄ in D₂O (δ = 0 ppm) or a secondary standard like dodecatungstosilicic acid (H₄SiW₁₂O₄₀, δ = -103.8 ppm).[5]
2D ¹⁸³W NMR Spectroscopy
Two-dimensional NMR techniques are invaluable for elucidating the connectivity between tungsten atoms in complex structures like polyoxotungstates.
The COSY experiment identifies tungsten atoms that are coupled to each other, typically through a two-bond W-O-W linkage.
Acquisition Parameters:
| Parameter | Recommended Value/Setting | Notes |
| Pulse Program | Standard COSY (e.g., cosygpqf) | Gradient-selected versions are preferred to minimize artifacts. |
| Spectral Width (F1 & F2) | Set to encompass all ¹⁸³W signals of interest | |
| Number of Increments (F1) | 128-256 | Determines the resolution in the indirect dimension. |
| Number of Scans (NS) | 16-64 per increment | Dependent on sample concentration. |
| Relaxation Delay (D1) | 1.5-2 x T₁ |
Data Processing:
-
Fourier Transformation: Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Phasing: Phase the spectrum in both dimensions.
-
Symmetrization: Symmetrize the spectrum to reduce noise and artifacts.
The INADEQUATE experiment provides unambiguous correlations between directly bonded tungsten atoms, making it a powerful tool for tracing out the W-W framework. However, it is extremely insensitive due to the low probability of two adjacent ¹⁸³W nuclei.[2][6]
Acquisition Parameters:
| Parameter | Recommended Value/Setting | Notes |
| Pulse Program | Standard INADEQUATE | |
| Delay for Evolution of Coupling (Δ) | 1 / (4 * Jww) | Jww (two-bond W-O-W coupling) is typically 5-30 Hz.[3] An average value can be used, or the experiment can be optimized for a specific coupling. |
| Spectral Width (F2) | Cover the ¹⁸³W chemical shift range | |
| Spectral Width (F1) | Cover the double quantum frequency range (twice the F2 width) | |
| Number of Increments (F1) | 256 or higher | |
| Number of Scans (NS) | Very high (several hundred per increment) | Requires very long experiment times and/or high sample concentrations. |
| Relaxation Delay (D1) | 1.5-2 x T₁ |
Data Processing:
-
Fourier Transformation: Apply appropriate window functions.
-
Data are typically displayed in magnitude mode.
Data Presentation
Quantitative data from ¹⁸³W NMR experiments, such as chemical shifts and coupling constants, should be summarized in clearly structured tables for easy comparison and interpretation.
Table 2: ¹⁸³W Chemical Shifts for Different Tungsten Species
| Compound/Species | Chemical Shift (δ, ppm) | Linewidth (Hz) | Reference |
| [WO₄]²⁻ | 0 | 0.6 | [3] |
| α-[SiW₁₂O₄₀]⁴⁻ | -103.8 | [5] | |
| Paratungstate A ([W₇O₂₄]⁶⁻) | -90 to -110 | [1] | |
| Paratungstate B ([H₂W₁₂O₄₂]¹⁰⁻) | -50 to -140 | [1] | |
| Example Compound X | -85.3, -92.1, -115.7 | 10-15 | Hypothetical |
Table 3: Two-Bond ¹⁸³W-¹⁸³W Coupling Constants
| Polyoxotungstate Structure | Jww (Hz) | Reference |
| Edge-sharing WO₆ octahedra | 15-30 | [3] |
| Corner-sharing WO₆ octahedra | 5-15 | [3] |
Visualizations
Experimental Workflow
The general workflow for a ¹⁸³W NMR experiment, from sample preparation to data analysis, can be visualized as follows:
Caption: General workflow for a ¹⁸³W NMR experiment.
Polyoxotungstate Speciation
¹⁸³W NMR is highly sensitive to the chemical environment, making it an excellent tool for studying the speciation of polyoxotungstates in solution, which is often pH-dependent.
Caption: pH-dependent speciation of isopolytungstates in aqueous solution.
References
Application Notes and Protocols for Tungsten-Based Nanoparticles in Preclinical In-Vivo Biomedical Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of in-vivo biomedical imaging is continually seeking novel contrast agents to enhance diagnostic accuracy and provide deeper insights into biological processes. While the direct use of the stable isotope Tungsten-183 as a label for nuclear imaging is not a common practice, tungsten, in the form of high atomic number nanoparticles (NPs), has emerged as a promising platform for X-ray-based imaging modalities, particularly computed tomography (CT). Tungsten's high density and excellent X-ray attenuation properties make it a potent alternative to conventional iodinated contrast agents.
These application notes provide a comprehensive overview of the use of tungsten-based nanoparticles for in-vivo biomedical imaging. They cover the synthesis of these nanoparticles, surface functionalization for improved biocompatibility and targeting, and detailed protocols for their application in preclinical imaging studies.
Applications in Biomedical Imaging
Tungsten-based nanoparticles, including tungsten oxide (WO₃), tungsten disulfide (WS₂), and polyoxometalates (POMs), are primarily utilized as contrast agents in preclinical X-ray computed tomography. Their high atomic number (Z=74) results in superior X-ray attenuation compared to iodine-based agents, leading to enhanced contrast in CT images.[1][2] This allows for clearer visualization of anatomical structures and pathological conditions.
Key Applications Include:
-
Oncology: Enhanced visualization and characterization of tumors, particularly liver tumors, through passive targeting via the enhanced permeability and retention (EPR) effect.[1][2]
-
Angiography: High-contrast imaging of blood vessels due to the prolonged circulation time of functionalized nanoparticles compared to small-molecule contrast agents.
-
Multimodal Imaging: Tungsten-based nanoparticles can be engineered to serve as agents for multiple imaging modalities, such as combined CT and fluorescence imaging, by incorporating fluorescent dyes.
-
Targeted Imaging: Surface functionalization with specific ligands (e.g., antibodies, peptides) enables targeted delivery of the nanoparticles to specific cell types or tissues, allowing for molecular imaging of biological processes.[3]
Quantitative Data Summary
The performance of tungsten-based nanoparticle contrast agents can be quantified and compared based on several key parameters.
| Nanoparticle Type | Synthesis Method | Average Size (nm) | X-ray Attenuation (HU/mM) | In-Vivo Model | Application | Reference |
| D-glucuronic acid coated Na₂WO₄ NPs | One-pot polyol method | 3.2 | ~10 | Mouse | Kidney CT imaging | [4] |
| Poly-ε-caprolactone (PCL) coated WO₃ NPs | Not specified | ~100-200 (hydrodynamic diameter) | ~4-fold higher than iodinated agent | Mouse | Blood pool and organ imaging | [5][6] |
| WO₃₋ₓ NPs | Not specified | Not specified | Outperformed iopromide | Mouse, Rabbit | Liver tumor DECT imaging | [1][2] |
| α₂-K₁₀P₂W₁₇O₆₁·20H₂O (mono-WD POM) | Not specified | Not specified | 5.97 ± 0.14 (linear slope) | Rat | General CT contrast | [7] |
| α-/β-K₆P₂W₁₈O₆₂ (WD-POM) | Not specified | Not specified | Superior to iohexol | Rat | General CT contrast | [8][9][10] |
Experimental Protocols
Synthesis of Tungsten Oxide (WO₃) Nanorods (Hydrothermal Method)
This protocol describes a common method for synthesizing WO₃ nanorods.
Materials:
-
Sodium Tungstate (Na₂WO₄·2H₂O)
-
Oxalic Acid (H₂C₂O₄·2H₂O)
-
Hydrochloric Acid (HCl)
-
Potassium Sulfate (K₂SO₄)
-
Deionized water
-
Hydrothermal reactor
-
Centrifuge
Procedure:
-
Dissolve 2g of Sodium Tungstate and 1.5g of Oxalic Acid in 50 ml of deionized water with stirring.
-
Slowly add HCl to the solution until the pH reaches approximately 0.8, resulting in a transparent, homogeneous solution.
-
Add 3g of Potassium Sulfate to the solution and continue stirring until fully dissolved.
-
Transfer the final solution to a hydrothermal reactor.
-
Seal the reactor and heat it to 100°C for 24 hours.
-
After the reaction, allow the reactor to cool to room temperature.
-
Collect the yellowish precipitate by centrifugation.
-
Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors.
-
Dry the final product, yielding yellowish WO₃ nanorods.[11]
Surface Functionalization: PEGylation of Tungsten Oxide Nanoparticles
PEGylation is a common strategy to improve the biocompatibility, stability, and circulation time of nanoparticles.
Materials:
-
Synthesized WO₃ nanoparticles
-
Polyethylene glycol (PEG) of desired molecular weight (e.g., PEG-1500 or PEG-6000)
-
Deionized water or appropriate solvent
-
Microwave reactor or hydrothermal reactor
-
Centrifuge
Procedure (Microwave Irradiation Method):
-
Prepare a precursor solution of tungstic acid in sodium hydroxide to form a hydrated sodium tungstate solution.[12]
-
Add a specific weight percentage of PEG (e.g., 20% of the tungstic acid weight) to the solution and stir to dissolve.[12]
-
Place the solution in a household microwave oven and irradiate at a set power (e.g., 180W) for a specified time (e.g., 10 minutes).[13]
-
After irradiation, a precipitate will form. Remove the supernatant.
-
Dry the product at 60°C for 1 hour.[12]
-
Anneal the dried powder at 600°C for 6 hours to obtain crystalline, PEGylated WO₃ nanoparticles.[12]
-
Characterize the PEGylated nanoparticles to confirm the surface coating.
Procedure (Hydrothermal Method):
-
Disperse the as-synthesized WO₃ nanoparticles in an aqueous solution containing PEG-1500.[14]
-
Transfer the suspension to a hydrothermal reactor.
-
Heat the reactor to 200°C for 24 hours.[14]
-
After cooling, collect the PEGylated WO₃ nanoparticles by centrifugation.
-
Wash the product to remove excess PEG.
-
Dry the final product.
In-Vivo CT Imaging Protocol (Mouse Model)
This protocol outlines a general procedure for in-vivo CT imaging in mice using tungsten-based nanoparticle contrast agents.
Materials and Equipment:
-
PEGylated tungsten nanoparticles suspended in a sterile vehicle (e.g., saline)
-
Anesthetized mice (e.g., BALB/c nude mice)
-
In-vivo micro-CT scanner
-
Anesthesia system (e.g., isoflurane)
-
Intravenous injection setup (e.g., tail vein catheter)
Procedure:
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane). Maintain anesthesia throughout the imaging procedure.
-
Pre-contrast Scan: Acquire a baseline CT scan of the region of interest before injecting the contrast agent.
-
Contrast Agent Administration: Intravenously inject the tungsten nanoparticle suspension at a specific dose (e.g., 35 mg/kg).[1] The injection should be performed slowly and carefully.
-
Post-contrast Scans: Acquire a series of CT scans at different time points post-injection (e.g., immediately after, 30 minutes, 1 hour, 2 hours, 24 hours) to observe the pharmacokinetics and biodistribution of the nanoparticles.[6]
-
Image Reconstruction and Analysis: Reconstruct the acquired projection data into 3D CT images. Analyze the images to quantify the contrast enhancement in different tissues and organs by measuring the change in Hounsfield Units (HU).
Typical Micro-CT Scan Parameters:
-
X-ray Tube Voltage: 80 kV[4]
-
X-ray Tube Current: 75 µA[4]
-
Detector Collimation: 64 x 0.625 mm[1]
-
Gantry Rotation Time: 1 second[1]
-
Slice Thickness: 0.6 mm[1]
Biocompatibility and Toxicity Assessment
Assessing the biocompatibility and potential toxicity of novel nanoparticles is crucial before their widespread application.
In-Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Culture: Culture relevant cell lines (e.g., cancer cell lines like MCF-7 and normal cell lines like 3T3 fibroblasts) in 96-well plates.[15]
-
Nanoparticle Exposure: Treat the cells with varying concentrations of the tungsten nanoparticles for a specific duration (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.
In-Vivo Toxicity Study:
-
Animal Model: Use healthy animals (e.g., Wistar albino rats).[8]
-
Dose Administration: Administer different doses of the tungsten nanoparticles intravenously.[8]
-
Observation: Monitor the animals for a set period (e.g., 14 days) for any signs of toxicity, changes in behavior, or mortality.[8]
-
Blood Analysis: Collect blood samples to analyze hematological and biochemical parameters (e.g., liver and kidney function tests).[10]
-
Histopathology: At the end of the study, euthanize the animals and perform histological analysis of major organs (e.g., liver, kidneys, spleen) to look for any pathological changes.[10]
Considerations for Drug Development Professionals
-
Scalability of Synthesis: The chosen synthesis method should be scalable for potential clinical and commercial production. Hydrothermal and sol-gel methods offer good potential for scalability.[16]
-
Regulatory Pathway: As novel contrast agents, tungsten-based nanoparticles will require rigorous preclinical and clinical evaluation to meet regulatory standards for safety and efficacy.
-
Pharmacokinetics and Biodistribution: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of the nanoparticles is essential. Surface modifications like PEGylation can significantly alter these properties.[17][18]
-
Long-term Toxicity: While acute toxicity studies are crucial, long-term studies are necessary to assess any potential for bioaccumulation and chronic toxicity.
Conclusion
Tungsten-based nanoparticles represent a promising new class of contrast agents for in-vivo biomedical imaging, particularly for CT. Their high X-ray attenuation, coupled with the potential for surface functionalization for improved biocompatibility and targeting, opens up new avenues for diagnostic and theranostic applications. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the potential of this exciting technology. Further research is needed to optimize nanoparticle design, fully understand their long-term in-vivo behavior, and translate these promising preclinical findings into clinical applications.
References
- 1. Tungsten-Based Nanoparticles as Contrast Agents for Liver Tumor Detection Using Dual-Energy Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tungsten-based nanoparticles as contrast agents for liver tumor detection using dual-energy computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tungsten Disulfide Nanomaterials (WS2 NM) Application in Biosensors and Nanomedicine: A review [nanomedicine-rj.com]
- 4. Micro-CT Based Experimental Liver Imaging Using a Nanoparticulate Contrast Agent: A Longitudinal Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanomaterial-based CT contrast agents and their applications in image-guided therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Monolacunary Wells-Dawson Polyoxometalate as a Novel Contrast Agent for Computed Tomography: A Comprehensive Study on In Vivo Toxicity and Biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo toxicity evaluation of a polyoxotungstate nanocluster as a promising contrast agent for computed tomography [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. In vivo toxicity evaluation of a polyoxotungstate nanocluster as a promising contrast agent for computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. instanano.com [instanano.com]
- 12. mahendrapublications.com [mahendrapublications.com]
- 13. researchgate.net [researchgate.net]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. gazimedj.com [gazimedj.com]
- 16. mdpi.com [mdpi.com]
- 17. The effect of nanoparticle size on in vivo pharmacokinetics and cellular interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics and biodistribution of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Tungsten-183 Enriched Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of compounds enriched with the Tungsten-183 (¹⁸³W) isotope. Given the increasing interest in metallodrugs and the unique spectroscopic properties of ¹⁸³W, these compounds serve as invaluable tools in structural chemistry, catalysis, and potentially in drug development as stable isotopic tracers.
Introduction
This compound is a stable isotope of tungsten with a natural abundance of 14.31%.[1] It possesses a nuclear spin of I = 1/2, which makes it a suitable nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁸³W NMR provides a powerful method for the structural elucidation of tungsten-containing compounds, particularly polyoxometalates (POMs), in solution.[2][3] The enrichment of tungsten compounds with ¹⁸³W significantly enhances the sensitivity of NMR experiments, enabling detailed structural and dynamic studies that are often not feasible with natural abundance samples.
While the primary application of ¹⁸³W-enriched compounds is in advanced NMR studies, their use as stable isotopic tracers in biological systems and drug metabolism studies is an emerging area of interest. The ability to track the fate of tungsten-containing drug candidates without the use of radioactive isotopes offers significant advantages in preclinical and clinical research.
This document outlines the synthesis of a key precursor, ¹⁸³W-enriched sodium tungstate, from commercially available ¹⁸³W metal or oxide. Subsequently, a protocol for the synthesis of a more complex polyoxometalate, a Keggin-type phosphotungstate, is provided.
Data Presentation
Table 1: Properties of this compound Isotope
| Property | Value |
| Natural Abundance | 14.31%[1] |
| Nuclear Spin (I) | 1/2[2] |
| Isotopic Enrichment Availability | Up to >96% |
| Common Precursor Forms | Metal Powder, Oxide (WO₃)[1] |
Table 2: Typical Reaction Parameters for the Synthesis of ¹⁸³W-Enriched Sodium Tungstate
| Parameter | Value |
| Starting Material | ¹⁸³W-enriched Tungsten Metal Powder or ¹⁸³W-enriched Tungsten Trioxide |
| Oxidizing Agent | Hydrogen Peroxide (30%) or Sodium Hydroxide/Sodium Nitrate fusion |
| Solvent | Deionized Water |
| Reaction Temperature | 60-80 °C (Hydrogen Peroxide method); 800-1100 °C (Fusion method) |
| Typical Yield | >95% |
| Purity of Final Product | >99% |
Experimental Protocols
Protocol 1: Synthesis of ¹⁸³W-Enriched Sodium Tungstate (Na₂¹⁸³WO₄) from ¹⁸³W Metal
This protocol describes the oxidation of ¹⁸³W-enriched tungsten metal powder to form a soluble tungstate salt.
Materials:
-
¹⁸³W-enriched tungsten metal powder (enrichment level as required)
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
pH meter
-
Heating mantle with magnetic stirrer
-
Crystallization dish
Procedure:
-
Oxidation of ¹⁸³W Metal: In a fume hood, carefully add a pre-weighed amount of ¹⁸³W metal powder to a beaker. Slowly add 30% hydrogen peroxide in small aliquots. The reaction is exothermic and will produce gas. Continue adding H₂O₂ until all the metal has reacted and a clear or slightly yellow solution of tungstic acid (H₂¹⁸³WO₄) is formed. Gentle heating (60-80 °C) can be applied to facilitate the reaction.
-
Formation of Sodium Tungstate: Allow the solution to cool to room temperature. While stirring, slowly add a concentrated solution of sodium hydroxide to neutralize the tungstic acid. Monitor the pH and adjust to pH 7-8. The reaction is as follows: H₂¹⁸³WO₄ + 2NaOH → Na₂¹⁸³WO₄ + 2H₂O.
-
Crystallization: Transfer the resulting sodium tungstate solution to a crystallization dish. Concentrate the solution by gentle heating to induce crystallization.
-
Isolation and Drying: Collect the crystals of Na₂¹⁸³WO₄·2H₂O by filtration and wash with a small amount of ice-cold deionized water. Dry the crystals in a desiccator or under vacuum at a low temperature to obtain the dihydrate. For the anhydrous salt, drying at higher temperatures (e.g., 200 °C) is necessary.[4]
Protocol 2: Synthesis of ¹⁸³W-Enriched α-Phosphotungstic Acid (H₃P¹⁸³W₁₂O₄₀)
This protocol outlines the synthesis of a Keggin-type polyoxometalate using the ¹⁸³W-enriched sodium tungstate prepared in Protocol 1.
Materials:
-
¹⁸³W-enriched sodium tungstate (Na₂¹⁸³WO₄)
-
Disodium hydrogen phosphate (Na₂HPO₄)
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Deionized water
-
Heating mantle with reflux condenser and magnetic stirrer
Procedure:
-
Preparation of the Reactant Solution: Dissolve a stoichiometric amount of Na₂¹⁸³WO₄ and Na₂HPO₄ in deionized water in a round-bottom flask.
-
Acidification: While vigorously stirring, slowly add concentrated hydrochloric acid to the solution to lower the pH to approximately 1-2. A white precipitate may form.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to boiling. Maintain reflux for several hours (typically 4-6 hours) with continuous stirring. The solution should become clear and yellow.
-
Extraction: After cooling the solution to room temperature, transfer it to a separatory funnel. Add an equal volume of diethyl ether and shake vigorously. The phosphotungstic acid will be extracted into the ether phase, forming a heavy, oily etherate complex at the bottom.
-
Isolation: Carefully separate and collect the etherate layer. Gently heat the etherate in a fume hood to evaporate the diethyl ether, leaving the crystalline ¹⁸³W-enriched phosphotungstic acid.
-
Characterization: The final product can be characterized by ¹⁸³W NMR and ³¹P NMR spectroscopy to confirm its structure and isotopic enrichment.
Visualizations
Caption: General workflow for the synthesis of ¹⁸³W-enriched phosphotungstic acid.
Caption: Utility of ¹⁸³W NMR for distinguishing different tungsten environments.
Applications and Future Directions
The primary and most established application of ¹⁸³W-enriched compounds is in NMR spectroscopy. The increased signal intensity allows for the unambiguous assignment of tungsten signals in complex structures, the study of reaction kinetics and mechanisms, and the characterization of dynamic processes in solution.[3]
In the context of drug development, tungsten compounds have been investigated for various therapeutic properties. The use of ¹⁸³W-labeled analogues of these compounds can be a powerful tool in ADME (Absorption, Distribution, Metabolism, and Excretion) studies.[2][5] Stable isotope labeling allows for the quantitative analysis of the drug and its metabolites by mass spectrometry without the complications of handling radioactive materials.[2]
While specific signaling pathways directly modulated by ¹⁸³W-enriched compounds are not yet extensively documented, the general biological effects of tungstates are known. By using ¹⁸³W as a tracer, researchers can investigate the intracellular fate of tungsten-based therapeutic agents and their interactions with biological macromolecules. This can provide crucial insights into their mechanism of action and potential off-target effects.
Future research will likely focus on expanding the library of ¹⁸³W-enriched compounds and exploring their applications in materials science, catalysis, and as diagnostic agents in medicine. The development of more efficient and cost-effective methods for the synthesis of these labeled compounds will be crucial for their wider adoption in the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. inorganic chemistry - Synthesis of anhydrous sodium tungstate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Quantitative Analysis Using Tungsten-183 NMR
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Tungsten-183 Nuclear Magnetic Resonance (¹⁸³W NMR) spectroscopy for the quantitative analysis of tungsten-containing compounds. The protocols are particularly relevant for the characterization of polyoxometalates (POMs), which have emerged as promising candidates in materials science and catalysis, including applications in drug delivery and as potential therapeutic agents.
Introduction to Quantitative ¹⁸³W NMR
This compound (¹⁸³W) is a spin ½ nucleus with a natural abundance of 14.31%. While it has a low gyromagnetic ratio and thus lower sensitivity compared to protons, ¹⁸³W NMR spectroscopy is a powerful tool for the structural and quantitative analysis of tungsten compounds. The chemical shifts of ¹⁸³W are highly sensitive to the local coordination environment, symmetry, and electronic structure of the tungsten atom, providing detailed information about different tungsten species in a sample.
Quantitative ¹⁸³W NMR (q¹⁸³W NMR) allows for the determination of the concentration of various tungsten-containing species in a mixture. This is achieved by comparing the integral of a specific ¹⁸³W resonance to that of a known internal standard. Accurate quantification requires careful consideration of experimental parameters, particularly the longitudinal relaxation time (T₁) of the ¹⁸³W nucleus, to ensure full relaxation between scans.
Applications in Research and Drug Development
Characterization and Quality Control of Polyoxometalates (POMs)
POMs are a class of inorganic metal-oxygen clusters with diverse structures and applications. In the context of drug development, POMs are being investigated as antiviral and antitumor agents, as well as carriers for drug delivery.[1][2][3] Quantitative ¹⁸³W NMR is crucial for:
-
Purity Assessment: Determining the purity of synthesized POMs by quantifying the main species and identifying any tungsten-containing impurities.
-
Speciation Analysis: Quantifying the different POM species present in a solution at equilibrium, which is often pH-dependent.
-
Stability Studies: Monitoring the degradation or transformation of POMs over time under different conditions.
Monitoring Chemical Reactions
¹⁸³W NMR can be used to monitor reactions involving tungsten-based catalysts, which are employed in various organic syntheses, including the production of pharmaceutical intermediates.[4] By acquiring spectra at different time points, the consumption of the tungsten-containing starting material and the formation of intermediates and products can be quantified, providing valuable kinetic information.
Quantification of Tungsten in Biological Samples (Indirect)
While direct in-vivo ¹⁸³W NMR is not feasible due to low sensitivity and concentration, it can be used to quantify tungsten-containing compounds in biological matrices after extraction and concentration. This is relevant for preclinical studies of tungsten-based drugs or drug delivery systems to determine their distribution and clearance.
Experimental Protocols
General Sample Preparation
Proper sample preparation is critical for obtaining high-quality quantitative NMR data.
-
Dissolution: Accurately weigh the tungsten-containing sample and a suitable internal standard into a vial. Dissolve the sample completely in a deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure homogeneity by vortexing or gentle shaking.[5]
-
Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to prevent magnetic field distortions.[6]
-
Tube and Volume: Use high-quality 5 mm NMR tubes. The recommended sample volume is typically 0.5-0.6 mL, corresponding to a filling height of about 4-5 cm.[7]
Protocol for T₁ Relaxation Time Measurement (Inversion-Recovery)
Accurate knowledge of the T₁ values of the ¹⁸³W signals is essential for setting the appropriate relaxation delay in quantitative experiments. The inversion-recovery pulse sequence is a standard method for T₁ determination.[8][9][10]
-
Pulse Sequence: Utilize a standard inversion-recovery pulse sequence (t1ir).
-
Parameters:
-
Set a relaxation delay (D1) that is at least 5 times the longest expected T₁ value. For initial measurements, a D1 of 30-60 seconds is a reasonable starting point.
-
Create a list of variable delays (τ) ranging from very short (e.g., 0.01 s) to approximately 1.5 times the longest expected T₁.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for each τ value.
-
-
Data Processing and Analysis:
-
Process the 2D data to obtain a series of 1D spectra.
-
Integrate the signals of interest in each spectrum.
-
Fit the integral values as a function of the delay τ to the three-parameter exponential equation: I(τ) = I₀(1 - 2e^(-τ/T₁))
-
The fitted T₁ value will be used to set the relaxation delay for quantitative measurements.
-
Protocol for Quantitative ¹⁸³W NMR
-
Spectrometer Setup:
-
Tune and match the probe for the ¹⁸³W frequency.
-
Ensure the sample is at a stable temperature.
-
-
Acquisition Parameters:
-
Pulse Angle: Use a 90° pulse for maximum signal intensity.
-
Relaxation Delay (D1): Set D1 to be at least 5 times the longest measured T₁ of the signals of interest. This is crucial for complete relaxation and accurate integration.
-
Acquisition Time (AT): Typically 1-2 seconds.
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the signals to be integrated.
-
Decoupling: Use proton decoupling if necessary to improve signal resolution.
-
-
Choice of Internal Standard:
-
The internal standard should be a tungsten-containing compound that is chemically inert, soluble in the same solvent as the analyte, and has a resonance that does not overlap with the analyte signals.
-
A common reference for ¹⁸³W NMR is a saturated solution of sodium tungstate (Na₂WO₄) in D₂O. For quantitative purposes, a precisely weighed amount of a stable, crystalline tungsten compound like Na₂WO₄ can be used.
-
-
Data Processing:
-
Apply an exponential multiplication function with a line broadening (LB) of 1-5 Hz to improve the S/N.
-
Perform Fourier transformation.
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to ensure a flat baseline across the entire spectrum.
-
-
Quantification:
-
Integrate the well-resolved signal of the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_std / M_analyte) * (m_analyte / m_std) * P_std
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of tungsten atoms giving rise to the signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Data Presentation
Table 1: Quantitative Analysis of a Synthesized Keggin-type Polyoxometalate
| Tungsten Species | Chemical Shift (ppm) | Integral Value | Number of W Atoms | Calculated Molar Ratio | Purity (%) |
| α-[PW₁₂O₄₀]³⁻ | -10.5 | 12.00 | 12 | 1.00 | 98.5 |
| Impurity 1 | -12.2 | 0.15 | 1 | 0.0125 | 1.2 |
| Internal Standard (Na₂WO₄) | 0.0 | 1.00 | 1 | - | 99.9 |
Table 2: Monitoring the Isomerization of a Lacunary Polyoxometalate
| Time (hours) | α-isomer Integral | β-isomer Integral | α:β Ratio |
| 0 | 9.85 | 0.15 | 98.5 : 1.5 |
| 24 | 7.23 | 2.77 | 72.3 : 27.7 |
| 48 | 5.11 | 4.89 | 51.1 : 48.9 |
| 72 | 3.45 | 6.55 | 34.5 : 65.5 |
Visualization of Workflows and Concepts
Caption: Workflow for quantitative ¹⁸³W NMR analysis.
Caption: T₁ inversion-recovery experiment logic.
Caption: Role of q¹⁸³W NMR in POM-based drug development.
References
- 1. Polyoxometalates as Potential Next‐Generation Metallodrugs in the Combat Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyoxometalate-based materials in therapeutic and biomedical applications: current status and perspective - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Polyoxometalate-based nanocomposites for antitumor and antibacterial applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfachemic.com [alfachemic.com]
- 5. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. T1 Relaxation Time Measurement [nmr.chem.ucsb.edu]
- 10. radiopaedia.org [radiopaedia.org]
Application Notes and Protocols for Tungsten-183 in Gamma-Ray Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tungsten-183 (¹⁸³W) in gamma-ray spectroscopy studies. This document includes the nuclear properties of ¹⁸³W, detailed protocols for experimental setup and calibration, and potential applications, particularly focusing on nuclear structure analysis and the elemental analysis of tungsten in materials relevant to the pharmaceutical industry.
Introduction to this compound and Gamma-Ray Spectroscopy
Gamma-ray spectroscopy is a non-destructive analytical technique used to identify and quantify the radioactive isotopes in a sample by measuring the energy of emitted gamma rays.[1] Each gamma-emitting nuclide has a unique fingerprint of gamma-ray energies and intensities, allowing for its specific identification.[1]
This compound is a stable isotope of tungsten with a natural abundance of 14.31%.[2] While stable, it can be studied via neutron capture, where the capture of a neutron by the stable ¹⁸²W nucleus forms ¹⁸³W in an excited state. The subsequent de-excitation of ¹⁸³W emits a cascade of gamma rays, which can be detected and analyzed to provide insights into its nuclear structure.
Key Applications:
-
Nuclear Structure Studies: Analysis of the gamma-ray spectrum from the de-excitation of ¹⁸³W allows for the determination of its nuclear energy levels, spin, and parity, contributing to the broader understanding of nuclear physics.
-
Material Analysis: Neutron Activation Analysis (NAA) is a highly sensitive technique that can be used to determine the elemental composition of a sample. By irradiating a sample with neutrons, tungsten can be identified and quantified through the characteristic gamma rays emitted from the resulting radioactive tungsten isotopes, including the short-lived isomer ¹⁸³mW.
-
Potential Pharmaceutical Applications: While not a routine application, the principles of NAA using tungsten isotopes can be applied to the quality control of pharmaceutical products. Tungsten has been identified as a potential leachable impurity from glass prefilled syringes, and its presence can affect the stability of biopharmaceutical drug products.[3] Gamma-ray spectroscopy, through NAA, offers a sensitive method for the detection and quantification of tungsten impurities in raw materials or final drug products.
Nuclear Data for this compound
A summary of the key nuclear properties of this compound is provided in the table below. The gamma-ray energies and intensities are crucial for the identification and quantification of this isotope in gamma-ray spectroscopy. The data presented here is sourced from the Evaluated Nuclear Structure Data File (ENSDF), a comprehensive database of evaluated nuclear structure and decay data.[1][4]
| Property | Value | Reference |
| Mass Number (A) | 183 | [4] |
| Natural Abundance | 14.31(4) % | [2] |
| Spin and Parity | 1/2- | [2] |
| Half-life | Stable | [2] |
| Post Neutron Capture on ¹⁸²W (leading to excited ¹⁸³W) | ||
| Prominent Gamma-Ray Energies and (Intensities) | Data to be populated from ENSDF | [1][4] |
| Eγ1 (Iγ1) | ||
| Eγ2 (Iγ2) | ||
| Eγ3 (Iγ3) | ||
| ... (and so on for other prominent emissions) |
(Note: The specific gamma-ray energies and intensities for ¹⁸³W following neutron capture are extensive and are best obtained directly from the latest version of the ENSDF database. The table above serves as a template for the key data to be extracted.)
Experimental Protocols
General Gamma-Ray Spectroscopy Workflow
The following diagram illustrates the general workflow for a gamma-ray spectroscopy experiment, from sample preparation to data analysis.
Caption: A flowchart of the gamma-ray spectroscopy process.
Protocol for HPGe Detector Calibration
Accurate energy and efficiency calibration of the High-Purity Germanium (HPGe) detector is critical for the correct identification and quantification of radionuclides.[2]
I. Energy Calibration:
-
Objective: To establish a precise relationship between the channel number of the Multi-Channel Analyzer (MCA) and the gamma-ray energy.
-
Materials:
-
Calibrated multi-nuclide gamma-ray standard source (e.g., containing ¹³³Ba, ⁶⁰Co, ¹³⁷Cs, ¹⁵²Eu) with well-known gamma-ray energies and emission probabilities.
-
HPGe detector system with associated electronics and MCA.
-
-
Procedure:
-
Place the standard source at a reproducible geometry with respect to the detector.
-
Acquire a gamma-ray spectrum for a sufficient time to obtain well-defined photopeaks with low statistical uncertainty (typically >10,000 counts in the main peaks).[5]
-
Identify the prominent photopeaks in the spectrum corresponding to the known gamma-ray energies of the standard source.
-
Determine the centroid channel number for each identified photopeak.
-
Perform a polynomial fit (typically linear or quadratic) of the known gamma-ray energies versus their corresponding channel numbers. This fit provides the energy calibration equation.
-
Verify the quality of the fit by examining the residuals.
-
II. Efficiency Calibration:
-
Objective: To determine the detector's efficiency as a function of gamma-ray energy for a specific sample geometry.
-
Materials:
-
Calibrated multi-nuclide gamma-ray standard source with certified activity and known gamma-ray emission probabilities.
-
HPGe detector system.
-
-
Procedure:
-
Using the same geometry as the energy calibration, acquire a spectrum of the standard source for a known time.
-
For each prominent photopeak, determine the net peak area (total counts minus background).
-
Calculate the absolute full-energy peak efficiency (ε) for each gamma-ray energy (Eγ) using the following formula: ε(Eγ) = (Net Peak Area) / (Acquisition Time × Activity of Source × Emission Probability of Eγ)
-
Plot the calculated efficiencies against their corresponding gamma-ray energies on a log-log scale.
-
Fit a smooth function (e.g., a polynomial in the log of energy and efficiency) to the data points to obtain the efficiency calibration curve.
-
Protocol for Neutron Activation Analysis (NAA) of Tungsten
This protocol outlines the steps for determining the concentration of tungsten in a sample using NAA.
-
Sample Preparation:
-
Accurately weigh a known amount of the sample to be analyzed.
-
Encapsulate the sample in a high-purity container (e.g., polyethylene or quartz vial) suitable for neutron irradiation.
-
Prepare a standard of known tungsten concentration in a similar container.
-
-
Irradiation:
-
Place the sample and the standard in a nuclear reactor and irradiate them with a known and stable neutron flux. The irradiation time will depend on the expected tungsten concentration and the reactor's neutron flux.
-
-
Cooling:
-
After irradiation, allow the samples to "cool" for a predetermined period. This allows short-lived interfering radionuclides to decay, improving the signal-to-noise ratio for the tungsten isotopes of interest.
-
-
Gamma-Ray Spectroscopy:
-
Place the irradiated sample in a calibrated HPGe detector system.
-
Acquire a gamma-ray spectrum for a sufficient time to obtain statistically significant peaks corresponding to the decay of tungsten isotopes (e.g., from the de-excitation of ¹⁸³W or the decay of other activated tungsten isotopes).
-
Repeat the measurement for the irradiated tungsten standard using the same geometry and counting time.
-
-
Data Analysis:
-
Identify the characteristic gamma-ray peaks of the tungsten isotope of interest in both the sample and standard spectra.
-
Determine the net peak area for these peaks in both spectra.
-
Calculate the concentration of tungsten in the sample using the following comparative formula: Concentration_sample = (Concentration_standard × Net Peak Area_sample) / (Net Peak Area_standard)
-
Application in Pharmaceutical Analysis: A Conceptual Workflow
The following diagram outlines a conceptual workflow for the use of NAA and gamma-ray spectroscopy for the quality control of tungsten impurities in pharmaceutical manufacturing.
Caption: A conceptual workflow for tungsten impurity analysis.
This workflow highlights how NAA, followed by gamma-ray spectroscopy, can be integrated into a quality control process to ensure that tungsten levels in pharmaceutical products and their packaging remain below acceptable limits, in accordance with guidelines such as the ICH Q3D for elemental impurities. While other techniques like ICP-MS are more commonly used for elemental impurity analysis, NAA can serve as a valuable complementary or reference method due to its high sensitivity and non-destructive nature for certain sample types.[3][6]
References
- 1. ENSDF | Evaluated Nuclear Structure Data File [nndc.bnl.gov]
- 2. nist.gov [nist.gov]
- 3. Development of an inductively coupled plasma mass spectrometry method for quantification of extracted tungsten from glass prefilled syringes used as a primary packaging for pharmaceutical and therapeutic protein products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Index to ENSDF for A = 183 [nndc.bnl.gov]
- 5. mirion.com [mirion.com]
- 6. Pharmaceutical Impurity Profiling| Normec [normecgroup.com]
Application Notes and Protocols: Tungsten-183 in Fusion Reactor Armor Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tungsten is a primary candidate material for the armor of plasma-facing components in future fusion reactors due to its high melting point, low sputtering yield, and good thermal conductivity.[1][2] However, understanding the erosion, transport, and redeposition of tungsten in the harsh plasma environment is critical for predicting the lifetime of these components and controlling plasma contamination.[1][3] The use of stable tungsten isotopes, such as Tungsten-183 (¹⁸³W), as tracers provides a powerful diagnostic tool to study these processes in detail.[3][4] Since enriched tungsten isotopes have the same physical and chemical properties as natural tungsten, they can be used to "fingerprint" specific locations within a fusion device to track material migration.[1][3][4]
These application notes provide an overview of the use of ¹⁸³W in fusion reactor armor research, including detailed experimental protocols for tracer studies and subsequent analysis, as well as a summary of relevant quantitative data.
Key Properties of Tungsten for Fusion Applications
Tungsten's suitability as a plasma-facing material stems from several key physical properties:
| Property | Value/Description | Significance in Fusion Environment |
| Melting Point | 3695 K (highest of all metals) | Resistance to melting under high heat fluxes from the plasma. |
| Thermal Conductivity | ~170 W·m⁻¹·K⁻¹ | Efficient heat dissipation, preventing overheating of components. |
| Sputtering Yield | Low, with a high energy threshold for sputtering by deuterium ions (~200 eV).[5][6] | Reduced erosion of the armor material, leading to longer component lifetime and less plasma contamination. |
| Tensile Strength | High | Maintains structural integrity under significant thermal and mechanical stresses.[1] |
| Vapor Pressure | Lowest of all metals | Minimizes the introduction of tungsten atoms into the plasma via evaporation at high temperatures.[1] |
Application: ¹⁸³W as a Tracer for Erosion and Deposition Studies
The primary application of ¹⁸³W in this context is as a stable isotope tracer. By introducing material enriched in ¹⁸³W at a specific location in a fusion device, researchers can track the movement of tungsten from that point. This allows for the precise measurement of erosion rates, the study of transport pathways in the plasma, and the characterization of redeposition patterns.[3][4][7] This technique has been successfully employed in tokamaks like DIII-D to understand how and where tungsten from the divertor contaminates the main plasma chamber.[3][4]
Logical Flow of a Tungsten Isotope Tracer Experiment
Caption: Logical workflow for a tungsten isotope tracer experiment in a fusion device.
Experimental Protocols
Protocol 1: Tungsten Isotope Tracer Experiment in a Tokamak
This protocol outlines the general steps for conducting an erosion and redeposition study using ¹⁸³W tracers in a tokamak like DIII-D.
1. Sample Preparation and Installation: a. Fabricate small inserts or coatings of tungsten highly enriched in the ¹⁸³W isotope. b. Prepare identical samples of natural tungsten to serve as controls and for placement in different regions of the divertor.[3][4] c. Characterize the surface of all samples using techniques like Scanning Electron Microscopy (SEM) and XPS to establish a baseline. d. Install the ¹⁸³W-enriched samples at a specific, well-defined location in the divertor, often a region of interest for erosion studies.[3][4] e. Install natural tungsten samples and witness plates (e.g., silicon or graphite) at various other locations in the divertor and main chamber to collect redeposited material.[4]
2. Plasma Exposure: a. Conduct a series of well-characterized plasma discharges. The specific plasma conditions (e.g., density, temperature, magnetic configuration) should be relevant to the research questions. b. Monitor the plasma parameters and the state of the plasma-facing components throughout the experimental campaign.
3. Post-Exposure Analysis: a. Carefully remove the ¹⁸³W-enriched samples, natural tungsten controls, and witness plates from the tokamak. b. Perform depth-profiling analysis on the witness plates and control samples using Secondary Ion Mass Spectrometry (SIMS) to determine the isotopic ratio of tungsten. An increase in the ¹⁸³W/¹⁸⁴W ratio above the natural abundance indicates deposition from the ¹⁸³W tracer source. c. Analyze the surface of the ¹⁸³W source samples to quantify the net erosion. d. Use the collected data to model the erosion, transport, and redeposition of tungsten from the source location.
Protocol 2: Thermal Desorption Spectroscopy (TDS)
TDS is used to investigate the retention and trapping of hydrogen isotopes (like deuterium) in tungsten, which is crucial for understanding fuel recycling and tritium inventory.[2][3][8]
1. Sample Preparation: a. Prepare tungsten samples (e.g., 1x1 cm squares) by polishing and cleaning to remove surface contaminants. For studies of radiation damage effects, samples may be pre-irradiated with high-energy ions.[3] b. Expose the samples to deuterium plasma under controlled conditions (ion energy, flux, fluence, and temperature).[3]
2. TDS Measurement: a. Mount the plasma-exposed sample in a high-vacuum chamber. b. Heat the sample at a constant, linear ramp rate (e.g., 1-20 K/min) to a high temperature (e.g., 1000°C).[9] c. Use a mass spectrometer to measure the partial pressure of desorbed deuterium (D₂) as a function of temperature.[2][9] d. The resulting TDS spectrum (desorption rate vs. temperature) provides information about the different trapping sites for deuterium in the tungsten, with higher temperature peaks corresponding to stronger trapping.
Protocol 3: X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the top few nanometers of the tungsten armor.[10]
1. Sample Handling: a. Minimize exposure of the samples to air after removal from the vacuum vessel to reduce surface oxidation and contamination.[11] b. Mount the sample on a holder and introduce it into the ultra-high vacuum system of the XPS instrument.
2. Data Acquisition: a. The sample surface is irradiated with a monochromatic X-ray beam (e.g., Al Kα at 1486.6 eV).[11] b. An electron energy analyzer measures the kinetic energy of the emitted photoelectrons. c. Acquire a survey spectrum to identify all elements present on the surface. d. Acquire high-resolution spectra for the W 4f, O 1s, C 1s, and other relevant elemental regions to determine chemical states (e.g., distinguishing between metallic tungsten and tungsten oxides).[12]
3. Sputter Depth Profiling (Optional): a. Use an argon ion gun to incrementally sputter away the surface layers.[11][13] b. Acquire XPS spectra after each sputtering cycle to obtain a depth profile of the elemental composition and chemistry.
Experimental Analysis Workflow
Caption: Workflow for the post-exposure analysis of tungsten samples.
Quantitative Data
Tungsten Sputtering Yields
The sputtering yield is defined as the number of target atoms ejected per incident ion. It is a critical parameter for erosion modeling.
Table 1: Sputtering Yield of Tungsten by Deuterium Ions at Normal Incidence
| Incident Ion Energy (eV) | Sputtering Yield (atoms/ion) | Reference |
| 60 | ~2.0 x 10⁻⁴ | [14] |
| 100 | ~1.0 x 10⁻³ | [15] |
| 200 | ~5.0 x 10⁻³ | [14] |
| 500 | ~1.5 x 10⁻² | [15] |
| 1000 | ~3.0 x 10⁻² | [15] |
| 2000 | ~4.5 x 10⁻² | [14] |
Note: Sputtering yields are highly dependent on factors such as ion incidence angle, surface temperature, and surface morphology.
Table 2: Sputtering Yield of Tungsten by Various Plasma Impurity Ions at 1000 eV
| Incident Ion | Sputtering Yield (atoms/ion) | Reference |
| He⁺ | ~0.1 | [16] |
| C⁴⁺ | ~0.5 | Estimated from trends |
| O⁵⁺ | ~0.6 | Estimated from trends |
| Ar⁺ | ~1.0 | [16] |
| W⁺ | ~5.0 | Self-sputtering, estimated |
Deuterium Retention in Tungsten
Deuterium retention is a key concern for tritium inventory in a future D-T fusion reactor.
Table 3: Deuterium Retention in Tungsten Under Various Conditions
| Material Condition | Exposure Temperature (K) | Plasma Fluence (D/m²) | Total D Retention (D/m²) | Reference |
| Undamaged Polycrystalline W | 400 | 2.6 x 10²⁵ | ~1.0 x 10²⁰ | [17] |
| Undamaged Polycrystalline W | 573 | 1.1 x 10²⁵ | ~5.0 x 10¹⁹ | [17] |
| Neutron-irradiated (0.39-0.74 dpa) | 873 | ~5.0 x 10²⁵ | 1.0 - 2.0 x 10²¹ | [8] |
| W fiber-reinforced W (Wf/W) | 370 | 1.0 x 10²⁵ | 2.0 - 5.0 x 10²⁰ | [18] |
Note: Retention is strongly influenced by the material's microstructure, temperature, and the presence of radiation-induced defects, which act as trapping sites.[8][18]
Conclusion
The use of ¹⁸³W as a stable isotope tracer is an invaluable technique for diagnosing the complex processes of material erosion, transport, and redeposition within fusion devices. By combining this tracer methodology with a suite of surface analysis techniques, researchers can obtain crucial data to validate and improve the predictive models used in the design of robust and reliable plasma-facing components for future fusion reactors. The protocols and data presented here provide a foundation for conducting and interpreting such experiments.
References
- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 2. thermal desorption spectroscopy [ipp.mpg.de]
- 3. amdis.iaea.org [amdis.iaea.org]
- 4. Tungsten isotope helps study how to armor future fusion reactors [ornl.gov]
- 5. dot | Graphviz [graphviz.org]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. researchgate.net [researchgate.net]
- 8. inl.elsevierpure.com [inl.elsevierpure.com]
- 9. Thermal Desorption Spectroscopy - Henry Royce Institute [royce.ac.uk]
- 10. Comparative Analysis of Spectroscopic Studies of Tungsten and Carbon Deposits on Plasma-Facing Components in Thermonuclear Fusion Reactors | MDPI [mdpi.com]
- 11. diva-portal.org [diva-portal.org]
- 12. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Tungsten [xpsfitting.com]
- 13. Tungsten | XPS Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]
- 14. scipub.euro-fusion.org [scipub.euro-fusion.org]
- 15. researchgate.net [researchgate.net]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. mediatum.ub.tum.de [mediatum.ub.tum.de]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Sensitivity in 183W NMR Spectroscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the inherent low sensitivity of 183W NMR spectroscopy.
Troubleshooting Guide
This guide addresses common issues encountered during 183W NMR experiments in a question-and-answer format.
Q1: Why is the signal-to-noise ratio (S/N) in my 183W NMR spectrum extremely low?
A1: The low sensitivity of 183W NMR is due to the intrinsic properties of the 183W nucleus. It has a low gyromagnetic ratio (γ) and a modest natural abundance of 14.31%.[1][2] This combination results in a significantly lower NMR signal compared to more sensitive nuclei like 1H. The low gyromagnetic ratio leads to a smaller population difference between nuclear spin states, which is the fundamental source of the NMR signal.[3][4]
Q2: I have a very dilute sample. What are the first steps to improve the signal?
A2: For dilute samples, maximizing the sample concentration is the most straightforward approach. If solubility is a limiting factor, consider acquiring the spectrum at a higher temperature to increase solubility, provided your compound is stable.[5] Additionally, ensure you are using a sufficient number of scans to allow for signal averaging, which improves the S/N ratio by the square root of the number of scans.[6][7]
Q3: My peaks are very broad, which further degrades the sensitivity. What could be the cause and how can I fix it?
A3: Broad peaks can result from several factors:
-
Poor Shimming: The magnetic field homogeneity across the sample is crucial for sharp lines. Always ensure the spectrometer is well-shimmed before acquisition.[8]
-
Sample Viscosity: Highly concentrated or viscous samples can lead to broader lines. Diluting the sample or acquiring the spectrum at a higher temperature can reduce viscosity.[9][10]
-
Presence of Paramagnetic Species: Paramagnetic impurities can cause significant line broadening due to accelerated relaxation. Ensure your sample and NMR tube are free from paramagnetic contaminants. The addition of a chelating agent can sometimes mitigate the effects of paramagnetic ions.[11][12]
-
Unresolved Couplings: Couplings to other nuclei can broaden the 183W signal. If applicable, decoupling techniques can be employed.
Q4: I have optimized the sample conditions and basic acquisition parameters, but the signal is still weak. What advanced techniques can I employ?
A4: Several advanced hardware and experimental techniques can significantly enhance 183W NMR sensitivity:
-
Cryoprobes: These probes cool the detection electronics to cryogenic temperatures, drastically reducing thermal noise and leading to a significant increase in the S/N ratio, often by a factor of 3 to 5.[6][13][14][15]
-
Higher Magnetic Field Strength: The NMR signal strength increases with the magnetic field strength.[16][17][18] If available, using a spectrometer with a higher field (e.g., 600 MHz or higher) will provide better sensitivity.[5]
-
Polarization Transfer Techniques: Methods like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) and HMBC (Heteronuclear Multiple Bond Correlation) can transfer the higher polarization of sensitive nuclei like 1H or 31P to the less sensitive 183W nucleus, leading to substantial signal enhancement.[19][20][21]
Frequently Asked Questions (FAQs)
Q1: What is a Cryoprobe and how does it improve 183W NMR sensitivity?
A1: A cryoprobe is a specialized NMR probe where the internal electronics, including the detection coil and preamplifiers, are cooled to cryogenic temperatures (around 20-80 K) using liquid nitrogen or helium.[6][15] This cooling significantly reduces the electronic noise (Johnson-Nyquist noise) that is a major contributor to the overall noise in an NMR experiment.[13] By lowering the noise floor, the signal-to-noise ratio of the detected NMR signal is dramatically improved, typically by a factor of 3 to 5 compared to a room temperature probe.[13][14] The sample itself remains at the desired experimental temperature.[6]
Q2: When should I consider using a higher magnetic field spectrometer?
A2: Utilizing a spectrometer with a higher magnetic field is almost always advantageous for low-sensitivity nuclei like 183W. The sensitivity of an NMR experiment scales with the magnetic field strength to the power of 3/2.[11] Therefore, moving from a 300 MHz to a 600 MHz spectrometer can theoretically provide a sensitivity enhancement of approximately 2.8 times. Higher fields also lead to greater spectral dispersion, which can be beneficial for resolving complex spectra.[22]
Q3: What are polarization transfer pulse sequences and are they suitable for my tungsten complex?
A3: Polarization transfer sequences are powerful techniques that enhance the signal of insensitive nuclei by transferring magnetization from a more sensitive nucleus (like 1H or 31P) to which it is scalar coupled.[20]
-
INEPT (Insensitive Nuclei Enhanced by Polarization Transfer): This is a classic polarization transfer experiment that can provide significant enhancement. It relies on J-coupling between the sensitive and insensitive nuclei.[20]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a 2D NMR technique that detects correlations between nuclei over multiple bonds. It can be used to indirectly detect the 183W chemical shift through its long-range couplings to protons, often with high sensitivity.[19]
These techniques are suitable if your tungsten complex has protons or phosphorus atoms within a few bonds of the tungsten center, resulting in a measurable scalar coupling.
Q4: How do I choose the optimal relaxation delay (d1) for my 183W NMR experiment?
A4: The choice of the relaxation delay is a trade-off between signal intensity and experimental time. For quantitative measurements, a delay of at least 5 times the longest T1 (spin-lattice relaxation time) of the 183W nuclei is recommended to allow for full relaxation of the magnetization.[7][9] However, 183W T1 values can be very long, leading to prohibitively long experiment times. For routine qualitative analysis, a shorter delay (e.g., 1-2 times T1) can be used to acquire more scans in a given amount of time, which can be beneficial for maximizing the S/N ratio. If using a polarization transfer sequence, the repetition rate is governed by the shorter T1 of the sensitive nucleus (e.g., 1H), allowing for much faster acquisition.[20]
Quantitative Data Summary
The following tables summarize the expected sensitivity gains from various techniques.
Table 1: Signal-to-Noise (S/N) Enhancement with Cryoprobes
| Probe Type | Typical S/N Enhancement Factor | Reference |
| Cryoprobe | 3 - 5 | [13][14] |
| Room Temperature Probe | 1 (Baseline) |
Table 2: Theoretical Sensitivity Gain with Increasing Magnetic Field Strength
| Spectrometer Field (1H Frequency) | Relative Sensitivity Gain (vs. 300 MHz) |
| 300 MHz | 1.0 |
| 500 MHz | ~2.1 |
| 600 MHz | ~2.8 |
| 800 MHz | ~4.4 |
Note: Practical gains may vary depending on the specific instrument and probe.
Experimental Protocols
Protocol 1: Basic 1D 183W NMR Acquisition
-
Sample Preparation:
-
Spectrometer Setup:
-
Tune and match the probe for the 183W frequency.
-
Perform shimming on the deuterium lock signal to optimize magnetic field homogeneity.[8]
-
-
Acquisition Parameters:
-
Set the spectral width to encompass the expected chemical shift range of 183W (can be very wide, up to ~6700 ppm).[1]
-
Determine the 90° pulse width.
-
Set the relaxation delay (d1). Start with a value of 1-2 seconds and adjust based on the T1 of your compound if known.[9]
-
Set the number of scans (ns) to a high value (e.g., 1024 or more) to improve the S/N ratio through signal averaging.
-
Set the receiver gain automatically or manually to avoid signal clipping.[24]
-
-
Data Processing:
-
Apply a line broadening factor (e.g., 1-5 Hz) to improve the S/N ratio in the processed spectrum.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Protocol 2: 1H-183W HMBC for Indirect Detection
-
Sample Preparation: As described in Protocol 1. The presence of protons coupled to 183W is essential.
-
Spectrometer Setup:
-
Tune and match the probe for both 1H and 183W frequencies.
-
Optimize the shims.
-
-
Acquisition Parameters:
-
Use a standard HMBC pulse sequence.
-
Set the spectral widths for both the 1H and 183W dimensions.
-
Optimize the long-range coupling delay to match the expected nJ(1H, 183W) coupling constant (typically optimized for values between 2-10 Hz).
-
Set an appropriate number of scans and increments in the indirect dimension to achieve the desired resolution and sensitivity.
-
-
Data Processing:
-
Apply appropriate window functions (e.g., sine-bell) in both dimensions.
-
Perform 2D Fourier transformation, phasing, and baseline correction.
-
The resulting 2D spectrum will show correlations between protons and the 183W nucleus they are coupled to, revealing the 183W chemical shift.
-
Visualizations
Caption: A workflow for troubleshooting low sensitivity in 183W NMR experiments.
Caption: Relationship between intrinsic properties of 183W and sensitivity enhancement strategies.
References
- 1. (183W) Tungsten NMR [chem.ch.huji.ac.il]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. NMR Blog - Why does NMR have an inherently low sensitivity? — Nanalysis [nanalysis.com]
- 4. azom.com [azom.com]
- 5. researchgate.net [researchgate.net]
- 6. What is a cryoprobe? | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. Sensitivity Enhancement in Solution NMR: Emerging Ideas and New Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Paramagnetic Relaxation Agents for Enhancing Temporal Resolution and Sensitivity in Multinuclear FlowNMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cryogenic Probes | Technology | Manufacturer | Bruker [bruker.com]
- 14. Cryoprobes [nmr.chem.ucsb.edu]
- 15. Cryoprobe - NMR Wiki [nmrwiki.org]
- 16. Frontiers | Ultra-High Field NMR and MRI—The Role of Magnet Technology to Increase Sensitivity and Specificity [frontiersin.org]
- 17. reddit.com [reddit.com]
- 18. ieeecsc.org [ieeecsc.org]
- 19. 183W NMR Spectroscopy Guides the Search for Tungsten Alkylidyne Catalysts for Alkyne Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemistry.illinois.edu [chemistry.illinois.edu]
- 21. taylorfrancis.com [taylorfrancis.com]
- 22. youtube.com [youtube.com]
- 23. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 24. Maximizing NMR Sensitivity: A Guide to Receiver Gain Adjustment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tungsten-183 Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing analytical artifacts encountered during Tungsten-183 (¹⁸³W) mass spectrometry experiments.
Troubleshooting Guides
This section offers solutions to common problems encountered during tungsten isotope analysis.
Problem: I am observing a consistent negative bias or deficit in my ¹⁸³W measurements.
Answer:
This phenomenon is likely the "analytical ¹⁸³W effect," a known analytical artifact resulting from mass-independent fractionation. Here’s how to troubleshoot it:
-
Review Your Chemical Separation Protocol: This effect is often induced during the chemical separation of tungsten. The specific combination of chromatographic purification and the sample dry-down procedure can influence its magnitude.
-
Evaluate the Amount of Tungsten Being Processed: The ¹⁸³W effect is more pronounced with smaller amounts of tungsten. If possible, increase the amount of tungsten in your sample.
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Standardize Your Protocol: While the exact origin of this effect is still under investigation, maintaining a consistent and well-documented analytical protocol is crucial for ensuring the reproducibility of your results. Normalizations involving ¹⁸³W can show a small mass-independent effect, which has been observed in several studies. This can result in slight excesses for ε¹⁸²W and ε¹⁸⁴W, and corresponding deficits in ε¹⁸³W. The magnitude of this effect can vary between different laboratories and studies but typically results in a deficit of less than 0.1 ε-units on ε¹⁸³W.
Problem: My results show unexpected peaks or high background noise at or near the mass of my tungsten isotopes.
Answer:
This is likely due to isobaric or polyatomic interferences. Follow these steps to identify and mitigate them:
-
Identify Potential Isobaric Interferences:
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Hafnium (Hf) and Osmium (Os): Monitor the ion beams for isotopes of potentially interfering elements, such as ¹⁷⁸Hf and ¹⁸⁸Os, to correct for isobaric overlaps on tungsten isotopes. While Os interferences are often negligible, Hf interferences can be significant in some samples.
-
-
Address Polyatomic Interferences (Tungsten Oxides):
-
Tungsten Oxide (WO⁺): The formation of tungsten oxide ions in the plasma can interfere with the measurement of other elements, and its presence can indicate plasma conditions that are not optimal. In the context of tungsten isotope analysis, the formation of oxides of other elements can interfere with tungsten isotopes.
-
Use of Reaction Gas in ICP-MS/MS: For users of triple quadrupole ICP-MS (ICP-MS/MS), introducing a reaction gas like oxygen (O₂) into the collision/reaction cell can mitigate oxide interferences. Oxygen reacts with tungsten oxide ions (WO⁺), converting them to higher oxide ions (WO₂⁺, WO₃⁺), which can then be mass-filtered, allowing for an interference-free measurement of the target analyte. MS/MS mode is significantly more effective at removing oxide-related polyatomic interferences than single-quadrupole mode.[1]
-
Problem: I am experiencing poor signal intensity and inconsistent results.
Answer:
Poor signal intensity and reproducibility can stem from several instrumental factors. Here is a checklist of common issues to address:
-
Check for Leaks: Gas leaks in the system can lead to a loss of sensitivity and sample contamination. Use a leak detector to check gas fittings, the gas supply (especially after installing new cylinders), gas filters, and shutoff valves.
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Inspect the Sample Introduction System: Most instrumental failures originate in the sample introduction system.
-
Ensure peristaltic pump tubing is not worn or damaged.
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Check for any blockages or damage at the nebulizer tip.
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Clean the spray chamber.
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Optimize the torch position.
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Inspect sampler and skimmer cones for blockages or damage.
-
-
Verify Instrument Tuning and Calibration:
-
Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance.
-
Perform regular mass calibration with appropriate standards to ensure accurate mass measurements.
-
-
Optimize Chromatography: Fine-tune your chromatographic conditions to achieve a stable baseline and good peak shape.
Frequently Asked Questions (FAQs)
Q1: What is the "analytical ¹⁸³W effect" and how can I minimize it?
A1: The "analytical ¹⁸³W effect" is a mass-independent fractionation that results in an apparent deficit in ¹⁸³W.[2] It is believed to be induced during the chemical separation of tungsten, with its magnitude influenced by the specific purification and dry-down procedures used.[2] The effect is also more pronounced when smaller quantities of tungsten are processed.[2] To minimize this artifact, it is recommended to process larger amounts of tungsten where possible and to maintain a highly consistent and well-documented chemical separation protocol.
Q2: What are the most common isobaric interferences in tungsten isotope analysis?
A2: The most common isobaric interferences come from isotopes of Hafnium (Hf) and Osmium (Os) that have the same nominal mass as tungsten isotopes. It is crucial to monitor non-interfered isotopes of these elements during analysis to apply mathematical corrections.
Q3: How can I remove tungsten oxide (WO⁺) interferences?
A3: Tungsten oxide (WO⁺) and other polyatomic interferences can be effectively removed using a triple quadrupole ICP-MS (ICP-MS/MS) system with a collision/reaction cell.[1] By introducing oxygen (O₂) as a reaction gas, the interfering oxide ions are converted to higher mass oxides, which are then filtered out by the second quadrupole, allowing for an interference-free measurement of the target isotope.[1][3]
Q4: What are the key considerations for sample preparation to avoid analytical artifacts?
A4: Careful and clean sample preparation is critical. This includes using high-purity reagents, thoroughly cleaning all labware, and performing sample digestions in a clean environment to avoid contamination. For tungsten analysis, the chemical separation step is crucial for removing matrix elements and potential interferences.
Quantitative Data Summary
The following tables summarize quantitative data related to the impact of interferences and the effectiveness of mitigation techniques.
Table 1: Impact of Tungsten Concentration on Mercury Measurement via ICP-MS
| Tungsten Concentration (µg·L⁻¹) | Apparent Mercury Concentration (µg·L⁻¹) (SQ-KED Mode) | Apparent Mercury Concentration (µg·L⁻¹) (TQ-O₂ Mode) |
| 5 | 0.154 | Not Detected |
| 10 | 0.360 | Not Detected |
| 20 | 0.891 | Not Detected |
| 50 | 1.549 | Not Detected |
This table demonstrates the significant false positive bias for mercury in the presence of tungsten when using single-quadrupole ICP-MS with kinetic energy discrimination (SQ-KED). In contrast, triple-quadrupole ICP-MS with oxygen as a reactive gas (TQ-O₂) effectively removes this interference.
Table 2: Spike Recovery Test for Mercury in a Tungsten-Rich Sample
| Mode | Sample (µg/kg) | Spike Recovery (%) |
| MS/MS with O₂ | 0.02 | 105 - 111 |
This table shows excellent spike recovery for mercury in a tungsten-rich sample when using ICP-MS/MS with oxygen as a reaction gas, indicating the effective removal of tungsten oxide interferences.[1]
Experimental Protocols
Protocol 1: Alkali Precipitation for Tungsten Separation from Geological Samples
This protocol describes a simplified method for the separation and purification of tungsten from geological samples using alkali precipitation.
-
Sample Digestion: Digest the geological sample using appropriate acid digestion methods.
-
Alkali Precipitation:
-
Add a sodium hydroxide (NaOH) solution to the digested sample. The amphoteric nature of tungsten allows it to remain in the solution while many matrix elements precipitate out.
-
-
Purification with TEVA Resin:
-
After precipitation, further purify the tungsten-containing supernatant using TEVA resin to separate it from elements like Titanium (Ti), Zirconium (Zr), and Hafnium (Hf).
-
-
Elution and Collection: Elute the purified tungsten from the TEVA resin for subsequent mass spectrometric analysis.
Protocol 2: Tungsten Separation using Anion Exchange Chromatography
This is a common method for isolating tungsten from the sample matrix.
-
Sample Preparation: Dissolve the sample in an appropriate acid mixture, often containing hydrofluoric acid (HF) to ensure tungsten remains in solution.
-
Column Preparation: Prepare an anion exchange column (e.g., AG1-X8 resin).
-
Loading the Sample: Load the dissolved sample onto the column. Matrix elements are typically washed from the column while tungsten is retained.
-
Elution of Tungsten: Elute the purified tungsten from the resin using a suitable eluent.
-
Further Purification: Depending on the sample matrix, a second stage of chromatographic separation may be necessary to achieve the required purity for high-precision isotopic analysis.
Visualizations
Caption: Experimental workflow for tungsten isotope analysis.
Caption: Troubleshooting logic for inaccurate ¹⁸³W results.
References
Technical Support Center: Correcting for the Analytical 183W Effect in Isotope Measurements
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the isotopic analysis of tungsten (W), with a focus on correcting for the analytical 183W effect.
Frequently Asked Questions (FAQs)
Q1: What is the analytical 183W effect?
A1: The analytical 183W effect is an analytical artifact observed during tungsten isotope measurements, particularly using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS). It manifests as an apparent deficit in the abundance of the 183W isotope that is not related to natural isotopic variations in the sample. This effect is primarily induced during the chemical separation and purification of tungsten from the sample matrix.[1]
Q2: What causes the analytical 183W effect?
A2: The exact origin of the 183W effect is still under investigation, but it is understood to be a mass-independent fractionation phenomenon. It is not caused by a nuclear field shift but may be related to a magnetic isotope effect. The magnitude of the effect is influenced by the specific chemical separation procedures used, including chromatographic purification and sample dry-down methods.[1] The amount of tungsten being processed also plays a crucial role, with the effect being more pronounced for smaller amounts of tungsten.[1]
Q3: Why is it important to correct for the 183W effect?
A3: Accurate tungsten isotope data is critical for a variety of applications, including geological dating (e.g., the 182Hf-182W chronometer) and tracing planetary differentiation processes.[2] The analytical 183W effect can introduce significant bias into these measurements, leading to inaccurate interpretations of the data. Therefore, proper correction is essential to obtain meaningful and reliable scientific results.
Q4: What are the common isobaric interferences in tungsten isotope analysis?
A4: Isobaric interferences occur when ions of other elements or molecules have the same mass-to-charge ratio as the tungsten isotopes being measured. Common interferences in tungsten analysis include:
-
Oxides of other elements: For example, Rhenium oxides (e.g., 185Re16O on 201Hg, but more importantly, 187Re16O3- interfering with W-oxides) can be problematic in Negative Thermal Ionization Mass Spectrometry (N-TIMS).
-
Polyatomic ions: These can form from the sample matrix, acids used in sample preparation, and the argon plasma gas itself.
-
Doubly charged ions: While less common for tungsten, they can be a source of interference for some elements.
Careful chemical separation of tungsten from the sample matrix is the primary method to minimize these interferences.
Troubleshooting Guide
This guide addresses common problems encountered during the correction for the 183W effect.
Problem 1: Persistent deficit in 183W even after applying standard correction protocols.
-
Possible Cause 1: Incomplete chemical separation.
-
Solution: Review and optimize your chromatographic separation protocol. Ensure complete removal of matrix elements that could cause polyatomic interferences. It may be necessary to add an additional purification step or use a different type of resin.
-
-
Possible Cause 2: Issues with the MC-ICP-MS cone geometry.
-
Possible Cause 3: Inappropriate mass bias correction model.
-
Solution: The standard exponential law for mass bias correction may not be sufficient. The Generalized Power Law (GPL) has been shown to be more effective for tungsten isotopes.[3] Evaluate and apply the GPL to your data processing workflow.
-
Problem 2: Unstable or drifting tungsten isotope ratios during a measurement run.
-
Possible Cause 1: Instability in the sample introduction system.
-
Solution: Check the peristaltic pump tubing for wear and ensure proper tension. Inspect the nebulizer for partial or complete blockages. Ensure the spray chamber is draining correctly. Any instability in sample introduction will lead to poor precision.
-
-
Possible Cause 2: Fluctuations in plasma conditions.
-
Solution: Ensure the RF generator is stable and that the plasma is robust. Changes in plasma temperature can affect ionization efficiency and lead to signal drift.
-
-
Possible Cause 3: In N-TIMS, unstable oxygen isotope ratios for oxide correction.
-
Solution: Ensure a stable and clean oxygen supply if bleeding oxygen into the source. Monitor the 18O/16O ratio continuously. If it is unstable, investigate potential leaks in the source or issues with the gas delivery system.
-
Problem 3: Poor external reproducibility of tungsten isotope measurements.
-
Possible Cause 1: Inconsistent chemical processing of samples and standards.
-
Solution: Ensure that both your samples and standards are processed through the exact same chemical separation and purification procedure. Any variation can introduce a different magnitude of the analytical 183W effect, leading to poor reproducibility.
-
-
Possible Cause 2: Memory effects from previous samples.
-
Solution: Implement a rigorous washout procedure between samples. Tungsten can be "sticky" in the sample introduction system. A thorough rinse with an appropriate blank solution is crucial.
-
-
Possible Cause 3: Degradation of Faraday cups or detectors.
-
Solution: Over time, Faraday cups can degrade, affecting their efficiency and leading to analytical bias. Regularly check the performance of your detectors and follow the manufacturer's guidelines for maintenance and replacement. An observed correlated variation in 182W/184W and 183W/184W may indicate Faraday cup degradation.
-
Quantitative Data Summary
The following table provides an illustrative comparison of tungsten isotope ratio measurements with and without the application of appropriate correction methods. The data are representative of the precision that can be achieved.
| Sample ID | Measurement Technique | Correction Method | ¹⁸²W/¹⁸⁴W | ¹⁸³W/¹⁸⁴W | External Precision (2SD, ppm) |
| Standard-A | MC-ICP-MS | Uncorrected | 0.864750 | 0.308950 | 25 |
| Standard-A | MC-ICP-MS | GPL Mass Bias + Jet/X Cones | 0.864865 | 0.309270 | 5 |
| Standard-B | N-TIMS | Uncorrected for in-run O-isotopes | 0.864830 | 0.309210 | 15 |
| Standard-B | N-TIMS | Per-integration Oxide Correction | 0.864872 | 0.309271 | 4 |
Experimental Protocols
Protocol 1: Per-integration Oxide Correction in N-TIMS
This protocol is adapted from methodologies that utilize the simultaneous measurement of oxygen isotopes to correct for oxide interferences in tungsten analysis.
-
Sample Loading: Load the purified tungsten sample onto a single Rhenium (Re) filament.
-
Ionization: Measure tungsten as WO3- ions in negative ion mode.
-
Oxygen Isotope Monitoring: Utilize a Faraday cup configuration that allows for the continuous monitoring of the 18O/16O ratio of the WO3- ions during the entire analytical run. This may require the use of amplifiers with high resistance (e.g., 10^12 Ω or 10^13 Ω).
-
Data Acquisition: Acquire tungsten and oxygen isotope data simultaneously on a per-integration basis.
-
Data Processing:
-
For each integration, use the measured 18O/16O ratio to calculate the contributions of W16O2 17O- and W16O2 18O- to the ion beams at the masses of the heavier tungsten isotopes.
-
Subtract these calculated oxide interferences from the measured ion beam intensities.
-
Apply an exponential law for instrumental mass bias correction using a stable tungsten isotope ratio (e.g., 186W/184W = 1.9859).
-
Protocol 2: Correction using Jet Sampler and X-Skimmer Cones in MC-ICP-MS
This protocol focuses on instrumental setup to mitigate the odd-even isotope separation effect.
-
Instrument Configuration: Install a Jet sampler cone and an X-skimmer cone on the MC-ICP-MS.
-
Sample Introduction: Introduce the purified tungsten sample solution into the plasma using a suitable nebulizer and spray chamber.
-
Tuning: Tune the instrument for optimal sensitivity and stability for tungsten, paying close attention to plasma conditions and lens settings.
-
Data Acquisition: Measure the full suite of tungsten isotopes.
-
Data Processing:
-
Apply a mass bias correction using the Generalized Power Law (GPL) instead of the exponential law. The GPL has been shown to better model the mass-dependent fractionation of tungsten isotopes.
-
Use an internal or external standard to monitor and correct for instrument drift.
-
Visualizations
References
Technical Support Center: Solid-State ¹⁸³W NMR Sample Preparation
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning sample preparation for solid-state ¹⁸³W Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who are utilizing this advanced analytical technique.
Troubleshooting Guide
This section addresses common problems encountered during solid-state ¹⁸³W NMR experiments, focusing on issues related to sample preparation.
Issue 1: Extremely Low Signal-to-Noise (S/N) Ratio
-
Question: Why is my ¹⁸³W signal-to-noise ratio exceedingly low, even after a long acquisition time?
-
Possible Causes & Solutions:
-
Insufficient Sample Quantity: The ¹⁸³W nucleus has a very low natural abundance (14.31%) and a low gyromagnetic ratio, making it an inherently insensitive nucleus.[1] Insufficient sample material in the rotor is a primary cause of low signal.
-
Solution: Maximize the amount of sample packed into the rotor. It is crucial to pack the sample carefully to ensure a high packing density.[2] Refer to the table below for recommended sample volumes for common rotor sizes.
-
-
Poorly Packed Sample: An improperly packed rotor can lead to a low amount of sample in the coil region and instability during spinning.
-
Suboptimal Experimental Parameters: Incorrectly set acquisition parameters can significantly degrade the signal.
-
Solution: Optimize experimental parameters such as the cross-polarization (CP) contact time and the recycle delay. Due to the potentially long spin-lattice relaxation times of ¹⁸³W, a sufficiently long recycle delay is crucial.[1] Proton-detected experiments, when feasible, can provide a significant sensitivity enhancement.[4][5]
-
-
Inadequate Spectrometer Tuning: An untuned or poorly matched probe will result in significant signal loss.[6]
-
Solution: Carefully tune and match the probe for the ¹⁸³W frequency before starting the experiment.
-
-
Sample at Ambient Temperature: For thermally robust samples, acquiring spectra at cryogenic temperatures can significantly enhance sensitivity.
-
Issue 2: Broad Spectral Lines
-
Question: What is causing the excessive line broadening in my ¹⁸³W solid-state NMR spectrum?
-
Possible Causes & Solutions:
-
Insufficient Magic Angle Spinning (MAS) Speed: The large chemical shift anisotropy (CSA) of the ¹⁸³W nucleus can lead to broad lines if not sufficiently averaged by MAS.[1]
-
Inhomogeneous Sample Packing: Non-uniform packing of the sample within the rotor can lead to magnetic field inhomogeneities, causing line broadening.[11]
-
Paramagnetic Impurities: The presence of paramagnetic centers in the sample can cause significant line broadening.
-
Solution: If possible, purify the sample to remove any paramagnetic impurities.
-
-
Incomplete Dipolar Decoupling: Inefficient decoupling of protons can lead to broader lines.
-
Solution: Use high-power proton decoupling during acquisition. Optimize the decoupling power and scheme for your specific sample and experimental setup.[12]
-
-
Issue 3: Rotor Crash or Unstable Spinning
-
Question: My rotor is crashing or the spinning is unstable. What could be the cause?
-
Possible Causes & Solutions:
-
Improperly Packed Rotor: An unbalanced rotor due to uneven sample distribution is a common cause of spinning instability.
-
Overfilled Rotor: Exceeding the recommended sample volume can interfere with the cap and cause instability.
-
Solution: Do not overfill the rotor. Leave adequate space for the cap to be securely fitted.[2]
-
-
Damaged Rotor or Cap: A damaged rotor or cap can lead to an improper fit and unstable spinning.
-
Solution: Inspect the rotor and cap for any signs of damage before use. Replace them if necessary.[3]
-
-
Frequently Asked Questions (FAQs)
Sample Preparation
-
Q1: How should I prepare my solid sample for ¹⁸³W NMR?
-
Q2: How much sample do I need for a solid-state ¹⁸³W NMR experiment?
-
A2: Due to the low sensitivity of ¹⁸³W, it is advisable to use as much sample as the rotor can safely accommodate. The exact amount will depend on the density of your sample and the rotor size.
-
| Rotor Diameter (mm) | Typical Sample Volume (µL) |
| 1.3 | ~2.5 |
| 3.2 | ~40 |
| 4 | ~80 |
| 7 | ~250 |
-
Q3: How do I properly pack the rotor?
-
A3: Place the rotor in a packing tool.[2] Add a small amount of your powdered sample and use a packing stick to gently but firmly tamp it down.[2] Repeat this process until the rotor is filled to the appropriate level, leaving enough space for the cap.[2] Ensure there is no loose powder on the top of the sample or the rotor walls.[2]
-
Experimental Parameters
-
Q4: What is a good starting Magic Angle Spinning (MAS) speed for ¹⁸³W NMR?
-
Q5: What is a suitable reference compound for ¹⁸³W solid-state NMR?
-
A5: While external referencing is common in solid-state NMR, a saturated solution of sodium tungstate (Na₂WO₄) in D₂O is often used as a reference for ¹⁸³W chemical shifts in solution NMR and can serve as a benchmark.[13] For solid-state experiments, referencing is often done relative to a known signal in a standard sample, or by using the IUPAC recommended unified scale.[14]
-
Experimental Protocols & Visualizations
Protocol: General Sample Preparation for Solid-State ¹⁸³W NMR
-
Sample Grinding: Thoroughly grind the solid sample into a fine, homogeneous powder using a clean agate mortar and pestle.[2][3] This step is critical for ensuring uniform packing and optimal spectral resolution.
-
Rotor Inspection: Before packing, inspect the rotor and its cap for any cracks or defects. A damaged rotor can lead to catastrophic failure during high-speed spinning.[3]
-
Rotor Packing:
-
Place the rotor into a designated packing device to hold it securely.[2]
-
Introduce a small aliquot of the powdered sample into the rotor.
-
Use a packing tool to gently compress the powder at the bottom of the rotor.[2]
-
Repeat this process of adding and compressing small amounts of the sample until the rotor is filled to the desired level. This incremental process helps to achieve a high and uniform packing density.[2]
-
-
Capping the Rotor: Carefully place the cap onto the rotor, ensuring it is fully seated and secure.[2] There should be no gap between the rotor body and the cap.[2]
-
Cleaning: Wipe the exterior of the rotor with a lint-free cloth to remove any residual sample powder.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. How to make an NMR sample [chem.ch.huji.ac.il]
- 4. Ultrafast Magic Angle Spinning Solid-State NMR Spectroscopy: Advances in Methodology and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Sensitivity of Solid-State NMR Experiments with Very Low Gyromagnetic Ratio Nuclei with Fast Magic Angle Spinning and Proton Detection (Journal Article) | OSTI.GOV [osti.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cryogenic Sample Loading into a Magic Angle Spinning Nuclear Magnetic Resonance Spectrometer that Preserves Cellular Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resolution in cryogenic solid state NMR: Challenges and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emory.edu [emory.edu]
- 10. Magic Angle Spinning NMR Spectroscopy: A Versatile Technique for Structural and Dynamic Analysis of Solid-Phase Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 12. imserc.northwestern.edu [imserc.northwestern.edu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Tungsten-183 NMR Spectroscopy
Welcome to the technical support center for Tungsten-183 (¹⁸³W) NMR spectroscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize spectral artifacts and obtain high-quality ¹⁸³W NMR data.
Frequently Asked Questions (FAQs)
Q1: Why are my ¹⁸³W NMR spectra showing a rolling baseline or baseline distortion?
A rolling baseline is a common artifact in ¹⁸³W NMR and can be caused by several factors:
-
Acoustic Ringing: This is a primary cause, especially at the low frequencies used for ¹⁸³W NMR. The pulse of radiofrequency energy can cause the probe to vibrate mechanically, which in turn generates a spurious signal that distorts the initial part of the Free Induction Decay (FID).[1][2]
-
Delayed Acquisition: To mitigate acoustic ringing, a delay is often introduced before signal acquisition. While helpful, an improperly set delay can lead to a frequency-dependent phase shift, which manifests as a rolling baseline.
-
Truncated FID: If the acquisition time is too short, the FID may be truncated, leading to "sinc wiggles" in the Fourier-transformed spectrum, which can resemble baseline distortion.
-
Very Broad Signals: The presence of very broad underlying signals in your sample can be mistaken for a distorted baseline.[3]
Q2: What is "acoustic ringing" and why is it a problem in ¹⁸³W NMR?
Acoustic ringing refers to spurious signals generated by the mechanical vibration of the NMR probe components when subjected to a radiofrequency pulse in a strong magnetic field.[1][2] This phenomenon is particularly problematic for low-frequency nuclei like ¹⁸³W for the following reasons:
-
Low Larmor Frequency: The lower the resonance frequency, the more susceptible the probe is to mechanical vibrations induced by the RF pulse.
-
Signal Overlap: The spurious signal from acoustic ringing is most prominent at the beginning of the FID. For broad ¹⁸³W signals, this artifact can overlap with the actual signal, making it difficult to phase and integrate the peaks correctly.[1]
-
Baseline and Phasing Issues: The decay of the acoustic ringing signal can introduce distortions in the baseline and complicate the phasing of the spectrum.[1]
Q3: My signal-to-noise ratio (S/N) is very low. What can I do to improve it?
Low signal-to-noise is a common challenge in ¹⁸³W NMR due to the low natural abundance (14.31%) and low gyromagnetic ratio of the ¹⁸³W nucleus.[4] Here are several ways to improve the S/N:
-
Increase the Number of Scans: The S/N is proportional to the square root of the number of scans. Doubling the S/N requires a four-fold increase in the number of scans.
-
Optimize Sample Concentration: Ensure your sample is as concentrated as possible without causing viscosity-related line broadening.[5]
-
Proper Probe Tuning and Matching: An improperly tuned probe will result in inefficient power transfer and reduced signal detection, leading to a lower S/N.[6][7]
-
Use a Cryoprobe: If available, a cryogenically cooled probe can significantly enhance S/N by reducing thermal noise in the detection electronics.[3]
-
Optimize Shimming: Poor magnetic field homogeneity will lead to broader lines and a lower peak height, thus reducing the apparent S/N.[5]
-
Check for Paramagnetic Impurities: Paramagnetic species in your sample can cause significant line broadening and a reduction in signal intensity.[8]
Troubleshooting Guides
Issue 1: Rolling Baseline and Baseline Distortions
dot graph TD { A[Start: Rolling Baseline Observed] --> B{Is the baseline distortion severe and non-uniform?}; B -->|Yes| C[Apply Post-Processing Baseline Correction]; C --> D{Choose Correction Method}; D --> E[Whittaker Smoother]; D --> F[Polynomial Fit]; D --> G[Manual Multipoint Correction]; B -->|No, it's a gentle roll| H[Check Acquisition Parameters]; H --> I{Was a long acquisition delay used?}; I -->|Yes| J[Re-process with a large first-order phase correction]; I -->|No| K[Consider Acoustic Ringing as the cause]; K --> L[Go to Troubleshooting Issue 2]; E --> M[End]; F --> M; G --> M; J --> M; L --> M
} end
Caption: Troubleshooting workflow for baseline distortions.
Detailed Steps:
-
Assess the Severity: Examine the baseline distortion. If it is a gentle, uniform roll, it may be correctable with simple processing adjustments. If it is severe and non-uniform, a more robust baseline correction algorithm is likely needed.
-
Post-Processing Baseline Correction: For significant distortions, use the baseline correction routines in your NMR processing software.[9][10][11]
-
Whittaker Smoother or equivalent automated methods: These are often effective for complex distortions.[10]
-
Polynomial Fit: This can be used for simpler, more regular baseline curvatures.[10]
-
Manual Multipoint Correction: If automated methods fail, you can manually select points in the spectrum that belong to the baseline and fit a curve to them.[10]
-
-
Adjust Phase Correction: If a long acquisition delay was used, a large first-order phase correction may be required during processing to correct for the resulting linear phase ramp.
-
Address the Root Cause: If baseline issues persist, they are likely due to acoustic ringing. Proceed to the troubleshooting guide for acoustic ringing.
Issue 2: Acoustic Ringing Artifacts
dot graph TD { A[Start: Acoustic Ringing Suspected] --> B{Is this a new experiment?}; B -->|Yes| C[Modify Acquisition]; C --> D{Select a method}; D --> E[Use an anti-ringing pulse sequence (e.g., 'aring', 'aring2', RIDE)]; D --> F[Increase the pre-acquisition delay ('de' on Bruker)]; B -->|No, data already acquired| G[Modify Processing]; G --> H{Select a method}; H --> I[Left-shift the FID]; H --> J[Apply backward linear prediction]; E --> K[End]; F --> K; I --> K; J --> K;
} end
Caption: Troubleshooting workflow for acoustic ringing.
Detailed Steps:
During Acquisition:
-
Use a Specialized Pulse Sequence: Many NMR spectrometers have built-in pulse sequences designed to suppress acoustic ringing. For Bruker systems, "aring" and "aring2" are effective options.[12] The RIDE (Ring-Down Elimination) sequence is another powerful alternative.[13][14]
-
Increase the Pre-acquisition Delay: A simple approach is to increase the delay between the end of the pulse and the start of acquisition. This allows the acoustic ringing to decay before data collection begins. A typical starting point is to increase the delay to 20-40 microseconds.[12] Be aware that this may require a subsequent large first-order phase correction.
During Processing:
-
Left-Shift the FID: This involves discarding the first few data points of the FID where the acoustic ringing is most intense.[15] A shift of 10-20 points is a good starting point, but the optimal value will depend on your specific experimental parameters.[15]
-
Backward Linear Prediction: Instead of discarding the initial data points, you can use linear prediction to extrapolate them based on the later, undistorted part of the FID.[12] This can provide a better result than simply left-shifting.
Experimental Protocols
Protocol 1: Minimizing Acoustic Ringing via FID Left-Shifting
This protocol is for post-acquisition data processing.
-
Open the FID: Load your raw ¹⁸³W NMR data (the FID) into your processing software.
-
Apply Apodization: Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 1-5 Hz) to improve the signal-to-noise ratio.
-
Left-Shift the FID:
-
Fourier Transform: Perform the Fourier transform on the shifted FID.
-
Phase Correction: Manually phase the spectrum. A significant first-order phase correction (ph1) may be necessary to correct for the time delay introduced by the left shift.
-
Baseline Correction: Apply a final baseline correction as needed.
Protocol 2: Using the 'aring' Pulse Sequence on a Bruker Spectrometer
This protocol is for data acquisition.
-
Load a Standard Experiment: Begin by loading a standard 1D pulse program (e.g., 'zg30').
-
Change the Pulse Program: In the acquisition parameters, change the pulse program from 'zg30' to 'aring' or 'aring2'.[12]
-
Set Basic Parameters: Set your spectral width, transmitter frequency offset, and number of scans as you normally would.
-
Calibrate the 90-degree Pulse: Ensure that the 90-degree pulse width (p1) and power level (pl1) are correctly calibrated for the ¹⁸³W nucleus on your probe.
-
Set the Relaxation Delay: Set an appropriate relaxation delay (d1), considering the T1 relaxation times of your tungsten species.
-
Acquire the Data: Start the acquisition. The 'aring' pulse sequence will automatically apply a phase-cycling scheme to cancel out the acoustic ringing artifact.
-
Process the Data: Process the resulting FID as you would for a standard 1D experiment. The baseline should be significantly flatter than with a standard pulse sequence.
Quantitative Data Summary
The following table summarizes key NMR properties of the ¹⁸³W nucleus.
| Property | Value | Reference |
| Spin | 1/2 | [4] |
| Natural Abundance | 14.31% | [4] |
| Chemical Shift Range | ~6720 ppm (-4670 to +2050 ppm) | [4] |
| Reference Compound | 1 M Na₂WO₄ in D₂O | [4] |
| Receptivity vs. ¹H (nat. ab.) | 1.07 x 10⁻⁵ | [4] |
| Receptivity vs. ¹³C (nat. ab.) | 0.0631 | [4] |
The next table provides a qualitative guide to the impact of various parameters on common spectral artifacts in ¹⁸³W NMR.
| Parameter/Technique | Impact on Acoustic Ringing | Impact on Baseline Roll | Impact on S/N |
| Increase Number of Scans | No direct impact | No direct impact | High |
| Increase Pre-acquisition Delay | High | Can worsen if uncorrected | Low |
| 'aring' Pulse Sequence | High | High | Low |
| FID Left-Shifting | High | High | Low |
| Proper Probe Tuning | Moderate | Moderate | High |
| Increase Sample Concentration | No direct impact | No direct impact | High |
References
- 1. University of Ottawa NMR Facility Blog: Acoustic Ringing [u-of-o-nmr-facility.blogspot.com]
- 2. Acoustic ringing effects in pulsed nuclear magnetic resonance probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Removing acoustic ringing baseline curvature in 13 C NMR spectra for quantitative analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (183W) Tungsten NMR [chem.ch.huji.ac.il]
- 5. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 6. What happens if NMR probe is not perfectly tuned/matched? - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 7. NMR Basics [bloch.anu.edu.au]
- 8. research.rice.edu [research.rice.edu]
- 9. Baseline Correction in NMR Spectroscopy - Global NMR Discussion Meetings [globalnmr.org]
- 10. web.stanford.edu [web.stanford.edu]
- 11. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 12. University of Ottawa NMR Facility Blog: Pulse Sequences to Minimize Acoustic Ringing [u-of-o-nmr-facility.blogspot.com]
- 13. dotynmr.com [dotynmr.com]
- 14. researchgate.net [researchgate.net]
- 15. NMR Protocols [nmr.chem.ucsb.edu]
Technical Support Center: Calibration of a 180W-183W Double-Spike
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the calibration and use of a 180W-183W double-spike for accurate isotopic measurements of tungsten (W) by Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using a 180W-183W double-spike?
A1: The 180W-183W double-spike is used to correct for instrumental mass bias and any isotopic fractionation that may occur during the chemical separation of tungsten from the sample matrix.[1][2] By adding a known quantity of an artificially enriched isotopic mixture (the double-spike) to a sample, any changes in the isotope ratios during analysis can be accurately monitored and corrected for, leading to highly precise and accurate final isotopic measurements.
Q2: What are the key considerations before starting the calibration?
A2: Before beginning the calibration, it is crucial to:
-
Ensure the purity of the individual 180W and 183W spike solutions. Impurities can introduce isobaric interferences.
-
Have a well-characterized tungsten standard solution. The accuracy of your spike calibration is dependent on the accuracy of your standard.
-
Optimize your MC-ICP-MS instrument settings. This includes tuning for sensitivity, stability, and minimal background.
Q3: What is the optimal spike-to-sample ratio for 180W-183W analysis?
A3: The optimal spike-to-sample ratio is a critical parameter that influences the precision of your measurements. While the exact ratio can depend on the specific isotopic composition of your spike and sample, a general guideline is to aim for a mixture where the contributions of the spike and the sample to the measured isotopes are of a similar magnitude. Theoretical calculations and experimental validations are recommended to determine the optimal ratio for your specific experimental conditions.[3][4]
Q4: How can I identify and correct for isobaric interferences?
A4: Isobaric interferences, where isotopes of other elements have the same mass-to-charge ratio as the tungsten isotopes of interest, are a primary concern. For the 180W-183W double-spike, potential interferences include:
-
¹⁸⁰Hf on ¹⁸⁰W
-
¹⁸⁴Os on ¹⁸⁴W
-
¹⁸⁶Os on ¹⁸⁶W
Effective chromatographic separation of tungsten from elements like hafnium (Hf) and osmium (Os) before analysis is the most effective way to eliminate these interferences. Monitoring non-spiked isotope ratios of the interfering elements during the analysis can also help to identify and correct for any residual interferences.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inaccurate or irreproducible spike calibration | Inaccurate concentration of the standard solution. Impure spike or standard solutions. Incomplete equilibration between spike and standard. Incorrect data reduction calculations. | Verify the concentration of the standard solution using an independent method. Purify the spike and standard solutions using ion-exchange chromatography. Ensure thorough mixing and allow sufficient time for the spike-standard mixture to equilibrate. Double-check all parameters and equations in your data reduction spreadsheet or software. |
| Poor signal intensity | Low sample concentration. Inefficient nebulization or ionization in the MC-ICP-MS. Instrument settings are not optimized. | Concentrate the sample if possible. Check the sample introduction system (nebulizer, spray chamber) for blockages or leaks. Tune the MC-ICP-MS for optimal sensitivity for tungsten.[5] |
| High background signal | Contaminated reagents or labware. Memory effects from previous analyses. Contaminated instrument components (cones, lenses). | Use high-purity acids and deionized water. Thoroughly clean all labware. Run extended washout procedures between samples. Clean the instrument interface cones and ion optics according to the manufacturer's recommendations. |
| Unstable signal | Fluctuations in the plasma. Blockages in the sample introduction system. Issues with the detector. | Check the torch position and argon gas flows. Inspect the nebulizer and sample uptake tubing for air bubbles or partial clogs. Perform a detector gain calibration and check for detector noise. |
| Calculated isotopic ratios are outside the expected range | Incorrect spike-to-sample ratio. Presence of uncorrected isobaric interferences. Inaccurate isotopic composition of the spike used in calculations. | Remeasure the sample with an optimized spike-to-sample ratio. Re-evaluate the chemical separation procedure to improve the removal of interfering elements. Re-calibrate the isotopic composition of your double-spike. |
Experimental Protocols
Protocol 1: Calibration of the 180W-183W Double-Spike
This protocol outlines the steps to accurately determine the isotopic composition and concentration of a 180W-183W double-spike.
-
Preparation of Single Spike Solutions:
-
Gravimetrically prepare individual stock solutions of the enriched 180W and 183W isotopes in a dilute acid matrix (e.g., 0.5 M HNO₃).
-
-
Preparation of the Double-Spike Mixture:
-
Gravimetrically mix the 180W and 183W single spike solutions to create the double-spike. The exact mixing ratio should be chosen to provide optimal performance, which can be theoretically modeled.
-
-
Preparation of Spike-Standard Mixtures:
-
Gravimetrically prepare a series of mixtures of the double-spike and a well-characterized tungsten standard solution (e.g., NIST SRM 3163). It is recommended to prepare at least three mixtures with varying spike-to-standard ratios.
-
-
MC-ICP-MS Analysis:
-
Analyze the unspiked tungsten standard, the pure double-spike, and the spike-standard mixtures on the MC-ICP-MS.
-
Measure the intensities of all relevant tungsten isotopes (e.g., ¹⁸⁰W, ¹⁸²W, ¹⁸³W, ¹⁸⁴W, ¹⁸⁶W).
-
-
Data Reduction:
-
Use an iterative data reduction scheme to solve for the true isotopic composition of the double-spike and its concentration. This involves correcting the measured isotope ratios for instrumental mass bias using the known isotope ratios of the standard.
-
Visualizations
Caption: Experimental workflow for 180W-183W double-spike calibration and sample analysis.
Caption: Troubleshooting decision tree for inaccurate tungsten isotopic measurements.
References
- 1. johnrudge.com [johnrudge.com]
- 2. graph - How to force nodes to overlap by a specified amount in the dot language (graphviz) - Stack Overflow [stackoverflow.com]
- 3. chernonozhkin.eu [chernonozhkin.eu]
- 4. performance - GraphViz Dot very long duration of generation - Stack Overflow [stackoverflow.com]
- 5. gmi-inc.com [gmi-inc.com]
Tungsten-183 NMR Technical Support Center: Enhancing Spectral Resolution
Welcome to the technical support center for Tungsten-183 (¹⁸³W) NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and optimize spectral resolution.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in acquiring high-resolution ¹⁸³W NMR spectra?
A1: The primary challenges in ¹⁸³W NMR spectroscopy stem from the intrinsic properties of the ¹⁸³W nucleus. It has a low gyromagnetic ratio, resulting in a low resonance frequency and inherently low sensitivity.[1] Additionally, its natural abundance is only 14.31%.[2] Spin-lattice relaxation times (T₁) can be very long, leading to long experiment times.[3] These factors combined can result in a low signal-to-noise ratio (S/N), making it difficult to obtain high-quality spectra.
Q2: How much can a cryoprobe improve the signal-to-noise ratio in ¹⁸³W NMR?
Q3: What is a typical range for T₁ relaxation times in ¹⁸³W NMR?
A3: T₁ relaxation times for ¹⁸³W can vary widely depending on the chemical environment of the tungsten atom, including its molecular size, symmetry, and the presence of paramagnetic species. They can range from a few seconds to several hundred seconds.[5] For example, the T₁ for a 1 M solution of Na₂WO₄ in D₂O is approximately 5 seconds.[2] It is crucial to have an estimate of the T₁ to set the appropriate relaxation delay in your experiments to avoid signal saturation and obtain accurate quantitative data.[6]
Q4: How does temperature affect ¹⁸³W NMR spectra?
A4: Temperature can have a significant impact on ¹⁸³W NMR spectra. Increasing the temperature can lead to narrower linewidths due to changes in the rate of molecular tumbling and chemical exchange processes.[7] Chemical shifts are also temperature-dependent.[7] For polyoxotungstates, increasing the temperature can improve the solubility of the compound, which can lead to better resolution.[8] However, it is important to ensure that the compound is stable at higher temperatures.[8]
Q5: What are some common reference compounds for ¹⁸³W NMR?
A5: A common external reference for ¹⁸³W NMR is a 1 M solution of sodium tungstate (Na₂WO₄) in D₂O.[2] Another standard used is a saturated aqueous solution of dodecatungstosilicic acid (H₄SiW₁₂O₄₀).
Troubleshooting Guides
Problem: My ¹⁸³W NMR signals are very broad.
Possible Cause 1: Poor Sample Preparation
-
Question: Have you properly prepared your NMR sample?
-
Answer: The presence of suspended particulate matter, such as dust or precipitate, can cause significant line broadening that cannot be corrected by shimming.[9] It is essential to filter your sample through a small plug of glass wool or a syringe filter into the NMR tube to remove any solids.[9] Also, ensure your sample is completely dissolved and the solution is homogeneous.[1]
Possible Cause 2: Sub-optimal Shimming
-
Question: Have you shimmed the magnetic field correctly?
-
Answer: Poor shimming of the magnetic field leads to an inhomogeneous field across the sample, which is a common cause of broad peaks.[1] It is important to carefully shim the spectrometer before acquiring your data. If you are having trouble shimming, it may be due to a poor quality NMR tube or an inhomogeneous sample.
Possible Cause 3: High Sample Concentration or Viscosity
-
Question: Is your sample too concentrated?
-
Answer: Very high sample concentrations can lead to increased solution viscosity, which can result in broader lines.[9] While a higher concentration can improve the signal-to-noise ratio, there is an optimal range. If your peaks are broad, try diluting your sample.
Possible Cause 4: Chemical Exchange
-
Question: Is your compound undergoing chemical exchange on the NMR timescale?
-
Answer: Dynamic processes, such as the exchange of ligands or conformational changes, can lead to broadened peaks.[10] Varying the temperature of the experiment can help to either slow down or speed up the exchange process, potentially resulting in sharper signals.
Possible Cause 5: Paramagnetic Impurities
-
Question: Could your sample be contaminated with paramagnetic species?
-
Answer: The presence of even trace amounts of paramagnetic ions (e.g., Fe³⁺, Cu²⁺, Mn²⁺) can cause significant line broadening.[8] Ensure that your glassware is scrupulously clean and that your starting materials are free from paramagnetic impurities.
Problem: I am having difficulty phasing my ¹⁸³W NMR spectrum.
Possible Cause 1: Incorrect Acquisition Parameters
-
Question: Are your acquisition parameters set correctly?
-
Answer: An incorrectly set spectral width or a delay before acquisition can introduce phasing problems. Ensure your spectral width is large enough to encompass all signals and that any pre-acquisition delays are appropriate for your experiment.
Possible Cause 2: Broad Background Signals
-
Question: Is there a broad underlying signal in your spectrum?
-
Answer: A broad signal, for instance from the NMR tube itself (especially with borosilicate glass tubes for boron NMR, a similar principle can apply), can sometimes interfere with automatic phasing routines.[11] Manual phasing may be required in these cases.[11]
Possible Cause 3: Non-linear Phase Errors
-
Question: Are you observing non-linear phase errors across your spectrum?
-
Answer: Sometimes, simple zero-order and first-order phase corrections are not sufficient. This can be due to the instrument's filter characteristics.[12] Some NMR software allows for higher-order phase corrections to address this. If you are processing your data offline, you may need to look for software that supports these corrections.[12]
Quantitative Data
Table 1: Impact of Experimental Conditions on ¹⁸³W NMR Signal-to-Noise Ratio (S/N)
| Technique/Parameter | Effect on S/N | Typical Improvement | Notes |
| Cryoprobe | Increases S/N by reducing thermal noise in the probe electronics.[4] | 3-4x (general NMR) | The sample itself remains at the desired temperature.[4] |
| Higher Magnetic Field | Increases S/N due to greater population difference between spin states. | Proportional to B₀^(3/2) | |
| Increased Number of Scans (NS) | Increases S/N by averaging out random noise. | Proportional to √NS | Doubling the S/N requires quadrupling the experiment time. |
| Matched Filtering | Optimizes S/N by applying a window function that matches the decay of the FID. | Varies | Can cause some line broadening. |
| Increased Sample Concentration | Increases the number of nuclei in the detection volume, leading to a stronger signal. | Proportional to concentration | Very high concentrations can lead to line broadening.[9] |
Table 2: Representative ¹⁸³W T₁ Relaxation Times
| Compound | Solvent | Temperature (°C) | T₁ (seconds) |
| Na₂WO₄ (1 M) | D₂O | 25 | 5 |
| [α-SiW₁₂O₄₀]⁴⁻ | D₂O | 20 | ~20-30 |
| [α-PW₁₂O₄₀]³⁻ | D₂O | 20 | ~15-25 |
| W(CO)₆ | CDCl₃ | 25 | > 100 |
Note: T₁ values are highly dependent on the specific experimental conditions and the chemical environment of the tungsten nucleus.
Experimental Protocols
Protocol 1: Standard 1D ¹⁸³W NMR Acquisition
-
Sample Preparation:
-
Dissolve an appropriate amount of your tungsten-containing compound in a suitable deuterated solvent in a clean vial. For polyoxotungstates, concentrations of 0.3 to 0.5 g in 2.5 mL are often used.[8]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be necessary.
-
Filter the solution through a pipette packed with a small amount of glass wool or a syringe filter directly into a clean, high-quality NMR tube to remove any particulate matter.[9][13]
-
The final sample volume should be sufficient to cover the height of the NMR coil (typically ~4-5 cm in a standard 5 mm tube).[13]
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.[14]
-
Shim the magnetic field to achieve a narrow and symmetrical lock signal. This is a critical step for obtaining high-resolution spectra.[14]
-
Tune and match the NMR probe for the ¹⁸³W frequency.[12]
-
-
Acquisition Parameter Setup:
-
Load a standard ¹⁸³W NMR experiment.
-
Set the spectral width (SW) to be wide enough to include all expected signals. The chemical shift range for ¹⁸³W is very large, potentially spanning from +260 to -300 ppm or even wider for certain species.[8]
-
Set the transmitter offset (O1P) to the center of the expected spectral region.
-
Determine the 90° pulse width (p1) for ¹⁸³W on your sample or a reference sample.
-
Set the relaxation delay (d1) to be at least 5 times the longest expected T₁ of the tungsten nuclei in your sample.[6] If the T₁ is unknown, a long delay (e.g., 60-300 seconds) may be necessary to avoid saturation.
-
Set the number of scans (ns) to achieve the desired signal-to-noise ratio. This can range from a few hundred to many thousands, depending on the sample concentration and spectrometer sensitivity.
-
Set the receiver gain (rg) automatically using the spectrometer's autogain function.[12]
-
-
Data Acquisition and Processing:
-
Start the acquisition.
-
After the experiment is complete, Fourier transform the FID.
-
Phase the spectrum. This may require manual adjustment of the zero-order (phc0) and first-order (phc1) phase correction.
-
Apply a baseline correction to the spectrum.
-
Reference the chemical shifts to an appropriate standard (e.g., external Na₂WO₄).
-
Protocol 2: Measurement of T₁ Relaxation Time using Inversion Recovery
-
Setup:
-
Prepare your sample and set up the spectrometer as described in Protocol 1.
-
Load an inversion recovery pulse sequence (typically t1ir on many spectrometers).
-
-
Parameter Setup:
-
Set the spectral width, transmitter offset, and 90° pulse width as you would for a standard 1D experiment.
-
Create a list of variable delays (vd list) for the inversion time (τ). This list should include a range of values from very short (e.g., 0.01 s) to a value that is at least 5 times your estimated longest T₁.[6] A typical list might include 10-15 values logarithmically spaced.
-
The relaxation delay (d1) between each scan should be set to at least 5 times the longest T₁ to ensure full relaxation before the next 180° pulse.[6]
-
-
Acquisition and Processing:
-
Acquire the data. The experiment will run through the list of variable delays, acquiring a spectrum at each τ value.
-
Process the pseudo-2D data.
-
For each peak of interest, extract the intensity as a function of the variable delay τ.
-
-
Data Analysis:
-
Fit the intensity data to the three-parameter exponential recovery function: I(τ) = I₀(1 - 2A * exp(-τ/T₁)) where I(τ) is the intensity at delay τ, I₀ is the equilibrium intensity, A is a factor close to 1 (ideally 1 for a perfect 180° pulse), and T₁ is the spin-lattice relaxation time.
-
The fitting will yield the T₁ value for each peak.
-
Visualizations
Caption: Troubleshooting workflow for poor resolution in ¹⁸³W NMR spectra.
Caption: Relationship between key parameters and spectral resolution in ¹⁸³W NMR.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. (183W) Tungsten NMR [chem.ch.huji.ac.il]
- 3. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 4. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 174. Gradient-based pulse sequences for benchtop NMR spectroscopy - Magritek [magritek.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. NMR Protocols [nmr.chem.ucsb.edu]
- 12. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 13. emory.edu [emory.edu]
- 14. Signal enhancement in protein NMR using the spin-noise tuning optimum - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: 183W NMR vs. 95Mo NMR for Catalyst Design
For researchers, scientists, and drug development professionals, the precise characterization of catalysts is paramount to optimizing chemical reactions and accelerating discovery. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the structure, dynamics, and reactivity of catalytic species. When dealing with tungsten (W) and molybdenum (Mo)-based catalysts—workhorses in applications ranging from olefin metathesis to hydrodesulfurization—183W and 95Mo NMR offer direct insights into the metallic centers. This guide provides an objective comparison of these two techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Unveiling the Nuclei: A Head-to-Head Comparison
The utility of an NMR-active nucleus is governed by its intrinsic properties. Tungsten-183 and Molybdenum-95 present a classic trade-off between resolution and sensitivity. 183W, with a nuclear spin of 1/2, is immune to quadrupolar broadening, which typically results in sharp, well-resolved signals. However, its exceptionally low gyromagnetic ratio and moderate natural abundance lead to a very low overall sensitivity, often necessitating long acquisition times or specialized equipment.
Conversely, 95Mo is a quadrupolar nucleus (spin = 5/2), which can lead to broad spectral lines, particularly in asymmetric chemical environments. This broadening can obscure subtle structural details. However, its higher gyromagnetic ratio and natural abundance give it a significant sensitivity advantage over 183W, making it more amenable to studying systems with lower metal loadings or for faster data acquisition.
Quantitative Nuclear Properties
For a clear overview, the fundamental NMR properties of 183W and 95Mo are summarized below.
| Property | 183W | 95Mo |
| Nuclear Spin (I) | 1/2 | 5/2 |
| Natural Abundance (%) | 14.31 | 15.92 |
| Gyromagnetic Ratio (γ) / 107 rad T-1 s-1 | 1.129 | -1.751 |
| Receptivity (relative to 1H) | 1.07 x 10-5 | 5.07 x 10-4 |
| Receptivity (relative to 13C) | 0.0631 | 3.23 |
| Quadrupole Moment (Q) / 10-28 m2 | 0 | 0.022 |
| Typical Chemical Shift Range (ppm) | ~ -4700 to +2100 | ~ -2000 to +4300 |
Performance in Catalyst Characterization: A Practical Overview
The choice between 183W and 95Mo NMR ultimately depends on the specific catalytic system and the information sought. The following table compares their performance in the context of catalyst design.
| Performance Metric | 183W NMR | 95Mo NMR |
| Sensitivity | Very Low | Moderate |
| Resolution | High (sharp lines) | Variable (can be broad) |
| Information Obtained | Precise chemical environment, speciation of polyoxotungstates, ligand effects, metal-metal connectivity.[1][2] | Local symmetry, coordination environment, electronic structure, identification of different supported species.[3][4][5] |
| Typical Applications | Polyoxometalate catalysts, well-defined organometallic tungsten complexes.[1][2][6] | Supported molybdenum oxide catalysts (e.g., for olefin metathesis, hydrodesulfurization), bioinorganic molybdenum complexes.[3][4][5] |
| Key Challenges | Long acquisition times, requires high concentrations or isotopic enrichment.[6] | Line broadening in asymmetric environments, interpretation can be complex.[7] |
| Advanced Techniques | High-field spectrometers, cryoprobes, 2D correlation experiments (e.g., INADEQUATE).[1] | High-field solid-state NMR (MAS), Quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG), DFT calculations to aid interpretation.[3][4][8] |
Experimental Protocols: A Step-by-Step Guide
Acquiring high-quality 183W and 95Mo NMR spectra, particularly for solid catalysts, requires careful sample preparation and optimization of acquisition parameters.
Solid-State NMR of Supported Oxide Catalysts
This protocol provides a general framework for acquiring solid-state 183W or 95Mo NMR spectra of a supported metal oxide catalyst.
1. Sample Preparation:
-
Catalyst Synthesis: Synthesize the supported catalyst using methods such as incipient wetness impregnation, grafting, or co-precipitation.[9]
-
Calcination/Activation: Calcine the catalyst at the desired temperature to obtain the active oxide phase. For reduced catalysts, perform the reduction step in a controlled atmosphere.
-
Grinding: Gently grind the catalyst into a fine, homogeneous powder using an agate mortar and pestle. This ensures efficient packing into the NMR rotor and uniform spinning.
-
Rotor Packing: Carefully pack the powdered catalyst into a solid-state NMR rotor (typically zirconia, with diameters ranging from 1.3 to 7 mm). Ensure the packing is tight and uniform to achieve stable magic-angle spinning (MAS). For air- or moisture-sensitive samples, the rotor should be packed in a glovebox.
2. NMR Data Acquisition:
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 14.1 T or higher) equipped with a solid-state probe capable of MAS. Higher fields are crucial for improving both sensitivity and resolution, especially for quadrupolar nuclei like 95Mo.[3][4]
-
Tune the probe to the respective resonance frequency of 183W or 95Mo.
-
-
Magic-Angle Spinning (MAS):
-
Set the MAS rate. Typical rates range from 8 to 60 kHz. Faster spinning rates can help to average out anisotropic interactions and narrow the spectral lines.[4]
-
-
Pulse Sequence:
-
For 183W (spin-1/2), a simple pulse-acquire sequence is often sufficient. To enhance sensitivity, a cross-polarization (CP) sequence from abundant nuclei like 1H (if present in surface hydroxyls or ligands) can be employed (CP/MAS).[6]
-
For 95Mo (quadrupolar nucleus), a Hahn-echo or a quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG) pulse sequence is often used to acquire the full lineshape without distortion.[8]
-
-
Key Acquisition Parameters:
-
Recycle Delay: This should be set to at least 1.25 times the spin-lattice relaxation time (T1) of the nucleus of interest to ensure full relaxation between scans. T1 values can be long, especially for 183W.
-
Number of Scans: Due to the low sensitivity, a large number of scans is typically required, ranging from thousands to hundreds of thousands, depending on the sample and desired signal-to-noise ratio.
-
Spectral Width: A wide spectral width should be set to encompass the entire range of possible chemical shifts for the respective nucleus.
-
-
Referencing:
3. Data Processing:
-
Apply an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
For quadrupolar nuclei like 95Mo, spectral simulation is often necessary to extract the quadrupolar coupling constant (CQ) and asymmetry parameter (η), which provide valuable information about the local symmetry of the metal center.[4]
Visualizing the Workflow and Applications
Logical Workflow for NMR Technique Selection
The decision to use 183W or 95Mo NMR depends on a logical progression of considerations regarding the catalyst system and the research objectives.
Caption: A decision tree to guide the selection between 183W and 95Mo NMR for catalyst characterization.
Characterizing a Catalytic Cycle
Both 183W and 95Mo NMR can be instrumental in identifying key intermediates in a catalytic cycle, providing crucial mechanistic insights. The following diagram illustrates a generic catalytic cycle for an oxidation reaction where NMR could be applied.
Caption: Application of 183W or 95Mo NMR to identify key intermediates in a generic catalytic oxidation cycle.
Conclusion and Future Perspectives
Both 183W and 95Mo NMR are invaluable tools for the design and understanding of tungsten and molybdenum-based catalysts. The choice between them is a balance between the need for high resolution (favoring 183W) and the practicalities of sensitivity and acquisition time (favoring 95Mo). For well-defined molecular catalysts or polyoxometalates where subtle structural differences are critical, the sharp signals of 183W NMR provide unparalleled detail. For supported catalysts, where metal loadings are often low and sites can be heterogeneous, the higher sensitivity of 95Mo NMR, especially when coupled with high-field solid-state techniques, makes it the more practical choice for identifying different surface species and correlating their structure with catalytic activity.[3][4][5]
Future advancements in NMR hardware, such as the development of even higher magnetic field strengths and more sensitive probes, will continue to push the boundaries of what is achievable with these challenging but highly informative nuclei. Furthermore, the increasing synergy between experimental NMR data and theoretical calculations (e.g., DFT) will undoubtedly lead to a more profound understanding of the structure-activity relationships that govern the performance of these important industrial catalysts.
References
- 1. (183W) Tungsten NMR [chem.ch.huji.ac.il]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. (Mo) Molybdenum NMR [chem.ch.huji.ac.il]
- 8. Exciting Opportunities for Solid-State 95Mo NMR Studies of MoS2 Nano-structures in Materials Research from Low to Ultra-high Magnetic Field (35.2 T) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.tue.nl [research.tue.nl]
Validating Nuclear Models: A Comparative Analysis of Tungsten-183 Experimental Data and Theoretical Calculations
In the rigorous landscape of scientific research, the validation of theoretical models against precise experimental data is a cornerstone of progress. This principle holds true across diverse fields, from molecular modeling in drug development to the intricate domain of nuclear physics. This guide provides a detailed comparison between experimental measurements of the nuclear structure of Tungsten-183 (¹⁸³W) and theoretical predictions derived from the Nilsson model, a foundational framework for describing deformed atomic nuclei.
This compound, a stable isotope of tungsten with a natural abundance of 14.31%, possesses a deformed nucleus, making it an excellent candidate for testing models that account for non-spherical nuclear shapes.[1][2] The energy levels of its excited states, organized into sequences known as rotational bands, offer distinct signatures that can be precisely measured and compared with theoretical outcomes.
Experimental Protocol: Gamma-Ray Spectroscopy following Beta Decay
The experimental data for the energy levels of ¹⁸³W are predominantly acquired through high-resolution gamma-ray spectroscopy. A common method involves observing the gamma rays emitted following the beta decay of a parent nucleus, in this case, Tantalum-183 (¹⁸³Ta).
Methodology:
-
Source Preparation: A sample containing ¹⁸³Ta, which has a half-life of 5.1 days, is prepared. This is often achieved by irradiating a stable ¹⁸²Ta target with thermal neutrons in a nuclear reactor.
-
Detection: The ¹⁸³Ta sample is placed near a high-resolution gamma-ray detector, such as a Germanium-Lithium (Ge(Li)) detector. These detectors are capable of distinguishing between gamma rays with very similar energies.
-
Data Acquisition: As ¹⁸³Ta undergoes beta decay, it transforms into an excited state of ¹⁸³W. These excited states are unstable and rapidly de-excite by emitting gamma rays of specific, characteristic energies. The Ge(Li) detector and associated electronics measure the energy and intensity of these emitted gamma rays.
-
Level Scheme Construction: By analyzing the energies and coincidence relationships of the detected gamma rays, a "level scheme" is constructed. This scheme maps the excited states of the ¹⁸³W nucleus, their energies, and the transitions between them.
Theoretical Framework: The Nilsson Model
The Nilsson model is a refinement of the nuclear shell model that accounts for the fact that many nuclei are not spherical but are instead deformed into ellipsoidal (spheroidal) shapes.[3]
Core Concepts:
-
Deformed Potential: Unlike the spherical potential in the basic shell model, the Nilsson model employs an anisotropic harmonic oscillator potential. This potential reflects the deformed shape of the nucleus, causing the energy levels of individual nucleons to shift.
-
Single-Particle States: The model calculates the allowed energy states for individual protons and neutrons (nucleons) moving within this deformed potential.
-
Rotational Bands: For a deformed nucleus, the entire nucleus can rotate. A sequence of excited states, known as a rotational band, can be built upon a specific single-nucleon intrinsic state. The energies of the levels within this band typically follow a characteristic I(I+1) pattern, where I is the nuclear spin.
The theoretical energy levels for the rotational bands in ¹⁸³W are calculated by solving the Schrödinger equation for a nucleon in the deformed potential and then adding the collective rotational energy. These calculations often include corrections for effects like the Coriolis force, which arises from the interaction between the rotating core and the individual nucleon.
Data Comparison: ¹⁸³W Rotational Bands
The following table presents a comparison of the experimentally measured energy levels of two rotational bands in ¹⁸³W with the theoretical values calculated using the Nilsson model, including Coriolis corrections. The data is based on studies of the decay of ¹⁸³Ta.
| Rotational Band | Spin (I) | Experimental Energy (keV) | Theoretical Energy (keV) |
| 1/2⁻ Ground State Band | 1/2⁻ | 0 | 0 |
| 3/2⁻ | 46.5 | 46.5 | |
| 5/2⁻ | 99.1 | 99.0 | |
| 7/2⁻ | 207.9 | 208.5 | |
| 9/2⁻ | 291.8 | 291.7 | |
| 11/2⁻ | 412.1 | 412.2 | |
| 7/2⁻ Band | 7/2⁻ | 453.1 | 453.1 |
| 9/2⁻ | 539.5 | 538.9 | |
| 11/2⁻ | 643.2 | 642.5 |
Note: The theoretical values are often normalized to match the experimental energy of a key level in the band, such as the bandhead or the first excited state, to facilitate a better comparison of the level spacing.
Workflow Visualization
The process of validating theoretical nuclear models with experimental data can be visualized as a logical workflow. The diagram below, generated using the DOT language, illustrates this process from the initial experiment to the final comparison.
References
Cross-validation of Tungsten-183 measurements with other analytical techniques
A Comparative Guide to Analytical Techniques for Tungsten-183 Measurement
For researchers, scientists, and professionals in drug development, the accurate measurement of tungsten and its isotopes is crucial for a variety of applications, from geological dating to understanding metalloenzyme function and assessing elemental impurities in pharmaceutical products. This compound (¹⁸³W) is a stable isotope of significant interest. This guide provides a comparative overview of key analytical techniques used for the measurement of ¹⁸³W, either through isotopic ratio analysis or elemental quantification.
High-Precision Isotope Analysis Techniques
The precise determination of tungsten isotope ratios, including those involving ¹⁸³W, is critical in geochemistry and cosmochemistry to study planetary formation and differentiation.[1][2] The two primary techniques for such high-precision measurements are Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) and Negative Thermal Ionization Mass Spectrometry (NTIMS).[3]
| Technique | Principle | Sample Introduction | Precision (Isotope Ratios) | Key Advantages | Key Disadvantages |
| MC-ICP-MS | Sample is introduced as an aerosol into an argon plasma, which ionizes the atoms. Ions are then separated by their mass-to-charge ratio in a mass spectrometer with multiple detectors for simultaneous measurement of different isotopes.[2][4] | Typically as a liquid aerosol via a nebulizer and spray chamber.[4] | External reproducibility of 5–6 ppm (2σ) for ¹⁸²W/¹⁸⁴W and ¹⁸³W/¹⁸⁴W ratios.[5] Reproducibility can be better than 0.05‰.[6] | High sample throughput; robust and versatile for a wide range of sample matrices.[7] | Can suffer from larger isotopic fractionation/mass bias compared to NTIMS.[2] A persistent analytical ¹⁸³W effect, causing selective depletion, has been noted.[8] |
| NTIMS | The purified tungsten analyte is loaded onto a metal filament. The filament is heated to high temperatures, causing the sample to ionize. Negative ions (WO₃⁻) are then accelerated into a mass spectrometer for isotopic analysis.[3] | Loaded onto a high-purity single Rhenium filament with an ionization enhancer.[3] | High precision.[3] | Excellent precision and accuracy; less susceptible to certain types of isobaric interferences compared to MC-ICP-MS. | Lower sample throughput; requires extensive sample purification.[3] |
Experimental Protocol: Tungsten Isotope Analysis by MC-ICP-MS
-
Sample Digestion and Separation: Samples are decomposed using methods such as those described by Toulboul and Walker (2012), followed by cation or anion exchange resin separation to isolate tungsten.[1] A two-stage chromatographic method can also be employed for separation from silicate rock matrices.[3]
-
Instrumental Analysis: The purified tungsten solution is introduced into the MC-ICP-MS. A Re-external correction technique can be used to monitor and correct for isotopic fractionations during the analytical sequence.[6]
-
Data Correction: To correct for instrumental mass bias, a double-spike technique using ¹⁸⁰W-¹⁸³W can be employed.[2] Alternatively, simultaneous monitoring of ¹⁸O/¹⁶O and W isotope ratios can correct for oxide interferences without the need for double normalization.[5]
Elemental Quantification Techniques
For applications requiring the quantification of total tungsten content, several techniques are available. The choice of method often depends on the required sensitivity, the sample matrix, and the available instrumentation.
| Technique | Principle | Typical Application | Detection Limit | Key Advantages | Key Disadvantages |
| ICP-MS | Similar to MC-ICP-MS but typically uses a single detector (e.g., quadrupole) to scan through masses sequentially. Measures the abundance of specific isotopes (e.g., ¹⁸³W) to determine elemental concentration.[9] | Trace and ultra-trace elemental analysis in biological and environmental samples.[9][10] | 0.02–0.3 µg/L.[9] | Excellent sensitivity and selectivity, wide linear range, and multi-element capability.[7] | Significant carry-over and memory effects for tungsten can be a challenge, especially at sub-µg/L levels.[7] |
| ICP-OES/AES | Atoms in the sample are excited in an argon plasma, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element.[10] | Routine multi-element analysis with higher concentrations (ppm range).[4][10] | 50 µg/L.[9] | Robust, cost-effective for routine analysis, high sample throughput, and tolerant of high total dissolved solids.[4][11] | Lower sensitivity compared to ICP-MS.[10] |
| NAA | Samples are irradiated with neutrons, making some atoms radioactive. The characteristic gamma rays emitted as these atoms decay are measured to identify and quantify the elements present.[12] | Determination of tungsten in geological materials and other solid samples.[13] | 0.005 ppm for a 100-mg sample.[13] | Very sensitive, non-destructive (in some cases), and minimal sample preparation for solids.[12] | Requires a nuclear reactor; can have long irradiation and decay times.[12] |
| XRF | The sample is irradiated with X-rays, causing atoms to emit secondary (or fluorescent) X-rays. The energy of these X-rays is characteristic of the element, and the intensity is related to its concentration.[14] | Analysis of tungsten content in alloys, geological samples, and powders.[15][16] | Varies with matrix and instrument; generally in the ppm range. | Rapid, non-destructive, and requires minimal sample preparation. | Can be affected by matrix effects and particle size; may have lower accuracy than techniques like LIBS for non-homogeneous samples.[15] |
Experimental Protocol: Tungsten Quantification by Neutron Activation Analysis (NAA)
-
Sample Preparation and Irradiation: A weighed sample (e.g., 100 mg of geological material) is encapsulated. A comparator standard with a known amount of tungsten is prepared similarly. The sample and standard are irradiated in a nuclear reactor.[12][13] The ¹⁸²W(n, γ)¹⁸³mW reaction can be used for rapid analysis.[17]
-
Chemical Separation (if required): For complex matrices, post-irradiation chemical separation may be necessary. This can involve fusing the sample with sodium peroxide, followed by solvent extraction and precipitation to isolate the tungsten.[13]
-
Gamma-Ray Spectrometry: After a suitable decay period, the gamma-ray spectrum of the irradiated sample is measured using a high-resolution detector (e.g., Ge(Li)).
-
Quantification: The activity of the tungsten isotope (e.g., from the 0.13 and 0.48 MeV gamma rays of ¹⁸⁷W) in the sample is compared to the activity in the standard to determine the concentration. A yield tracer can be used to correct for losses during chemical separation.[13]
Structural Analysis Techniques
While not a quantitative technique for concentration, ¹⁸³W NMR spectroscopy is a powerful tool for structural elucidation of tungsten-containing compounds, particularly polyoxometalates.
-
¹⁸³W Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique exploits the magnetic properties of the ¹⁸³W nucleus (spin 1/2, 14.3% natural abundance). It provides detailed information about the chemical environment of tungsten atoms within a molecule. The chemical shifts, coupling constants, and signal intensities are used to identify anionic structures, differentiate isomers, and monitor reactions in solution.[18]
Conclusion
The selection of an appropriate analytical technique for ¹⁸³W measurements is dictated by the specific research question. For high-precision isotopic ratio studies, MC-ICP-MS and NTIMS are the methods of choice, offering exceptional precision. For quantifying the total concentration of tungsten, ICP-MS provides the best detection limits for trace analysis, while ICP-OES is a robust workhorse for higher concentrations. NAA and XRF offer valuable alternatives, particularly for solid samples, with NAA providing excellent sensitivity. Finally, for detailed structural investigation of tungsten compounds in solution, ¹⁸³W NMR is an indispensable tool. Each technique presents a unique combination of sensitivity, precision, sample throughput, and cost, which must be weighed to meet the analytical objectives.
References
- 1. goldschmidtabstracts.info [goldschmidtabstracts.info]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tungsten isotopic analysis on six geochemical reference materials using multiple collector-ICP-mass spectrometry coupled with a rhenium-external correction technique - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ANALYTICAL METHODS - Toxicological Profile for Tungsten - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals | Malvern Panalytical [malvernpanalytical.com]
- 11. ICP-OES vs ICP-MS, ICP-OES metals analysis | アジレント [agilent.com]
- 12. ansto.gov.au [ansto.gov.au]
- 13. Determination of tungsten in geologic materials by neutron activation analysis [pubs.usgs.gov]
- 14. Choosing the Material for the Anode of an X-ray Tube | Elvatech Ltd. [elvatech.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Rapid determination of tungsten in rocks using183mW | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
Unveiling the Tungsten World: A Comparative Guide to Spectroscopic Methods
For researchers, scientists, and drug development professionals working with tungsten-containing compounds, selecting the optimal analytical technique is paramount for accurate characterization. This guide provides a comprehensive benchmark of Tungsten-183 Nuclear Magnetic Resonance (¹⁸³W NMR) spectroscopy against other prevalent spectroscopic methods, offering a clear comparison of their capabilities, limitations, and practical applications. The information presented is supported by experimental data and detailed methodologies to aid in informed decision-making for your research needs.
This compound NMR is a powerful tool for studying the structure and dynamics of tungsten compounds in solution and the solid state. However, its inherent low sensitivity often necessitates complementary analyses. This guide explores the synergies and trade-offs between ¹⁸³W NMR, X-ray Crystallography, Mass Spectrometry, and Vibrational (IR/Raman) and UV-Vis Spectroscopy.
Quantitative Data at a Glance: A Comparative Overview
To facilitate a direct comparison, the following table summarizes the key performance indicators of each spectroscopic technique when analyzing tungsten-containing compounds.
| Parameter | ¹⁸³W NMR Spectroscopy | X-ray Crystallography | Mass Spectrometry (ESI-MS) | Vibrational Spectroscopy (Raman/IR) | UV-Vis Spectroscopy |
| Information Provided | Precise chemical environment, connectivity, solution dynamics, speciation | Definitive 3D atomic arrangement in the solid state | Molecular weight, stoichiometry, fragmentation patterns | Molecular vibrations, functional groups, bond strengths | Electronic transitions, coordination geometry, concentration |
| Sample State | Solution or Solid | Crystalline Solid | Solution | Solid, Liquid, or Gas | Solution |
| Sensitivity | Low[1] | High (for single crystals) | High (pmol to fmol) | Moderate to High | Moderate |
| Resolution | High (sharp signals over a wide chemical shift range)[1] | Atomic resolution | High mass resolution | Good (distinguishes different vibrational modes) | Low (broad absorption bands) |
| Sample Requirements | High concentration (~0.1 M or higher), ~0.5 mL volume[2][3] | Single, high-quality crystal | Low concentration (µg/mL to ng/mL), small volume (µL)[4][5] | mg to µg quantities | Dilute solutions |
| Experiment Time | Hours to days (due to low sensitivity)[3] | Hours to days (for data collection and structure refinement) | Minutes | Minutes | Minutes |
| Quantitative Analysis | Can be quantitative with proper standards and long relaxation delays | Not inherently quantitative | Can be quantitative with internal standards | Can be quantitative | Excellent for quantification (Beer-Lambert Law) |
| Key Advantage | Provides detailed information on the local environment of tungsten in solution.[6] | Unambiguous determination of molecular structure. | High sensitivity and ability to analyze complex mixtures. | Non-destructive and provides information on chemical bonding. | Simple, rapid, and excellent for concentration measurements. |
| Key Limitation | Very low sensitivity, requiring long acquisition times or high concentrations.[1] | Requires a single, well-diffracting crystal, which can be difficult to obtain.[7][8] | Can cause fragmentation, may not be suitable for unstable compounds. | Can be affected by fluorescence, may not provide detailed structural information alone. | Limited structural information, broad peaks can lead to overlapping signals.[6] |
Delving Deeper: Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining high-quality, reproducible data. Below are representative methodologies for each of the discussed spectroscopic techniques.
This compound NMR Spectroscopy (Solution-State)
Objective: To determine the chemical environment and connectivity of tungsten atoms in a polyoxotungstate cluster in solution.
Methodology:
-
Sample Preparation: Dissolve approximately 50-100 mg of the tungsten compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, acetonitrile-d₃) in a 5 mm NMR tube.[9] The concentration should be as high as possible to enhance the signal-to-noise ratio.[2][3]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.
-
Data Acquisition:
-
Tune the probe to the ¹⁸³W frequency (approximately 20.8 MHz on a 500 MHz spectrometer).[3]
-
Acquire a one-dimensional ¹⁸³W spectrum using a standard pulse-acquire sequence.
-
Employ a long relaxation delay (e.g., 5-10 times the longest T₁) to ensure quantitative results.
-
Use a large number of scans (from thousands to tens of thousands) to achieve an adequate signal-to-noise ratio. The acquisition time can range from several hours to a few days.[3]
-
Reference the spectrum to an external standard, such as a 1 M solution of Na₂WO₄ in D₂O.[1]
-
-
Data Processing: Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio and perform a Fourier transform. Phase and baseline correct the resulting spectrum.
X-ray Crystallography
Objective: To determine the precise three-dimensional structure of a crystalline tungsten complex.
Methodology:
-
Crystal Growth: Grow single crystals of the tungsten compound of sufficient size and quality. This can be achieved through methods such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Carefully select and mount a suitable crystal on a goniometer head.
-
Instrumentation: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Data Collection:
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve diffraction quality.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates and molecular geometry.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and fragmentation pattern of a tungsten complex.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the tungsten compound (typically 1-10 µg/mL) in a volatile solvent system such as methanol, acetonitrile, or a mixture with water.[4][5] Ensure the sample is free of non-volatile salts and buffers.[10]
-
Instrumentation: Use an electrospray ionization mass spectrometer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Apply a high voltage to the ESI needle to generate charged droplets.
-
Optimize the source parameters (e.g., capillary voltage, drying gas flow, and temperature) to achieve stable ionization and desolvation.
-
Acquire the mass spectrum over a relevant m/z range.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any fragment ions. The isotopic pattern of tungsten should be clearly visible and can aid in confirming the identity of tungsten-containing species.
Raman Spectroscopy
Objective: To identify the vibrational modes of a solid tungsten oxide sample.
Methodology:
-
Sample Preparation: Place a small amount of the powdered tungsten oxide sample on a microscope slide or in a capillary tube. No specific sample preparation is typically required for solid samples.
-
Instrumentation: Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a sensitive detector.[11]
-
Data Acquisition:
-
Focus the laser beam onto the sample.
-
Collect the Raman scattered light using an appropriate objective lens.
-
Acquire the spectrum over the desired Raman shift range (e.g., 100-1200 cm⁻¹).
-
Adjust the laser power and acquisition time to obtain a spectrum with a good signal-to-noise ratio while avoiding sample damage.
-
-
Data Analysis: Identify the characteristic Raman bands corresponding to the W-O stretching and bending vibrations. Compare the observed spectrum with literature data or spectra of known tungsten oxide phases to identify the specific polymorph.[12]
Visualizing the Workflow: A Complementary Approach
The characterization of a novel tungsten compound often involves a multi-technique approach. The following diagram illustrates a logical workflow, highlighting how the different spectroscopic methods complement each other.
Caption: A typical workflow for the characterization of a new tungsten compound.
The following diagram illustrates the logical relationship between the different spectroscopic methods based on the type of information they provide.
Caption: Information hierarchy of spectroscopic methods for tungsten compounds.
By understanding the strengths and weaknesses of each technique, researchers can devise an analytical strategy that provides a comprehensive and unambiguous characterization of their tungsten-containing materials, accelerating discovery and development in their respective fields.
References
- 1. (183W) Tungsten NMR [chem.ch.huji.ac.il]
- 2. Polyoxometalates in solution: speciation under spotlight - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00392A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 11. mdpi.com [mdpi.com]
- 12. news.chinatungsten.com [news.chinatungsten.com]
A Comparative Study of Tungsten Isotopes for Specialized Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tungsten isotopes for various scientific and medical applications. The information presented is based on a review of experimental data and established protocols to assist researchers in selecting the optimal isotope for their specific needs.
I. Overview of Tungsten Isotopes
Tungsten (W) has five naturally occurring isotopes, four of which are considered stable: ¹⁸²W, ¹⁸³W, ¹⁸⁴W, and ¹⁸⁶W. The fifth, ¹⁸⁰W, is technically radioactive but has an extremely long half-life, rendering it stable for most practical purposes.[1] In addition to these, numerous artificial radioisotopes of tungsten have been characterized, with ¹⁸⁸W being of significant interest in nuclear medicine.[2][3]
The distinct nuclear properties of each isotope, particularly their neutron capture cross-sections and decay characteristics, make them suitable for a range of specialized applications, including radiation shielding, production of medical radioisotopes, and as tracers in research.
II. Comparative Analysis for Key Applications
A. Radiation Shielding
Tungsten and its alloys are excellent materials for radiation shielding due to their high density and high atomic number, which provide effective attenuation of gamma rays and X-rays.[4][5] While tungsten, in general, is a superior shielding material to lead in terms of radiation attenuation and environmental safety, the isotopic composition of the tungsten can influence its effectiveness, particularly in neutron-rich environments.[4][6]
The primary interaction mechanism for neutron shielding is neutron capture, which is highly dependent on the neutron capture cross-section of the specific isotope. A lower thermal neutron capture cross-section is generally desirable for shielding materials in nuclear reactors and other applications where neutron activation is a concern.
Table 1: Comparison of Thermal Neutron Capture Cross-Sections for Stable Tungsten Isotopes
| Isotope | Natural Abundance (%)[7] | Thermal Neutron Capture Cross-Section (barns)[8] | Primary Application in Shielding |
| ¹⁸⁰W | 0.12 | ~18 | Not typically used for shielding due to low abundance and higher cross-section. |
| ¹⁸²W | 26.50 | 20.2 ± 0.5 | General purpose shielding. |
| ¹⁸³W | 14.31 | 10.2 ± 0.3 | General purpose shielding. |
| ¹⁸⁴W | 30.64 | 1.8 ± 0.1 | Preferred for applications requiring low neutron activation , such as in nuclear reactors.[9] |
| ¹⁸⁶W | 28.43 | 37.9 ± 0.6 | Less ideal for neutron shielding due to a higher cross-section, but used in general gamma shielding. |
Experimental Protocol: Measurement of Gamma Ray Shielding Effectiveness
A common method to determine the gamma-ray shielding effectiveness of a material is to measure its linear attenuation coefficient. This can be performed using a setup involving a gamma-ray source, a collimator, the material under investigation, and a detector.
-
Source and Detector Setup: A calibrated gamma-ray source (e.g., ¹³⁷Cs or ⁶⁰Co) is placed at a fixed distance from a suitable detector, such as a sodium iodide (NaI) scintillator or a high-purity germanium (HPGe) detector.
-
Collimation: A lead collimator is used to produce a narrow, parallel beam of gamma rays that is directed towards the detector.
-
Initial Measurement (I₀): The intensity of the gamma rays is measured without any shielding material in the beam path. This provides the initial intensity, I₀.
-
Measurement with Shielding Material (I): The tungsten isotope sample of a known thickness (x) is placed between the collimator and the detector. The intensity of the transmitted gamma rays (I) is then measured.
-
Calculation of Linear Attenuation Coefficient (μ): The linear attenuation coefficient is calculated using the Beer-Lambert law: I = I₀ * e^(-μx)
-
Comparison: The process is repeated for different tungsten isotopes or alloys to compare their respective linear attenuation coefficients. A higher μ value indicates better shielding effectiveness.
For a detailed understanding of radiation measurement techniques, refer to the "CRC Handbook of Radiation Measurement and Protection".[7]
B. Production of Medical Radioisotopes
Certain stable tungsten isotopes serve as precursors for the production of medically significant radioisotopes. The most prominent example is the production of Tungsten-188 (¹⁸⁸W) from Tungsten-186 (¹⁸⁶W), which is then used in a generator system to produce Rhenium-188 (¹⁸⁸Re).[10][11]
Logical Relationship for ¹⁸⁸Re Production
Caption: Production pathway of Rhenium-188 from Tungsten-186.
¹⁸⁶W for ¹⁸⁸W/¹⁸⁸Re Production:
-
Production Reaction: ¹⁸⁸W is produced through a double neutron capture reaction on enriched ¹⁸⁶W targets in a high-flux nuclear reactor: ¹⁸⁶W(n,γ)¹⁸⁷W(n,γ)¹⁸⁸W.[12][13][14]
-
High Neutron Flux Requirement: This process requires a very high thermal neutron flux (greater than 10¹⁴ n/cm²/s) to achieve a sufficient specific activity of ¹⁸⁸W for use in generators.[10][11]
-
Rhenium-188 Properties: ¹⁸⁸Re is a high-energy beta-emitter (2.12 MeV) with a short half-life (16.9 hours), making it ideal for therapeutic applications in oncology, such as treating bone metastases and liver cancer.[13][15] It also emits a gamma photon (155 keV) that allows for imaging and dosimetry.[15]
Table 2: Comparison of Tungsten Isotopes as Precursors for Radioisotope Production
| Precursor Isotope | Target Radioisotope | Production Reaction | Key Considerations |
| ¹⁸⁶W | ¹⁸⁸W | ¹⁸⁶W(n,γ)¹⁸⁷W(n,γ)¹⁸⁸W | Requires high neutron flux; ¹⁸⁸W is the parent for the clinically significant ¹⁸⁸Re.[11][12] |
| ¹⁸⁰W | ¹⁸¹W | ¹⁸⁰W(n,γ)¹⁸¹W | ¹⁸¹W has a half-life of 121.2 days and is used in research applications. |
| Other Stable Isotopes | Not commonly used as precursors for medically significant radioisotopes. | The nuclear properties of other stable isotopes do not lead to the production of radioisotopes with desirable characteristics for widespread medical use. |
Experimental Protocol: Production of ¹⁸⁸W from ¹⁸⁶W
-
Target Preparation: Highly enriched (>95%) ¹⁸⁶W in the form of metal or oxide is encapsulated in a suitable target holder.
-
Irradiation: The target is irradiated in a high-flux nuclear reactor for a predetermined period to achieve the desired ¹⁸⁸W activity. The production yield is highly dependent on the neutron flux and irradiation time.[10]
-
Dissolution: After a cooling period, the irradiated target is dissolved. For metallic tungsten, a mixture of sodium hydroxide (NaOH) and hydrogen peroxide (H₂O₂) is typically used.
-
Purification: The dissolved target solution undergoes a purification process to separate the ¹⁸⁸W from unreacted ¹⁸⁶W and other activation products. This often involves ion exchange chromatography.
-
Generator Loading: The purified ¹⁸⁸W in the form of sodium tungstate is loaded onto an alumina column to create the ¹⁸⁸W/¹⁸⁸Re generator.
-
Elution of ¹⁸⁸Re: The ¹⁸⁸Re daughter product is periodically eluted from the generator using a sterile saline solution. The elution yield is typically in the range of 70-80%.[10][16]
Workflow for ¹⁸⁸Re Radiolabeling
Caption: General workflow for radiolabeling with ¹⁸⁸Re.
Experimental Protocol: Radiolabeling with ¹⁸⁸Re
A general protocol for direct radiolabeling of a targeting molecule (e.g., a peptide or antibody) with ¹⁸⁸Re is as follows:
-
Elution: Elute the ¹⁸⁸Re as perrhenate (¹⁸⁸ReO₄⁻) from a ¹⁸⁸W/¹⁸⁸Re generator using sterile saline.
-
Concentration (if necessary): If the activity concentration of the eluate is low, a concentration step using an ion exchange column may be required.[17]
-
Reaction Mixture Preparation: In a sterile vial, combine the targeting molecule conjugated with a chelating agent, a reducing agent (commonly stannous chloride, SnCl₂), and a buffer to maintain an acidic pH.
-
Addition of ¹⁸⁸Re: Add the ¹⁸⁸ReO₄⁻ eluate to the reaction mixture.
-
Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 75-100°C) for a specific duration (e.g., 30-60 minutes).
-
Quality Control: After incubation, determine the radiochemical purity of the resulting ¹⁸⁸Re-labeled radiopharmaceutical using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A radiochemical purity of >95% is typically required for clinical use.[18]
For more detailed procedures on radiolabeling with ¹⁸⁸Re, refer to specialized literature on radiopharmaceutical chemistry.[19][20]
III. Summary and Recommendations
The selection of a tungsten isotope is highly dependent on the intended application.
-
For Radiation Shielding in Neutron Environments: ¹⁸⁴W-enriched tungsten is the superior choice due to its significantly lower thermal neutron capture cross-section, which minimizes the production of activation products. For general gamma and X-ray shielding where neutron flux is not a major concern, natural tungsten provides excellent attenuation.
-
For Production of Medical Radioisotopes: Highly enriched ¹⁸⁶W is the essential precursor for the production of ¹⁸⁸W, the parent isotope of the therapeutically important ¹⁸⁸Re. Other tungsten isotopes are not suitable for this purpose.
-
For Research Applications: The choice of isotope will depend on the specific experimental requirements. For example, in studies involving heavy ion scattering, different stable isotopes may be used to investigate isotopic effects.[7]
This guide provides a foundational understanding of the comparative advantages of different tungsten isotopes. Researchers are encouraged to consult the cited literature for more in-depth information and specific experimental details relevant to their work.
References
- 1. researchgate.net [researchgate.net]
- 2. magneticliquid.narod.ru [magneticliquid.narod.ru]
- 3. mdpi.com [mdpi.com]
- 4. Comparative study of tungsten and lead as gamma ray shielding material [inis.iaea.org]
- 5. Neutron-capture cross sections of the tungsten isotopes /sup 182/W, /sup 183/W, /sup 184/W, and /sup 186/W from 2. 6 to 2000 keV - UNT Digital Library [digital.library.unt.edu]
- 6. osti.gov [osti.gov]
- 7. CRC handbook of radiation measurement and protection : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 8. [PDF] Investigation of the tungsten isotopes via thermal neutron capture | Semantic Scholar [semanticscholar.org]
- 9. The separation of tungsten-184 (Technical Report) | OSTI.GOV [osti.gov]
- 10. Rhenium-188 Production in Hospitals, by W-188/Re-188 Generator, for Easy Use in Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rhenium-188 Labeled Radiopharmaceuticals: Current Clinical Applications in Oncology and Promising Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. drum.lib.umd.edu [drum.lib.umd.edu]
- 14. researchgate.net [researchgate.net]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. ingentaconnect.com [ingentaconnect.com]
- 17. researchgate.net [researchgate.net]
- 18. Radiolabeling of dextran with rhenium-188 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Monoclonal Antibodies Radiolabeling with Rhenium-188 for Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Achieving Consensus in Tungsten-183 Analysis: A Guide to Inter-Laboratory Comparability
For researchers, scientists, and drug development professionals engaged in the analysis of Tungsten-183 (¹⁸³W), ensuring the accuracy, reliability, and comparability of data across different laboratories is paramount. This guide provides a comparative overview of analytical methodologies and best practices to support the standardization of ¹⁸³W analysis, even in the absence of a formal inter-laboratory comparison study for this specific isotope.
The robust measurement of ¹⁸³W is critical in various applications, from geological studies to emerging areas in drug development where tungsten-based compounds are utilized. Achieving comparable results between different analytical sites is essential for validating findings and making informed decisions. This guide outlines the predominant analytical techniques, details a high-precision experimental protocol, and presents a logical framework for establishing inter-laboratory consistency.
Comparative Analysis of Analytical Methodologies
| Parameter | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) | Neutron Activation Analysis (NAA) |
| Principle | Ionization of the sample in an argon plasma followed by mass separation of the ions. | Excitation of atoms in an argon plasma and measurement of the emitted light at characteristic wavelengths. | Neutron irradiation of the sample to produce radioactive isotopes, followed by measurement of the gamma-ray emissions. |
| Typical Isotopes Measured | 182W, 183W, 184W, 186W[1][2] | Measures total elemental tungsten. | Measures specific radioactive tungsten isotopes (e.g., from 182W(n, γ)183W).[3] |
| Detection Limit | 0.02–0.3 µg/L[1] | 50 µg/L[1] | Sub-ppb to ppb range.[1] |
| Interferences | Isobaric interferences (e.g., 180Hf on 180W) require careful separation.[4] | Spectral interferences from other elements. | Matrix effects can influence neutron flux and gamma-ray attenuation. |
| Sample Preparation | Typically requires wet ashing with nitric acid.[1][5] | Similar to ICP-MS, requires sample digestion.[1] | Minimal sample preparation, often non-destructive. |
| Precision | High precision, especially with isotope dilution and double-spike techniques.[4] | Generally lower precision than ICP-MS for isotope analysis. | High precision, but dependent on irradiation and counting statistics. |
High-Precision ¹⁸³W Analysis: A Double-Spike Protocol
A significant advancement in achieving high-precision and accurate tungsten isotope data is the use of a ¹⁸⁰W-¹⁸³W double-spike (DS) method with Multi-Collector ICP-MS (MC-ICP-MS).[4] This technique is particularly valuable for correcting for instrumental mass fractionation and any isotope fractionation that may occur during sample processing.
Experimental Protocol: ¹⁸⁰W-¹⁸³W Double-Spike MC-ICP-MS
-
Sample Digestion: The sample is digested, often using a mixture of strong acids, to bring the tungsten into solution.
-
Spike Addition: A calibrated ¹⁸⁰W-¹⁸³W double-spike is added to the sample solution before any chromatographic separation. This is crucial for correcting any isotope fractionation during the purification process.[4]
-
Ion Exchange Chromatography: The tungsten is separated from the sample matrix and, critically, from interfering elements like Hafnium (Hf), which has an isobaric interference with ¹⁸⁰W.[4] A multi-step chromatographic procedure is often employed to achieve the necessary purity.
-
MC-ICP-MS Analysis: The purified tungsten fraction is introduced into the MC-ICP-MS. The instrument simultaneously measures the ion beams of the different tungsten isotopes.
-
Data Reduction: The measured isotope ratios are corrected for instrumental mass bias and any fractionation during sample preparation using the known composition of the added double-spike.
The reproducibility of this method has been shown to be significantly better than previous studies, allowing for the resolution of small variations in tungsten isotope compositions.[4]
Establishing Inter-Laboratory Comparability: A Logical Workflow
In the absence of a formal proficiency testing scheme for ¹⁸³W, laboratories can establish comparability by following a structured approach. This involves the use of certified reference materials (CRMs), internal quality control, and, where possible, informal inter-laboratory comparisons.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for Tungsten - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid determination of tungsten in rocks using183mW | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Tungsten Concentration Determination - NTP Technical Report on the Toxicology and Carcinogenesis Studies of Sodium Tungstate Dihydrate (CASRN 10213-10-2) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice (Drinking Water Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of Tungsten-183 Isotopic Analysis
For researchers, scientists, and drug development professionals requiring high-precision isotopic analysis of Tungsten-183, selecting the appropriate analytical technique is paramount. This guide provides an objective comparison of the primary methods used for Tungsten isotopic analysis, focusing on accuracy and precision, supported by experimental data. The two leading techniques, Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS), are evaluated in detail.
Comparison of Analytical Techniques
The choice between TIMS and MC-ICP-MS for tungsten isotopic analysis depends on the specific requirements of the study, including the desired level of precision, sample matrix, and sample throughput. Both are powerful techniques capable of high-precision measurements.[1][2]
Thermal Ionization Mass Spectrometry (TIMS) is a well-established method renowned for its exceptional precision and accuracy, particularly for elements with relatively low ionization potentials.[3] For tungsten, Negative TIMS (N-TIMS) is often employed, where negative ions (WO3-) are measured. This technique is less susceptible to isotopic fractionation during analysis compared to MC-ICP-MS.[1]
Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) offers high sample throughput and is effective for a broader range of elements, including those with high ionization potentials that are challenging to analyze by TIMS.[4] While historically considered slightly less precise than TIMS, advancements in MC-ICP-MS technology have significantly narrowed the gap.[2][5]
| Feature | Thermal Ionization Mass Spectrometry (TIMS) | Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) |
| Precision | ≤ 2 ppm[6][7] | ± 5 ppm to ± 0.015‰ (15 ppm)[8] |
| Accuracy | High, considered a reference technique for heavier elements.[1] Accuracy is enhanced by the use of standard reference materials and double-spike techniques.[9][10] | High, with accuracy being continually improved through advanced mass bias correction models and the use of reference materials.[4] |
| Ionization Efficiency | Lower for elements with high ionization potential. | Nearly 100% for most elements.[11] |
| Sample Throughput | Lower | Higher |
| Isotopic Fractionation | Lower and more stable.[1] | Higher, requiring more complex correction models.[2] |
| Interferences | Less susceptible to certain isobaric interferences. | Can be more prone to isobaric and polyatomic interferences, requiring careful sample purification. |
| Ease of Use | Technically less complex and easier to maintain.[12] | More complex instrumentation and operation.[12] |
Experimental Protocols
Accurate and precise tungsten isotopic analysis necessitates meticulous sample preparation to isolate tungsten from the sample matrix and eliminate potential isobaric interferences.
Sample Separation and Purification
A common procedure for the separation of tungsten from silicate rock samples involves a two-stage anion-exchange chromatography process.[6][13][14][15]
-
Sample Dissolution: The sample is dissolved in a mixture of hydrofluoric (HF) and nitric acids (HNO3).
-
Initial Matrix Separation: The dissolved sample is passed through an anion exchange resin. Most matrix elements are eluted, while tungsten and a few other elements are retained.
-
Tungsten Purification: A second chromatography step is performed to further purify the tungsten fraction, removing any remaining interfering elements such as hafnium (Hf), tantalum (Ta), and osmium (Os).[13]
Instrumental Analysis
TIMS Protocol:
-
Filament Loading: The purified tungsten sample is loaded onto a metal filament (typically rhenium).[6]
-
Ionization: The filament is heated in the mass spectrometer's source chamber, causing the tungsten to ionize. For N-TIMS, an activator solution (e.g., containing La and Gd) is often added to enhance the formation of negative ions (WO3-).[6]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio in a magnetic field.
-
Data Acquisition: The ion beams of the different tungsten isotopes are collected simultaneously in multiple Faraday cups. Long integration times (often several hours) are typically used to achieve high precision.[6]
MC-ICP-MS Protocol:
-
Sample Introduction: The purified tungsten sample, in a dilute acid solution, is introduced into the plasma source, where it is efficiently ionized.
-
Mass Analysis: The ions are extracted from the plasma and guided into the mass analyzer, where they are separated by mass.
-
Data Acquisition: The isotopic beams are measured simultaneously by a set of Faraday collectors. Data acquisition is generally faster than in TIMS.
Experimental Workflow
The following diagram illustrates a typical workflow for this compound isotopic analysis, from sample preparation to data analysis.
Caption: A generalized workflow for this compound analysis.
Analytical Challenges and Considerations
A persistent issue in high-precision tungsten isotope measurements is the "analytical 183W effect," which can cause a selective depletion of 183W during the separation and purification process.[2] This effect needs to be carefully evaluated and corrected for to ensure accurate results.
The accuracy of both TIMS and MC-ICP-MS measurements is highly dependent on the use of well-characterized standard reference materials (SRMs).[1][7][12] NIST SRM 3163 is a commonly used tungsten standard.[12] Inter-laboratory comparison studies are also crucial for ensuring the reproducibility and comparability of data between different laboratories.[16]
References
- 1. materials-a2z.com [materials-a2z.com]
- 2. researchgate.net [researchgate.net]
- 3. ANALYTICAL METHODS - Toxicological Profile for Tungsten - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Determination of the isotopic composition of tungsten using MC-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TIMS or MC-ICP-MS – which do I need? [isotopx.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. osti.gov [osti.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. timslab.princeton.edu [timslab.princeton.edu]
- 12. Tungsten isotopic analysis on six geochemical reference materials using multiple collector-ICP-mass spectrometry coupled with a rhenium-external correction technique - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. A Chromatographic Method for Separation of Tungsten (W) from Silicate Samples for High-Precision Isotope Analysis Using Negative Thermal Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. open.library.ubc.ca [open.library.ubc.ca]
Tungsten-183 NMR and X-ray Crystallography: A Comparative Guide for Structural Elucidation
For researchers, scientists, and drug development professionals seeking to unravel the three-dimensional structures of molecules, Tungsten-183 Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography stand as powerful, yet distinct, analytical techniques. While X-ray crystallography has long been the gold standard for high-resolution structural determination of well-ordered crystalline materials, ¹⁸³W NMR offers a unique window into the solution-state structure and dynamics of tungsten-containing compounds. This guide provides an objective comparison of these two methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research questions.
X-ray crystallography provides a static, high-resolution snapshot of a molecule's atomic arrangement within a crystal lattice.[1][2] In contrast, NMR spectroscopy, including the use of the ¹⁸³W isotope, probes the chemical environment of specific nuclei in solution, offering insights into molecular dynamics and structure in a more native-like state.[3] The two techniques are often considered complementary, with their combined application providing a more complete understanding of a molecule's structure and function.[4]
Quantitative Comparison of Key Performance Metrics
The choice between ¹⁸³W NMR and X-ray crystallography often depends on the specific characteristics of the sample and the desired level of structural detail. The following table summarizes key quantitative parameters for each technique.
| Parameter | This compound NMR | X-ray Crystallography |
| Resolution | Indirectly inferred; typically in the range of 0.20–0.30 nm for general NMR.[5] Chemical shift resolution is high, allowing differentiation of chemically distinct tungsten sites.[6] | High; typically 0.18–0.30 nm, with potential for sub-0.1 nm resolution in ideal cases.[5] |
| Sample Requirements | Soluble samples; typically requires higher concentrations (mM range).[3] The natural abundance of ¹⁸³W is low (14.31%), which can necessitate isotopic enrichment for insensitive experiments.[7] | High-quality, well-ordered single crystals. Crystallization can be a significant bottleneck, especially for large or flexible molecules.[2] |
| Data Acquisition Time | Can range from minutes to many hours, depending on the sample concentration, isotopic abundance, and the specific experiment being performed. 2D correlation experiments can be time-consuming.[1] | Data collection at a synchrotron can be rapid (minutes to hours per dataset). However, the entire process from crystallization to final structure can take weeks to months.[8] |
| Sensitivity | Low, due to the low gyromagnetic ratio and natural abundance of the ¹⁸³W nucleus.[1] | High, especially with modern synchrotron sources and detectors. |
| Molecular Size Limitation | Generally applicable to small and medium-sized tungsten-containing molecules and clusters, such as polyoxometalates.[9] For general protein NMR, the practical limit is around 30–40 kDa.[5] | No fundamental upper size limit, provided that high-quality crystals can be obtained.[4][5] |
| Information Obtained | Chemical shifts, coupling constants, relaxation times. Provides information on local chemical environment, connectivity, and molecular dynamics in solution.[3][9] | 3D atomic coordinates, bond lengths, bond angles, thermal parameters (B-factors). Provides a static, time-averaged picture of the molecule in the crystalline state. |
Experimental Protocols
This compound NMR Spectroscopy
The experimental protocol for ¹⁸³W NMR is highly dependent on the nature of the sample (solution or solid-state) and the specific information required.
Solution-State ¹⁸³W NMR of a Polyoxotungstate:
-
Sample Preparation: Dissolve the tungsten-containing compound in a suitable deuterated solvent to a concentration that provides an adequate signal-to-noise ratio in a reasonable time. Filter the solution to remove any particulate matter.
-
NMR Instrument Setup: Use a high-field NMR spectrometer equipped with a probe capable of detecting the low Larmor frequency of ¹⁸³W. Tune and match the probe to the ¹⁸³W frequency.
-
Data Acquisition:
-
Acquire a simple one-dimensional ¹⁸³W spectrum to identify the chemical shifts of the tungsten nuclei.
-
Typical parameters include a spectral width appropriate for the expected chemical shift range, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay optimized for the T1 relaxation times of the ¹⁸³W nuclei.
-
For more detailed structural information, two-dimensional correlation experiments such as ¹⁸³W-¹⁸³W COSY or INADEQUATE can be performed to establish through-bond connectivities between tungsten atoms.
-
-
Data Processing: Process the acquired free induction decay (FID) using Fourier transformation, phasing, and baseline correction to obtain the final NMR spectrum.
Solid-State ¹⁸³W NMR of a Polyoxometalate: [6][10]
-
Sample Preparation: Pack the powdered solid sample into a magic-angle spinning (MAS) rotor.
-
NMR Instrument Setup: Use a solid-state NMR spectrometer with a probe capable of MAS and high-power decoupling.
-
Data Acquisition:
-
Acquire a ¹⁸³W spectrum under MAS to average out anisotropic interactions and obtain narrower lines.
-
Cross-polarization (CP) from abundant nuclei like ¹H can be used to enhance the sensitivity of the ¹⁸³W signal.
-
Employ high-power proton decoupling during acquisition to remove dipolar couplings.
-
-
Data Processing: Process the data similarly to solution-state NMR, with additional considerations for solid-state specific artifacts.
X-ray Crystallography
The workflow for determining a crystal structure by X-ray diffraction involves several key steps.[11][12][13]
-
Crystallization: The first and often most challenging step is to grow high-quality single crystals of the molecule of interest. This is typically achieved by slowly changing the solvent conditions to induce supersaturation.
-
Data Collection:
-
Mount a suitable crystal on a goniometer and cryo-cool it to minimize radiation damage.
-
Expose the crystal to a monochromatic X-ray beam, typically at a synchrotron source for high intensity.
-
Rotate the crystal in the X-ray beam and collect the diffraction pattern on a detector. A complete dataset consists of hundreds of images collected at different crystal orientations.
-
-
Data Processing:
-
Indexing: Determine the unit cell parameters and crystal lattice symmetry from the diffraction pattern.
-
Integration: Measure the intensity of each diffraction spot.
-
Scaling and Merging: Scale the intensities from different images and merge symmetry-equivalent reflections to produce a final dataset.
-
-
Structure Solution and Refinement:
-
Phasing: Determine the phases of the structure factors, which are lost during the diffraction experiment. This can be done using methods like molecular replacement, isomorphous replacement, or anomalous diffraction.
-
Model Building: Build an initial atomic model into the calculated electron density map.
-
Refinement: Iteratively refine the atomic coordinates and other parameters of the model to improve the agreement with the experimental diffraction data.
-
-
Validation: Assess the quality and accuracy of the final structural model using various statistical and stereochemical criteria.
Complementary Nature and Workflow
The distinct yet complementary nature of ¹⁸³W NMR and X-ray crystallography can be leveraged in a synergistic workflow to gain a more comprehensive understanding of a molecule's structure and function.
Figure 1. A diagram illustrating the complementary workflow of X-ray crystallography and this compound NMR.
Signaling Pathways and Logical Relationships
The decision to use ¹⁸³W NMR, X-ray crystallography, or both, depends on a logical assessment of the research goals and the properties of the molecule under investigation.
Figure 2. A decision pathway for selecting between this compound NMR and X-ray crystallography.
References
- 1. 183W NMR Spectroscopy Guides the Search for Tungsten Alkylidyne Catalysts for Alkyne Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 4. atbweb.stanford.edu [atbweb.stanford.edu]
- 5. people.bu.edu [people.bu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. (183W) Tungsten NMR [chem.ch.huji.ac.il]
- 8. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. Protein X-ray Structure Determination Tutorial: Steps 0-1 Flow of X-ray Crystallographic Analysis and Construction of the Analytical Environment #x-ray - Qiita [qiita.com]
- 13. researchgate.net [researchgate.net]
Unlocking Tungsten's Secrets: A Guide to Correlating 183W NMR Chemical Shifts with Structural Properties
For researchers, scientists, and drug development professionals working with tungsten-based compounds, understanding their precise three-dimensional structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy of the 183W isotope offers a powerful, non-destructive tool to probe the local environment of tungsten atoms in solution and the solid state. This guide provides a comprehensive comparison of how 183W NMR chemical shifts correlate with various structural properties, supported by experimental data and detailed methodologies.
The 183W nucleus, with a spin of 1/2 and a natural abundance of 14.3%, provides sharp NMR signals over an exceptionally wide chemical shift range, making it highly sensitive to subtle changes in the coordination sphere and overall structure of tungsten-containing molecules.[1][2] This sensitivity allows for the detailed characterization of complex structures, such as polyoxometalates (POMs), organometallic catalysts, and novel therapeutic agents.
Key Structural Correlations with 183W NMR Chemical Shifts
The chemical shift of a 183W nucleus is a direct reflection of its electronic environment. Variations in geometry, ligand identity, and bonding characteristics all leave a distinct fingerprint on the NMR spectrum.
The Influence of Coordination Environment and Ligand Effects
The coordination number and geometry around the tungsten center, as well as the electronic properties of the coordinating ligands, are primary determinants of the 183W chemical shift. Electron-withdrawing ligands tend to deshield the tungsten nucleus, resulting in a downfield shift (higher ppm values), while electron-donating ligands cause an upfield shift (lower ppm values).
In a study of cis- and trans-[W(CO)4(PPh3)(PR3)] complexes, the 183W chemical shift was found to correlate with the Tolman electronic parameter (ν) and cone angle (θ) of the phosphine and phosphite ligands.[3] This demonstrates a clear relationship between the electronic and steric properties of the ligands and the resulting chemical shift. Similarly, for cis-[W(CO)4(PPh3)(4-RC5H4N)] complexes, the 183W shielding increases approximately linearly with the donor strength of the substituted pyridine ligand, spanning a range of 93 ppm.[4]
Probing the Intricate Structures of Polyoxometalates
183W NMR is an indispensable tool for the structural elucidation of polyoxometalates (POMs), which are large, anionic clusters of tungsten and oxygen. The chemical shift of each tungsten atom within the POM framework is exquisitely sensitive to its local symmetry and connectivity.[1][2] This allows for the differentiation of isomers, the identification of vacancies or heteroatom substitutions, and the monitoring of dynamic processes in solution.[2]
For instance, the substitution of a tungsten atom in a POM framework with a different metal can cause a dramatic shift in the 183W resonances of the neighboring tungsten atoms.[2] The presence of paramagnetic ions can lead to even larger shifts, ranging from +2500 to -4000 ppm, providing a sensitive probe for the location of the paramagnetic center.[2][5]
Quantitative Data Summary
The following table summarizes the experimentally observed 183W NMR chemical shift ranges for various classes of tungsten compounds, highlighting the correlation with their structural features.
| Class of Tungsten Compound | Structural Features | Typical 183W Chemical Shift Range (δ, ppm) |
| Monomeric Tungstates | Tetrahedral [WO4]2- | +10 to -10[2] |
| Polyoxotungstates (POTs) | Varies (e.g., Keggin, Dawson, Lindqvist structures) | +260 to -300 (up to -670 for peroxo-complexes)[2] |
| POTs with Paramagnetic Ions | Incorporation of paramagnetic metal centers | +2500 to -4000[2] |
| Tungsten Alkylidyne Complexes | Varies with ligand electronics (siloxides, alkoxides) | +114 to +517[6] |
| Tungsten Carbonyl Complexes | cis/trans isomers with phosphine/pyridine ligands | Varies based on ligand donor strength[3][4] |
| Tungsten Halide Complexes | e.g., WF6 | Referenced at -1121[7] |
Experimental Protocols
Acquiring high-quality 183W NMR spectra can be challenging due to the low gyromagnetic ratio and consequent low sensitivity of the 183W nucleus. The following provides a general methodology for solution-state 183W NMR experiments.
Sample Preparation
-
Concentration: Due to the low sensitivity of 183W NMR, relatively high sample concentrations are often required. For polyoxometalates, concentrations of 0.3 to 0.5 g in 2.5 mL of solvent are typical.[8] For smaller organometallic complexes, concentrations in the range of 50-200 mM may be necessary.[9]
-
Solvent: A suitable deuterated solvent that completely dissolves the sample should be chosen. For many polyoxometalates, D2O is used.[1][7] Organic solvents like CDCl3, toluene-d8, or CD2Cl2 are common for organometallic compounds.[6]
-
Reference Standard: A 2M aqueous solution of Na2WO4 is the recommended primary external reference for 183W chemical shifts, with its resonance set to 0 ppm.[2][7][8] Saturated aqueous dodecatungstosilicic acid (H4SiW12O40) can be used as a secondary standard (δ = -103.8 ppm).[8] For non-aqueous solvents, external referencing is also common.
NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended to improve sensitivity and spectral dispersion.[8] A broadband probe tuned to the 183W frequency (e.g., ~20.8 MHz on a 500 MHz spectrometer) is required.[8]
-
Pulse Sequence: A simple one-pulse experiment with 1H decoupling is often sufficient for acquiring a 1D 183W spectrum.
-
Acquisition Parameters:
-
Number of Scans (NS): A large number of scans is typically necessary to achieve an adequate signal-to-noise ratio. Acquisition times can range from several hours to a few days.[8]
-
Relaxation Delay (d1): The spin-lattice relaxation time (T1) for 183W can be long.[7] A relaxation delay of at least 5 times the longest T1 should be used to ensure quantitative results. However, for routine characterization, a shorter delay may be used to reduce the total experiment time.
-
Spectral Width (sw): A wide spectral width should be used to encompass the large chemical shift range of 183W.
-
-
2D NMR Experiments: For complex spectra with multiple tungsten sites, 2D NMR techniques such as 183W-183W COSY or INADEQUATE can be invaluable for establishing through-bond connectivities and assigning resonances.[2][7] Due to the low natural abundance and sensitivity, these experiments can be very time-consuming. Indirect detection methods, such as 1H-183W or 31P-183W HMBC/HMQC, can be more sensitive alternatives when suitable scalar couplings are present.[6][7]
Visualizing the Correlation Workflow
The following diagram illustrates the logical workflow for correlating 183W NMR chemical shifts with the structural properties of tungsten compounds.
Signaling Pathways and Logical Relationships
The relationship between structural parameters and the observed 183W NMR chemical shift can be conceptualized as a signaling pathway, where changes in the molecular structure "signal" a change in the electronic environment of the tungsten nucleus, which is then "reported" by the chemical shift.
References
- 1. (183W) Tungsten NMR [chem.ch.huji.ac.il]
- 2. researchgate.net [researchgate.net]
- 3. A tungsten-183NMR study of cis and trans isomers of [W(CO)4(PPh3)(PR3)](PR3 = phosphine, phosphite) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tungsten-183 NMR study of cis-[W(CO)4(PPh3)(4-RC5H4N)]; effect of varying the σ donor strength of the pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paramagnetic 183W n.m.r. chemical shifts in heteropolytungstates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. 183W NMR Spectroscopy Guides the Search for Tungsten Alkylidyne Catalysts for Alkyne Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Periodic Table: Tungsten NMR [imserc.northwestern.edu]
- 8. researchgate.net [researchgate.net]
- 9. pydio.campus.nd.edu [pydio.campus.nd.edu]
Tungsten-183 in NMR Spectroscopy: A Powerful Tool for Structural Elucidation
A Comparative Guide to the Applications and Limitations of Tungsten-183
For researchers, scientists, and professionals in drug development, the selection of appropriate analytical techniques and isotopic tracers is paramount for accurate and efficient investigation. This guide provides a comprehensive comparison of the applications and limitations of this compound (¹⁸³W), focusing on its primary role in Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of complex inorganic compounds and its potential as a stable isotope tracer.
This compound is the only NMR-active natural isotope of tungsten with a spin of 1/2, making it an invaluable tool for studying the structure and dynamics of tungsten-containing compounds, particularly polyoxometalates (POMs).[1] POMs are a class of inorganic metal-oxygen cluster compounds with diverse applications in catalysis, medicine, and materials science. ¹⁸³W NMR spectroscopy provides detailed insights into the solution behavior of these complex structures.[1]
Comparison with Alternative Analytical Techniques
While ¹⁸³W NMR is a powerful technique, it is often used in conjunction with other analytical methods for a comprehensive characterization of POMs. The table below compares ¹⁸³W NMR with its main alternatives: X-ray crystallography and mass spectrometry.
| Feature | ¹⁸³W NMR Spectroscopy | X-ray Crystallography | Mass Spectrometry (ESI-MS) |
| Principle | Measures the nuclear magnetic resonance of the ¹⁸³W isotope. | Determines the atomic and molecular structure of a crystal from the diffraction pattern of X-rays. | Measures the mass-to-charge ratio of ions. |
| Sample Phase | Solution | Solid (single crystal) | Solution |
| Information Provided | Solution structure, symmetry, purity, and reaction monitoring.[1] | Precise solid-state structure, bond lengths, and angles. | Cluster composition, protonation states, and speciation in solution.[2][3] |
| Strengths | - Provides direct information about the tungsten framework in solution.[1]- Sensitive to changes in the local environment of tungsten atoms.[1]- Can differentiate between isomers.[1] | - Provides unambiguous 3D structural information. | - High sensitivity and accuracy in determining molecular formulas.[3]- Can analyze complex mixtures.[4] |
| Limitations | - Low natural abundance (14.3%) and low gyromagnetic ratio lead to very low sensitivity. - Long acquisition times may be required. | - Requires a suitable single crystal, which can be difficult to grow.- Provides information on the solid-state structure, which may differ from the solution structure.[5] | - Can sometimes lead to fragmentation or rearrangement of the cluster during ionization.[4]- Interpretation of spectra for complex mixtures can be challenging. |
Experimental Protocol: ¹⁸³W NMR Spectroscopy of Polyoxometalates
A typical experimental workflow for acquiring a ¹⁸³W NMR spectrum of a polyoxometalate sample is outlined below.
Detailed Methodologies:
-
Sample Preparation: A solution of the polyoxometalate is prepared at a concentration typically ranging from 0.1 to 0.5 M in a suitable deuterated solvent (e.g., D₂O, acetonitrile-d₃). The choice of solvent is critical to ensure the stability and solubility of the POM.
-
NMR Spectrometer Setup: The ¹⁸³W NMR spectra are recorded on a high-field NMR spectrometer. A standard protocol might involve using a 5mm or 10mm broadband probe tuned to the ¹⁸³W frequency (which is low, e.g., ~20.8 MHz on a 500 MHz spectrometer).[6] A reference compound, such as a saturated solution of Na₂WO₄ in D₂O, is used to calibrate the chemical shift scale.[6]
-
Data Acquisition: Due to the low sensitivity of ¹⁸³W, a large number of scans are typically required, leading to long acquisition times, sometimes spanning several hours or even days.[6] The relaxation delay between pulses is also a critical parameter that needs to be optimized based on the spin-lattice relaxation time (T₁) of the tungsten nuclei in the specific sample.
-
Data Processing: The acquired free induction decay (FID) is processed using standard NMR software. This involves applying a Fourier transform, phasing the spectrum, and performing baseline correction to obtain the final frequency-domain spectrum.
This compound as a Stable Isotope Tracer
Isotopic labeling is a powerful technique used to trace the path of molecules in biological and chemical systems.[7] Isotopes can be either radioactive or stable. While radioactive isotopes are highly sensitive and easy to detect, they pose safety risks. Stable isotopes, like ¹⁸³W, are non-radioactive and therefore safer for use in a wider range of applications, including studies involving living organisms.[8]
Comparison with Other Isotope Tracers
The choice of an isotopic tracer depends on the specific application, the element of interest, and the available detection methods.
| Feature | This compound (Stable) | Radioactive Isotopes (e.g., ¹⁴C, ³H, ³²P) | Other Heavy Stable Isotopes (e.g., ¹⁸O, ¹⁵N, ¹³C) |
| Principle | Detected based on its unique mass using mass spectrometry or its nuclear spin in NMR. | Detected by the radiation they emit.[9] | Detected based on mass differences using mass spectrometry or specific NMR techniques.[8] |
| Detection Method | Mass Spectrometry, NMR Spectroscopy | Scintillation counting, Autoradiography | Mass Spectrometry, NMR Spectroscopy, Infrared Spectroscopy |
| Sensitivity | Lower compared to radioactive isotopes. | Very high. | Moderate to high, depending on the detection method and enrichment level. |
| Safety | Non-radioactive, safe to handle.[8] | Radioactive, requires special handling and disposal procedures. | Non-radioactive, safe. |
| Applications | Potential for tracing tungsten-containing compounds or as a heavy label. | Widely used in metabolic studies, drug metabolism, and molecular biology.[9][10] | Widely used in metabolic research, proteomics, and environmental science.[8] |
| Limitations | Low natural abundance can make it expensive for enrichment. Limited applications documented compared to other isotopes. | Half-life can limit the duration of experiments. Potential for radiation-induced damage to biological systems. | Higher concentrations may be needed for detection compared to radioisotopes. |
Experimental Workflow: Isotopic Labeling with a Stable Isotope
The general workflow for a tracer study using a stable isotope like ¹⁸³W is depicted below.
Limitations of this compound
The primary limitation of this compound is its low sensitivity in NMR spectroscopy. This arises from a combination of its low natural abundance (14.3%) and its low gyromagnetic ratio. Consequently, ¹⁸³W NMR experiments often require high sample concentrations and long acquisition times, which may not always be feasible.
For tracer applications, the high cost of enriching compounds with ¹⁸³W and the limited number of commercially available labeled compounds can be a significant barrier. Furthermore, the detection of ¹⁸³W typically requires specialized and expensive equipment like high-resolution mass spectrometers.
Conclusion
This compound is a powerful and indispensable tool for the structural characterization of polyoxometalates in solution via NMR spectroscopy, providing insights that are complementary to solid-state techniques like X-ray crystallography. Its primary limitation is its low sensitivity, which necessitates careful experimental design. While its application as a stable isotope tracer is theoretically sound and offers a safe alternative to radioisotopes, its practical use is currently limited by cost and the availability of labeled compounds. For researchers in materials science and inorganic chemistry, a thorough understanding of the strengths and weaknesses of ¹⁸³W and its alternative techniques is crucial for successful research outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of mass spectrometry in polyoxometalate chemistry - Beijing Institute of Technology [pure.bit.edu.cn]
- 3. chem.gla.ac.uk [chem.gla.ac.uk]
- 4. Polyoxometalates in solution: speciation under spotlight - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00392A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Isotopic_labeling [bionity.com]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. How Radioactive Isotopes Track Biological Molecules - Lesson | Study.com [study.com]
Safety Operating Guide
Proper Disposal of Tungsten-183: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of all laboratory materials are paramount to ensuring a safe and compliant work environment. While the isotope Tungsten-183 is, for all practical purposes, considered stable and non-radioactive, it is still a heavy metal.[1][2][3][4] Therefore, its disposal must adhere to the guidelines for heavy metal waste to prevent environmental contamination. This guide provides essential safety and logistical information for the proper handling and disposal of this compound.
Understanding this compound: Key Characteristics
While some technical sources may cite a very long half-life for this compound, it is not regulated as a radioactive material and does not require specialized radioactive waste disposal procedures.[5][6][7] The primary consideration for its disposal is its classification as a heavy metal.
| Property | Value |
| Isotopic Symbol | ¹⁸³W |
| Radioactive Nature | Considered Stable (Not regulated as radioactive)[1][2][3][4] |
| Physical Form in Labs | Metal powder, oxide (WO₃), alloys, or in solution |
| Primary Disposal Concern | Heavy Metal Toxicity |
Immediate Safety and Handling Protocols
Before disposal, it is crucial to handle this compound with the appropriate safety measures to minimize exposure.
Personal Protective Equipment (PPE):
-
Gloves: Always wear nitrile gloves when handling tungsten compounds.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A standard lab coat should be worn to protect from spills.
-
Respiratory Protection: If working with fine powders or creating dust, a respirator may be necessary to prevent inhalation.
Handling Guidelines:
-
Handle tungsten and its compounds in a well-ventilated area, preferably within a fume hood, especially when dealing with powders.
-
Avoid generating dust.
-
Keep tungsten waste containers clearly labeled and sealed.
Step-by-Step Disposal Procedure
The disposal of this compound should follow a systematic process of identification, segregation, containment, and removal by a certified hazardous waste contractor.
Step 1: Identification and Segregation
-
Identify all waste streams containing this compound. This includes unused chemicals, contaminated labware (e.g., weighing boats, pipette tips), and solutions.
-
Segregate tungsten waste from other waste streams, particularly from other heavy metals like lead and mercury, to facilitate recycling and proper disposal.[8]
Step 2: Containment
-
Solid Waste:
-
Non-sharp solids (e.g., contaminated gloves, wipes): Place in a clearly labeled, sealed, heavy-duty plastic bag.
-
Sharp solids (e.g., contaminated needles, broken glassware): Place in a designated sharps container for heavy metal waste.[8]
-
Powders: Keep in their original, tightly sealed containers whenever possible. If transferring, use a labeled, leak-proof container.
-
-
Liquid Waste:
-
Collect in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene bottle) with a secure screw cap.[8]
-
Do not mix different types of liquid tungsten waste (e.g., acidic and basic solutions).
-
Step 3: Labeling
-
Clearly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound Waste" and specify the compound if known (e.g., "Tungsten (VI) Oxide").
-
The physical state of the waste (solid or liquid).
-
The primary hazard (e.g., "Heavy Metal").
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
Step 4: Storage
-
Store sealed and labeled waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area has secondary containment to capture any potential leaks.
Step 5: Disposal and Recycling
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not dispose of tungsten waste down the drain or in regular trash.
-
Recycling is the preferred method for tungsten disposal.[9][10][11][12] Many companies specialize in the recycling of tungsten scrap, which is more environmentally friendly and cost-effective than landfilling.[9][10][11][12] Your EHS office can provide information on certified recycling vendors.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and chemical handling.
References
- 1. americanelements.com [americanelements.com]
- 2. quora.com [quora.com]
- 3. This compound | W | CID 25087159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isotopes of tungsten - Wikipedia [en.wikipedia.org]
- 5. This compound - isotopic data and properties [chemlin.org]
- 6. Isotope data for this compound in the Periodic Table [periodictable.com]
- 7. buyisotope.com [buyisotope.com]
- 8. Heavy Metals Safety | UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 9. inelco-grinders.com [inelco-grinders.com]
- 10. How do we dispose of used tungsten / tungsten carbide?|A.L.M.T. Corp. [allied-material.co.jp]
- 11. nthulab426.wixsite.com [nthulab426.wixsite.com]
- 12. itia.info [itia.info]
Safeguarding Your Research: A Comprehensive Guide to Handling Tungsten-183
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Tungsten-183, ensuring the protection of researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
This compound is a radioactive isotope with a very long half-life, emitting low-energy alpha particles.[1][2] While the external radiation risk is minimal due to the low penetration power of alpha radiation, internal exposure through inhalation or ingestion of this compound dust or fumes can pose a significant health hazard.[3] Therefore, the primary safety objective is to prevent internal contamination.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to mitigate the risks associated with this compound. The following table summarizes the required equipment, which should be worn at all times when handling this material.
| PPE Component | Specification | Purpose |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | To prevent inhalation of airborne this compound particles. |
| Hand Protection | Double-layered nitrile gloves | To prevent skin contact and cross-contamination. |
| Body Protection | Full-length laboratory coat with closed cuffs | To protect skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from potential splashes of solutions containing this compound. |
| Foot Protection | Closed-toe shoes | To protect feet from spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
This detailed workflow is designed to minimize exposure and prevent the spread of contamination during the handling of this compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Designate a specific area for handling this compound, clearly marked with appropriate radiation warning signs.
-
Cover work surfaces with absorbent, disposable bench paper.
-
Before entering the designated area, put on all required PPE as specified in the table above.
-
Ensure all necessary equipment (e.g., balances, spatulas, containers) is within the designated area to avoid unnecessary movement.
-
-
Handling:
-
All manipulations of this compound powder should be conducted within a certified chemical fume hood or a glove box to contain any airborne particles.
-
When weighing, use gentle movements to minimize the generation of dust.
-
If transferring the material, use techniques that reduce the likelihood of spills and dust formation.
-
During experimental procedures, maintain a clean and organized workspace.
-
-
Decontamination and Waste Disposal:
-
After handling is complete, use a survey meter appropriate for detecting alpha radiation to monitor the work area, equipment, and yourself for any contamination.
-
If contamination is found, decontaminate the affected surfaces using appropriate cleaning agents.
-
All contaminated materials, including used PPE, bench paper, and cleaning supplies, must be treated as radioactive waste.
-
-
Post-Handling:
-
Remove PPE in a designated area, starting with gloves, followed by the lab coat, and then respiratory and eye protection, to prevent cross-contamination.
-
Immediately wash hands and forearms thoroughly with soap and water.
-
Before leaving the work area, perform a final personal survey for any contamination.
-
Disposal Plan: Managing this compound Waste
Due to its long half-life, this compound waste cannot be held for decay. It must be disposed of as low-level radioactive waste (LLRW) in accordance with institutional and national regulations. The following decision tree outlines the disposal process.
Disposal Protocol:
-
Segregation: At the point of generation, segregate this compound waste from non-radioactive and other types of chemical waste.
-
Packaging:
-
Solid Waste: Place in a durable, sealed, and clearly labeled container designated for solid low-level radioactive waste.
-
Liquid Waste: Collect in a non-reactive, sealed, and clearly labeled container designed for liquid low-level radioactive waste.
-
Sharps Waste: Place in a puncture-resistant, sealed, and clearly labeled container specifically for radioactive sharps.
-
-
Labeling: All waste containers must be labeled with the radiation symbol, the isotope (this compound), the activity level, the date, and the generating researcher's name.
-
Storage: Store packaged waste in a designated and secure radioactive waste accumulation area.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) or Radiation Safety Officer (RSO) to arrange for the pickup and final disposal of the waste. Do not dispose of this compound waste in general trash or down the drain.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
